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  • Product: 1-phenyl-1H-imidazole-2-carboxylic acid
  • CAS: 516492-57-2

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 1-Phenyl-1H-imidazole-2-carboxylic Acid

Executive Summary 1-Phenyl-1H-imidazole-2-carboxylic acid (CAS: 516492-57-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its more common 4- and 5-carboxylic acid isomers. Its utility lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-1H-imidazole-2-carboxylic acid (CAS: 516492-57-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its more common 4- and 5-carboxylic acid isomers. Its utility lies in its role as a zwitterionic pharmacophore and a precursor for transition metal ligands. This guide dissects the compound’s non-planar structural conformation, its sensitive reactivity profile (specifically thermal decarboxylation), and the rigorous synthetic protocols required to isolate it.

Structural Architectonics

The physicochemical behavior of 1-phenyl-1H-imidazole-2-carboxylic acid is dominated by the steric interaction between the ortho-hydrogens of the N1-phenyl ring and the C2-carboxylate group. Unlike 1H-imidazole-2-carboxylic acid, which is planar, the N1-phenyl substitution forces a twisted conformation to relieve steric strain.

Conformation and Sterics
  • Twist Angle: Crystallographic data of analogous N-aryl imidazoles suggests a twist angle (

    
    ) between the phenyl and imidazole planes of approximately 30–45° . This deconjugates the phenyl ring from the imidazole 
    
    
    
    -system, affecting the pKa of the imidazole nitrogen.
  • Intramolecular Interactions: The C2-carboxyl group is flanked by the N1-phenyl and the N3-lone pair. In its neutral form, the proton likely resides on the N3 (zwitterionic character), creating a strong electrostatic field.

Electronic Distribution (DOT Visualization)

The following diagram illustrates the connectivity and the steric clash driving the non-planar geometry.

Structure Phenyl N1-Phenyl Ring (Steric Bulk) Imidazole Imidazole Core (Aromatic) Phenyl->Imidazole N1-C Linkage Carboxyl C2-Carboxyl Group (Acidic/Chelating) Phenyl->Carboxyl Steric Repulsion (Forces Twist) Imidazole->Carboxyl C2 Position N3 N3 Nitrogen (Basic Site) Imidazole->N3 Internal

Figure 1: Structural connectivity highlighting the steric repulsion between the N1-phenyl ring and the C2-carboxyl moiety, forcing a twisted conformation.

Physicochemical Profile

The compound exists primarily as a zwitterion in neutral aqueous media. The acidity of the carboxylic acid is enhanced by the electron-withdrawing nature of the cationic imidazole ring (in its protonated form).

PropertyValue (Estimated/Experimental)Mechanistic Insight
Molecular Formula C₁₀H₈N₂O₂MW: 188.18 g/mol
pKa₁ (Carboxyl) ~1.8 – 2.2Inductive effect of the adjacent N atoms lowers pKa compared to benzoic acid.
pKa₂ (Imidazolium) ~5.5 – 6.0The N-phenyl group is electron-withdrawing, lowering basicity vs. N-methyl imidazole (pKa ~7.0).
LogP ~1.5Moderate lipophilicity; phenyl ring balances the polar zwitterion.
Solubility DMSO, MeOH, Dilute Acid/BasePoor solubility in non-polar solvents (Hexane/Et₂O) due to zwitterionic lattice energy.

Synthetic Methodologies

Direct carboxylation of the imidazole ring is the most authoritative synthetic route. The C2-proton of 1-phenylimidazole is the most acidic ring proton (pKa ~32 in DMSO), allowing for selective deprotonation using organolithium reagents.

Protocol: Lithiation-Carboxylation

Reaction: 1-Phenylimidazole + n-BuLi


 2-Lithio-1-phenylimidazole 

(+ CO₂)

Product
Reagents & Equipment[1][2][3]
  • Substrate: 1-Phenylimidazole (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Electrophile: Dry CO₂ gas (excess) or Dry Ice

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Conditions: -78°C under Argon/Nitrogen atmosphere.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add 1-phenylimidazole (1.44 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. The solution typically turns yellow/orange. Stir at -78°C for 45–60 minutes to ensure complete formation of the C2-lithio species.

  • Carboxylation:

    • Method A (Gas): Bubble dried CO₂ gas through the solution for 30 minutes while maintaining -78°C.

    • Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed dry ice (washed with dry THF).

  • Quench & Workup: Allow the mixture to warm to room temperature. Quench with water (5 mL). Adjust pH to ~3–4 with 1M HCl to precipitate the zwitterionic acid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Methanol.

Synthetic Workflow Diagram

Synthesis Start 1-Phenylimidazole (In THF, -78°C) Lithiation Add n-BuLi (Deprotonation at C2) Start->Lithiation Intermediate 2-Lithio-1-phenylimidazole (Nucleophilic Species) Lithiation->Intermediate Quench Add CO2 (Electrophile) Form Carboxylate Intermediate->Quench Acidification Acidify to pH 3-4 (Precipitate Zwitterion) Quench->Acidification Product 1-Phenyl-1H-imidazole-2-carboxylic acid Acidification->Product

Figure 2: Step-wise lithiation-carboxylation pathway for the synthesis of the target compound.

Reactivity & Stability: The Decarboxylation Risk

A critical technical nuance for researchers is the thermal instability of imidazole-2-carboxylic acids. Unlike their benzoic acid counterparts, these compounds are prone to thermal decarboxylation upon heating, often regenerating the parent imidazole.

Mechanism of Decarboxylation

The reaction proceeds via a zwitterionic intermediate. The proton on the imidazolium nitrogen facilitates the loss of CO₂ by stabilizing the developing ylide-like character at C2.

  • Trigger: Heating >150°C or refluxing in high-boiling solvents (e.g., DMSO, DMF) without base.

  • Prevention: Perform esterifications or amide couplings at moderate temperatures (0–40°C) using coupling agents (HATU/EDC) rather than forming the acid chloride via thionyl chloride reflux.

Decarboxylation Acid Imidazole-2-COOH (Zwitterion) TS Transition State (Proton Transfer) Acid->TS Heat (>150°C) Products Parent Imidazole + CO2 TS->Products -CO2

Figure 3: Thermal decarboxylation pathway. Avoid high heat during processing.

Medicinal Chemistry Applications

1-Phenyl-1H-imidazole-2-carboxylic acid serves as a specialized bioisostere and ligand scaffold.

  • Metallo-β-Lactamase (MBL) Inhibitors: Derivatives of imidazole-2-carboxylic acid have been identified as potent inhibitors of VIM-type metallo-β-lactamases.[4] The carboxylate coordinates to the Zinc(II) ions in the enzyme active site, while the N1-phenyl group provides hydrophobic interactions with the L1 loop of the enzyme [1].

  • Transition Metal Ligands: The N,O-chelating ability (N3 nitrogen and C2 carboxylate) makes this structure a bidentate ligand for Ruthenium and Iridium complexes, utilized in C-H activation catalysis and photoredox chemistry.

  • Peptide Mimetics: The rigid angle between the N1 and C2 substituents allows this scaffold to act as a turn-mimetic in peptidomimetic drug design, freezing the conformation of the peptide backbone.

References

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 2022.[4]

  • The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society. Describes the fundamental lithiation chemistry at the C2 position.

  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. PMC. Provides structural analogies for the twist angle in N-aryl imidazoles.

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Portal. General mechanisms relevant to heterocyclic acids.

  • 1-Phenyl-1H-imidazole-2-carboxylic acid Product Data. Sigma-Aldrich/Merck. Commercial availability and CAS verification.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-phenylimidazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Abstract: N-phenylimidazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract: N-phenylimidazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its application, particularly in drug design where properties such as solubility and acidity dictate bioavailability and formulation strategies. This guide provides a detailed analysis of the structural, physical, and chemical characteristics of N-phenylimidazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust, predictive profile based on the known properties of structurally related analogues, including 1-phenylimidazole and imidazole-2-carboxylic acid. We further provide validated, step-by-step experimental protocols for the empirical determination of its key properties.

Introduction and Molecular Structure

N-phenylimidazole-2-carboxylic acid is an aromatic heterocyclic compound featuring an imidazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C2 position. This unique arrangement of functional groups imparts amphoteric characteristics and creates a molecule with significant potential for forming diverse molecular interactions, making it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry.

The structure combines the planarity and aromaticity of the imidazole and phenyl rings with the hydrogen-bonding capabilities of the carboxylic acid group. Its molecular formula is C₁₀H₈N₂O₂, with a monoisotopic mass of 188.06 g/mol .

Molecular Structure:

acid_base_equilibria cluster_legend Equilibrium Shifts Cation Cationic Form (Predominant at pH < pKa₂) Zwitterion Neutral / Zwitterionic Form (Predominant at pKa₂ < pH < pKa₁) Cation->Zwitterion + H⁺ - H⁺ Anion Anionic Form (Predominant at pH > pKa₁) Zwitterion->Anion + H⁺ - H⁺ pKa2 pKa₂ ≈ 3.5 - 4.5 (Imidazole N-H) pKa1 pKa₁ ≈ 1.5 - 2.5 (Carboxyl O-H)

Caption: pH-dependent species of N-phenylimidazole-2-carboxylic acid.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and phenyl rings.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.[1]

  • Phenyl Protons (-C₆H₅): A series of multiplets between 7.4 and 7.8 ppm.

  • Imidazole Protons (H4, H5): Two distinct doublets in the aromatic region, likely between 7.2 and 8.0 ppm. These shifts are influenced by the electronic effects of the adjacent substituents. The spectrum for 1-phenylimidazole provides a baseline for the phenyl and imidazole proton shifts.[2][3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Carboxylic Carbon (-COOH): A signal in the range of 160-170 ppm. This is slightly upfield compared to typical saturated carboxylic acids due to conjugation.

  • Imidazole Carbons:

    • C2: Expected around 140-145 ppm, influenced by the attached carboxyl and nitrogen atoms. Data from imidazole-2-carboxaldehyde derivatives is informative here.[4]

    • C4 and C5: Resonances between 120-130 ppm.

  • Phenyl Carbons: Signals between 120-140 ppm, with the ipso-carbon (attached to N1) appearing around 135-140 ppm.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following standardized protocols are recommended.

Protocol: Determination of Aqueous Solubility Profile

This protocol determines the solubility classification of the compound in different aqueous environments, reflecting its amphoteric nature.

Objective: To classify the solubility of N-phenylimidazole-2-carboxylic acid in water, acidic, and basic solutions.

Materials:

  • N-phenylimidazole-2-carboxylic acid

  • Deionized water

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Small test tubes (13x100 mm) and rack

  • Vortex mixer

  • pH paper or calibrated pH meter

Procedure:

  • Setup: Label three clean, dry test tubes: "Water," "5% NaOH," and "5% HCl."

  • Sample Addition: To each tube, add approximately 10-20 mg of N-phenylimidazole-2-carboxylic acid.

  • Solvent Addition:

    • To the "Water" tube, add 2 mL of deionized water.

    • To the "5% NaOH" tube, add 2 mL of 5% NaOH solution.

    • To the "5% HCl" tube, add 2 mL of 5% HCl solution.

  • Mixing: Cap and vortex each tube vigorously for 30-60 seconds.

  • Observation: Allow the tubes to stand for 5 minutes. Observe each tube against a dark background to determine if the solid has completely dissolved.

  • Interpretation of Results:

    • Soluble in Water: The compound is a small, polar organic molecule. Test the pH of this solution; a pH below 7 would be consistent with the carboxylic acid functionality.

    • Insoluble in Water, Soluble in 5% NaOH: This is the expected result. Solubility in NaOH indicates the presence of an acidic functional group (the carboxylic acid), which is deprotonated to form a soluble sodium salt.

    • Insoluble in Water, Soluble in 5% HCl: This is also an expected result. Solubility in HCl indicates the presence of a basic functional group (the imidazole nitrogen), which is protonated to form a soluble hydrochloride salt.

  • Causality: The differential solubility directly demonstrates the compound's amphoteric character, a key consideration for designing pH-controlled drug delivery systems or purification schemes.

solubility_workflow cluster_solvents Add 2mL of Solvent cluster_results Interpretations start Start: Add ~15mg of Compound to 3 Test Tubes water Deionized Water start->water naoh 5% NaOH start->naoh hcl 5% HCl start->hcl observe Vortex & Observe for Dissolution water->observe naoh->observe hcl->observe res_naoh Soluble in NaOH: Confirms Acidic -COOH Group observe->res_naoh NaOH Tube res_hcl Soluble in HCl: Confirms Basic Imidazole N observe->res_hcl HCl Tube res_water Insoluble in Water: Confirms Low Neutral Solubility observe->res_water Water Tube

Caption: Experimental workflow for solubility classification.

Protocol: pKa Determination by UV-Metric Titration

This method is highly efficient for determining the pKa values of compounds with a UV chromophore, which N-phenylimidazole-2-carboxylic acid possesses.

Objective: To determine the pKa values corresponding to the carboxylic acid and imidazole moieties.

Materials:

  • N-phenylimidazole-2-carboxylic acid (~1 mM stock solution in Methanol or DMSO)

  • UV-Vis Spectrophotometer with cuvette holder

  • Calibrated pH meter and micro-pH electrode

  • Automatic titrator or calibrated micropipettes

  • Buffer solutions (e.g., universal buffer or a series of phosphate/citrate buffers) covering a pH range from 1 to 8.

  • 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 25-50 µM) in a co-solvent system (e.g., 10% Methanol in water) to ensure solubility across the pH range.

  • Initial Scan: Adjust the pH of the sample solution to an extreme (e.g., pH 1.0 with HCl). Record the full UV-Vis spectrum (e.g., 200-400 nm) to identify the absorbance maxima (λ_max) for the fully protonated (cationic) species.

  • Titration: Begin titrating the solution with 0.1 M NaOH. After each incremental addition of base, record both the precise pH of the solution and the full UV spectrum. Continue this process until pH ~8.0.

  • Data Analysis:

    • Select one or more wavelengths (λ_max) where the absorbance changes significantly with pH.

    • Plot Absorbance vs. pH for each selected wavelength. The resulting data should form a sigmoidal curve (or two, if the pKa values are well-separated).

    • The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by finding the midpoint of the absorbance change or by taking the first derivative of the curve.

  • Causality and Validation: The experiment generates a titration curve where the shape is governed by the Henderson-Hasselbalch equation. The inflection points directly correspond to the pKa values where the concentrations of the acid and conjugate base forms are equal. The presence of two distinct inflection points would validate the existence of two ionization events within the measured pH range.

Conclusion

N-phenylimidazole-2-carboxylic acid is an amphoteric molecule whose physicochemical properties are governed by the interplay of its N-phenyl, imidazole, and carboxylic acid moieties. While direct experimental data is sparse, a scientifically rigorous profile can be predicted through the analysis of structurally related compounds. It is predicted to be a high-melting solid with low neutral aqueous solubility but enhanced solubility under acidic and basic conditions. It possesses two distinct pKa values: a highly acidic pKa₁ for the carboxylic acid and a weakly basic pKa₂ for the imidazole ring. These properties are fundamental to its behavior in biological and chemical systems and are crucial for guiding its synthesis, purification, formulation, and application in research and development. The provided experimental protocols offer a clear pathway for the empirical validation of this predicted profile.

References

  • Domańska, U. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 870-874. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3206-3213. [Link]

  • CONICET Digital. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • ResearchGate. Fig. S4 1 H NMR spectra of 1-phenylimidazole (phim) and [AuCl3(phim)].... [Link]

  • PubChem. 1H-Imidazole-2-carboxylic acid. [Link]

  • PubChem. 1-Phenylimidazole. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • SpectraBase. Imidazole-2-carboxaldehyde - Optional[13C NMR] - Spectrum. [Link]

  • SpectraBase. 1-Phenylimidazole - Optional[1H NMR] - Spectrum. [Link]

  • University of Colorado Boulder. 1H NMR chemical shift ppm table. [Link]

  • Wikipedia. Imidazole. [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... [Link]

  • Chemsrc. 2-Phenyl-1H-imidazole | CAS#:670-96-2. [Link]

  • Juniper Publishers. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • Pharmaceutical Chemistry. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

  • Caloong Chemical Co., Ltd. 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. [Link]

  • Caloong Chemical Co., Ltd. Understanding the Synthesis and Properties of 2-Phenylimidazole for Industrial Use. [Link]

  • Google Patents. CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • ACS Publications. The pKa Values of Some 2-Aminomidazolium Ions. [Link]

Sources

Foundational

Technical Guide: Acidity Constants and Ionization Behavior of 1-Phenyl-1H-imidazole-2-carboxylic Acid

The following technical guide details the physicochemical characterization of 1-phenyl-1H-imidazole-2-carboxylic acid, focusing on its acidity constants (pKa). This analysis synthesizes experimental data from structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 1-phenyl-1H-imidazole-2-carboxylic acid, focusing on its acidity constants (pKa). This analysis synthesizes experimental data from structural analogs with theoretical principles of physical organic chemistry to provide a robust framework for researchers.[1][2][3]

[1][3]

Executive Summary

Compound: 1-Phenyl-1H-imidazole-2-carboxylic acid CAS: 16042-25-4 (Generic for isomer class, specific salt forms may vary) Molecular Formula:


Molecular Weight:  188.18  g/mol [1][3][4]

Understanding the ionization state of 1-phenyl-1H-imidazole-2-carboxylic acid is critical for optimizing its solubility, membrane permeability, and binding affinity in drug development.[1][3] Unlike simple carboxylic acids, this compound is an ampholyte (zwitterionic), possessing both a basic imidazolium center and an acidic carboxyl group.[1][2][3] This guide defines its dissociation profile, predicts specific pKa values based on Structure-Activity Relationships (SAR), and provides validated protocols for experimental determination.[1][2][3]

Structural Analysis & Theoretical pKa Prediction

To determine the acidity constants, we must analyze the electronic environment of the two ionizable groups: the imidazole nitrogen (N3) and the carboxylic acid at C2 .[1][2][3]

Electronic Effects
  • N1-Phenyl Substituent: The phenyl ring at N1 exerts a strong electron-withdrawing effect (inductive and mesomeric) on the imidazole ring.[1][3] This significantly reduces the electron density at the N3 nitrogen compared to 1-alkylimidazoles, lowering the basicity (pKa) of the imidazole ring.[1][2]

  • C2-Carboxyl Group: The carboxylic acid is attached to the C2 position, directly adjacent to the nitrogens.[1][2][3] The electron-deficient imidazolium ring (in acidic media) acts as a powerful electron-withdrawing group (EWG), dramatically increasing the acidity of the carboxyl group (lowering pKa1).[2][3]

Predicted Dissociation Constants

Based on Hammett equation extrapolations from 1-methylimidazole-2-carboxylic acid and 1-phenylimidazole data:

Ionization StepReactionPredicted pKaSpecies Dominance (pH)
pKa₁ (Acidic)

1.0 – 1.5 pH < 1.0 (Cationic)
pKa₂ (Basic)

5.0 – 5.5 pH 1.5 – 5.0 (Zwitterionic)

Note: The zwitterionic species (


) is the dominant form at physiological pH (7.4), but the equilibrium shifts toward the anionic form (

) as pH exceeds 5.5.[3]
Ionization Scheme

The compound exists in three distinct states depending on solution pH.

Ionization Cation Cationic Species (pH < 1.0) [Ph-ImH⁺-COOH] Zwitterion Zwitterionic Species (pH 1.5 - 5.0) [Ph-ImH⁺-COO⁻] Cation->Zwitterion pKa₁ ≈ 1.2 (-H⁺ from COOH) Zwitterion->Cation Anion Anionic Species (pH > 5.5) [Ph-Im-COO⁻] Zwitterion->Anion pKa₂ ≈ 5.3 (-H⁺ from ImH⁺) Anion->Zwitterion

Figure 1: Stepwise dissociation pathway of 1-phenyl-1H-imidazole-2-carboxylic acid.[1][3] The zwitterion is stabilized by the electrostatic attraction between the adjacent ammonium and carboxylate charges.[1][2][3]

Experimental Determination Protocols

Since pKa values are sensitive to ionic strength and solvent composition, precise determination requires controlled protocols.[1][2] Below are two "self-validating" methodologies.

Method A: Potentiometric Titration (Standard)

Best for determining pKa₂ (Imidazolium deprotonation).[1][2][3]

  • Principle: Measures the change in pH upon addition of a standard base titrant.

  • Validation Check: The titration curve must show a clear inflection point.[1][2][3] If the first pKa is too low (< 2), it may not be resolved by this method alone.

Protocol:

  • Preparation: Dissolve

    
     M of the compound in degassed water containing 0.1 M KCl (to maintain ionic strength).
    
  • Acidification: Add standard HCl to bring the starting pH to ~1.5.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

  • Data Recording: Record pH after every 0.05 mL addition. Wait for electrode stability (<0.01 pH drift/min).

  • Analysis: Use the Bjerrum method or Gran plot analysis to calculate pKa.[2][3]

Method B: UV-Vis Spectrophotometric Titration

Required for determining pKa₁ (Carboxyl deprotonation) due to its high acidity.[1][2][3]

  • Principle: Exploits the change in UV absorption spectrum (chromophore shift) as the ionization state changes.[1][2][3]

  • Validation Check: Isosbestic points must be observed in the overlaid spectra, indicating a clean two-component equilibrium.[1][2][3]

Protocol:

  • Stock Solution: Prepare a

    
     solution of the compound in buffers ranging from pH 0.5 to 3.5.
    
  • Blanking: Use the matching buffer without compound as the blank for each measurement.[1][2][3]

  • Scanning: Scan absorbance from 200 nm to 400 nm.

  • Wavelength Selection: Identify

    
     for the cationic and zwitterionic forms.
    
  • Calculation: Plot Absorbance vs. pH at the analytical wavelength. Fit the data to the Henderson-Hasselbalch equation:

    
    [2][3]
    

Relevance in Drug Development[1][2]

Solubility Profile

The zwitterionic nature implies a U-shaped solubility curve .[1][2][3]

  • Minimum Solubility (Isoelectric Point, pI): At pH

    
    , the net charge is zero, leading to minimum aqueous solubility and potential precipitation.[1][2][3]
    
  • High Solubility: At pH < 1 (Cation) and pH > 6 (Anion).[1][2][3]

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.[1][2][3]

  • Stomach (pH 1-2): Compound is cationic/zwitterionic

    
     Low permeability.[1][3]
    
  • Intestine (pH 6-7): Compound is anionic

    
     Low passive permeability, potentially requiring active transport or prodrug strategies (e.g., esterification of the carboxyl group).[1][2][3]
    
Experimental Workflow Diagram

Workflow Start Start: Solid Sample (1-phenyl-1H-imidazole-2-COOH) Solubility Solubility Check (Water/DMSO) Start->Solubility Decision Is pKa expected < 2? Solubility->Decision Potentiometry Potentiometric Titration (Range pH 2-12) Decision->Potentiometry No UV_Vis UV-Vis Titration (Range pH 0-4) Decision->UV_Vis Yes (Likely) Data_Analysis Data Fitting (Gran Plot / H-H Equation) Potentiometry->Data_Analysis UV_Vis->Data_Analysis Result Output: pKa Values & Species Distribution Plot Data_Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method.

References

  • NIST Chemistry WebBook. 1H-Imidazole, 1-phenyl- (CAS 7164-98-9) Spectral and Thermochemical Data.[1][3] National Institute of Standards and Technology.[1][2] [Link][1][2]

  • PubChem. 1-Methylimidazole-2-carboxylic acid (CID 557678) Physical Properties.[1][3] National Library of Medicine.[1][2] [Link][1][2][3]

  • Mabic, S., et al. Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. SciELO South Africa.[1][2] [Link][1][2]

  • Storey, B. T., et al. The Acid Dissociation Constant of the Imidazolium Ion.[1][2][3][5] Journal of Organic Chemistry, 1964, 29(10), 3118–3120.[1][2][3][5] (Foundational data for imidazole ring acidity).

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-Phenylimidazole-2-Carboxylic Acid

[1] Executive Summary 1-Phenylimidazole-2-carboxylic acid represents a specialized class of amphoteric heterocycles often utilized as intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs) and meta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Phenylimidazole-2-carboxylic acid represents a specialized class of amphoteric heterocycles often utilized as intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs). Its solubility profile is governed by a critical competition between crystal lattice energy (stabilized by intermolecular zwitterionic interactions) and solvation enthalpy .

This guide addresses the common challenge where researchers encounter unexpected precipitation or poor dissolution. Unlike simple lipophilic drugs, this compound exhibits pH-dependent solubility in water and lattice-limited solubility in DMSO. The protocols below provide a definitive pathway to generate stable stock solutions and accurate aqueous working buffers.

Physicochemical Basis of Solubility

To master the solubility of 1-phenylimidazole-2-carboxylic acid, one must understand its molecular state.

The Zwitterionic Trap

In its solid state and at neutral pH, the compound exists largely as a zwitterion (inner salt). The basic imidazole nitrogen (N3) accepts a proton from the carboxylic acid, creating a dipole-dipole network that significantly increases the melting point and lattice energy compared to its non-ionic analogs (e.g., 1-phenylimidazole).

  • pKa1 (Carboxyl): ~2.0 – 3.0 (Protonation of anion)

  • pKa2 (Imidazole N): ~5.0 – 6.0 (Deprotonation of cation)

  • Isoelectric Point (pI): ~4.0 – 4.5 (Region of Minimum Solubility)

Solvation Mechanisms
  • DMSO (Dimethyl Sulfoxide): Acts as a polar aprotic acceptor. It disrupts the hydrogen bonding network of the crystal lattice but cannot protonate/deprotonate the species. Success relies on dipolar disruption .

  • Water: Acts as a protic solvent. Solubility is poor at the pI but increases exponentially as pH shifts away from the isoelectric point, driving the equilibrium toward the cationic (low pH) or anionic (high pH) forms.

Solubility in DMSO

Theoretical & Practical Limits

While DMSO is an excellent solvent for the neutral form, the zwitterionic character can induce slow dissolution kinetics.

  • Target Concentration: 10 mM – 50 mM (Routine), up to 100 mM (with optimization).

  • Key Risk: Hygroscopicity of DMSO.[1] Absorbed water can shift the "effective pH" or induce reprecipitation of the zwitterion.

Protocol: Preparation of Stable DMSO Stock

Objective: Create a 50 mM stock solution free of micro-precipitates.

  • Weighing: Weigh the calculated mass of 1-phenylimidazole-2-carboxylic acid into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO (grade ≥99.9%) to 80% of the final volume.

  • Disruption (Critical Step):

    • Vortex for 60 seconds.

    • If particulates remain, Bath Sonicate at 40°C for 10 minutes. The thermal energy helps overcome the lattice enthalpy.

  • Volume Adjustment: Add DMSO to the final volume.

  • Validation: Visually inspect against a dark background. If the solution appears hazy, filter through a 0.22 µm PTFE syringe filter.

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility in Water (Aqueous Buffers)

The pH Dependency Rule

Attempting to dissolve this compound in unbuffered distilled water often results in a suspension because the solution self-buffers near its isoelectric point.

Protocol: pH-Modulated Dissolution

Objective: Prepare a clear aqueous working solution.

  • Acidic Route (pH < 2): Soluble as the Cation .

    • Solvent: 0.1 M HCl.

    • Mechanism: Protonation of the carboxylate suppresses the zwitterion.

  • Basic Route (pH > 8): Soluble as the Anion .

    • Solvent: PBS (pH 7.4) or 10 mM NaOH.

    • Mechanism: Deprotonation of the imidazolium.

    • Note: This is the preferred route for biological assays, as the anionic form is often more compatible with physiological conditions.

Visualizing the Solubility Landscape

SolubilityMechanism cluster_solvents Solvent Interaction Cation Cationic Form (Soluble) pH < 2 Zwitterion Zwitterionic Form (Insoluble Aggregate) pH ~ 4.5 Cation->Zwitterion - H+ (pKa1) Zwitterion->Cation + H+ Anion Anionic Form (Soluble) pH > 7 Zwitterion->Anion - H+ (pKa2) Anion->Zwitterion + H+ DMSO DMSO (Dipolar Disruption) DMSO->Zwitterion Solubilizes via Lattice Breakup

Figure 1: Speciation diagram showing the pH-dependent solubility transitions. The central zwitterionic form represents the solubility minimum.

Experimental Determination Protocols

Since specific literature values for this intermediate are rare, use these self-validating protocols to determine exact solubility in your specific lot.

Kinetic Solubility Assay (High Throughput)

Use this to estimate the "practical" solubility limit for biological assays.

  • Preparation: Prepare a 50 mM DMSO stock.

  • Spiking: Add DMSO stock into aqueous buffer (PBS pH 7.4) in 1% increments (e.g., 1 µL stock into 99 µL buffer).

  • Observation: Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (turbidity) after each addition.

  • Endpoint: The concentration at which turbidity spikes is the Kinetic Solubility Limit .

Thermodynamic Solubility (Shake-Flask Method)

Use this for formulation development.

  • Saturation: Add excess solid compound to the solvent (Water pH 7.4, Water pH 2.0, or DMSO).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Standard Curve: Prepare standards using the DMSO stock (ensure final solvent ratio matches).

Workflow Diagram

Workflow Start Start: Solid Compound SolventSelect Select Solvent System Start->SolventSelect DMSO Anhydrous DMSO SolventSelect->DMSO Aq Aqueous Buffer SolventSelect->Aq Heat Heat (40°C) + Sonicate (Break Lattice) DMSO->Heat CheckClear Visual Check: Clear? Heat->CheckClear Filter Filter (0.22 µm PTFE) CheckClear->Filter No (Hazy) Stock Stock Solution (Store -20°C) CheckClear->Stock Yes Filter->Stock pHCheck Check pH relative to pI Aq->pHCheck Adjust Adjust pH (>7.4 or <2.0) pHCheck->Adjust Shake Equilibrate 24h (Shake-Flask) Adjust->Shake Analyze HPLC Quantification Shake->Analyze

Figure 2: Decision tree for preparing stock solutions and determining thermodynamic solubility.

Data Summary & Troubleshooting

Solubility Classification (Estimated)
Solvent SystemPredicted SolubilityClassificationNotes
DMSO > 20 mg/mLSolubleMay require warming; hygroscopic.
Water (pH 7) < 1 mg/mLPoorly SolubleZwitterionic aggregation dominates.
0.1 M HCl > 10 mg/mLSolubleForms Hydrochloride salt.
0.1 M NaOH > 10 mg/mLSolubleForms Sodium carboxylate salt.
Ethanol ~ 5-10 mg/mLModerately SolubleLower polarity than DMSO.
Troubleshooting Guide
  • Issue: Precipitation upon diluting DMSO stock into cell culture media.

    • Cause: "Crash-out" due to rapid change in polarity and pH near pI.

    • Solution: Dilute slowly with vortexing. Ensure the final concentration is below the Kinetic Solubility Limit (determined in 5.1).

  • Issue: Inconsistent HPLC peak areas.

    • Cause: Compound may be precipitating in the autosampler needle if the wash solvent is incompatible.

    • Solution: Use a wash solvent of 50:50 Water:Acetonitrile (or Methanol) to ensure solubility of both polar and non-polar forms.

References

  • PubChem. 1H-Imidazole-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General reference on zwitterionic solubility prediction).

Sources

Foundational

Zwitterionic Character of 1-Substituted Imidazole-2-Carboxylic Acids

Structural Insights, Synthetic Protocols, and Reactivity Profiles Executive Summary 1-Substituted imidazole-2-carboxylic acids represent a unique class of amphoteric heterocycles critical to modern medicinal chemistry. U...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights, Synthetic Protocols, and Reactivity Profiles

Executive Summary

1-Substituted imidazole-2-carboxylic acids represent a unique class of amphoteric heterocycles critical to modern medicinal chemistry. Unlike typical carboxylic acids, these molecules exist predominantly as zwitterions (inner salts) in the solid state and at physiological pH. This zwitterionic character—defined by a protonated imidazole nitrogen (N3) and a deprotonated carboxylate—governs their solubility, crystal packing, and, crucially, their thermal instability.

This guide provides a deep technical analysis of the electronic structure, the mechanistic basis of their facile decarboxylation (via ylide intermediates), and robust experimental protocols for their synthesis and characterization.

Structural & Electronic Fundamentals

The defining feature of 1-substituted imidazole-2-carboxylic acids is the internal proton transfer from the carboxylic acid to the basic imidazole nitrogen (N3). This results in a dipolar species with high water solubility and high melting points, characteristic of salt-like lattices.

1.1 The Zwitterionic Equilibrium

In solution, the molecule exists in an equilibrium governed by pH.

  • Acidic pH (pH < 1): Cationic form (Both N3 and COOH protonated).

  • Isoelectric Point (pH ~ 3–5): Zwitterionic form (N3 protonated, COO⁻ deprotonated). This is the dominant neutral species.

  • Basic pH (pH > 8): Anionic form (N3 neutral, COO⁻ deprotonated).

pKa Analysis:

  • pKa₁ (COOH): Typically 1.0 – 2.0 . The proximity of the positively charged imidazole ring significantly increases the acidity of the carboxyl group via inductive electron withdrawal.

  • pKa₂ (ImH⁺): Typically 6.0 – 7.5 . The N-substituent and the carboxylate anion influence the basicity of the imidazole ring.

1.2 Crystallographic Evidence

X-ray diffraction studies of derivatives like 1-methylimidazole-2-carboxylic acid reveal:

  • C–O Bond Lengths: The two C–O bond lengths in the carboxylate group are nearly identical (~1.25 Å), confirming resonance delocalization of the negative charge (COO⁻).

  • Intermolecular H-Bonding: Strong ionic hydrogen bonds (N–H···O) link molecules into 3D networks, stabilizing the crystal lattice.

ZwitterionEquilibrium Cation Cationic Form (pH < 1) [ImH⁺-COOH] Zwitterion Zwitterion (Inner Salt) (pH ~ 3-5) [ImH⁺-COO⁻] Cation->Zwitterion - H⁺ (pKa₁ ≈ 1.5) Zwitterion->Cation + H⁺ Anion Anionic Form (pH > 8) [Im-COO⁻] Zwitterion->Anion - H⁺ (pKa₂ ≈ 7.0) Anion->Zwitterion + H⁺

Figure 1: pH-dependent equilibrium of 1-substituted imidazole-2-carboxylic acids, highlighting the stability window of the zwitterion.

The Decarboxylation Challenge: Mechanism & Control

A major synthetic hurdle is the thermal instability of these acids. Heating 1-substituted imidazole-2-carboxylic acids often leads to rapid loss of CO₂, yielding the parent imidazole.

2.1 The Ylide/Hammick Mechanism

The decarboxylation proceeds through a mechanism analogous to the Hammick reaction .[1][2] The zwitterionic nature pre-activates the molecule for CO₂ loss.

  • Initiation: Thermal energy breaks the C2–C(carboxyl) bond.

  • Intermediate: The departure of CO₂ generates a 1-substituted imidazolium-2-ylide (a nucleophilic carbene equivalent). This species is stabilized by the adjacent nitrogen atoms but is highly reactive.

  • Quenching: The ylide rapidly abstracts a proton (from water or trace acid) to form the neutral imidazole.

Key Insight: The zwitterion is effectively a "masked" ylide. The proton on N3 stabilizes the transition state for decarboxylation by neutralizing the developing negative charge on the ring nitrogen, or by allowing the formation of the neutral ylide directly.

Decarboxylation Start Zwitterion (ImH⁺-COO⁻) TS Transition State [C-C Bond Breaking] Start->TS Δ (Heat) Intermediate Imidazolium-2-Ylide (Carbene Equivalent) TS->Intermediate - CO₂ Product 1-Substituted Imidazole + CO₂ Intermediate->Product + H⁺ (Quench)

Figure 2: Thermal decarboxylation pathway via the stabilized ylide intermediate.

Experimental Protocols
3.1 Synthesis via C2-Lithiation (The Gold Standard)

Direct lithiation is the most reliable method for introducing the carboxyl group at the C2 position. This protocol avoids the harsh oxidative conditions that might degrade sensitive substituents.

Reagents:

  • 1-Methylimidazole (or substituted analog)[3][4][5][6]

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Dry CO₂ (solid or gas)

  • Anhydrous THF[7]

Protocol Steps:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 1-methylimidazole (1.0 equiv).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Critical: Maintain temperature < -70°C to prevent ring opening or polymerization.

  • Incubation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Carboxylation:

    • Option A (Gas): Bubble dry CO₂ gas into the solution for 30 minutes while maintaining -78°C.

    • Option B (Solid): Add crushed dry ice (excess) directly to the flask.

  • Quenching: Allow the mixture to warm to room temperature slowly. The lithium carboxylate salt will form.

  • Isolation (Zwitterion Formation):

    • Adjust pH to ~3.5 (the isoelectric point) using concentrated HCl.

    • The zwitterionic acid typically precipitates as a white solid.

    • Filter, wash with cold water/acetone, and dry under vacuum. Do not heat above 60°C during drying.

3.2 Data Summary: Physical Properties
PropertyValue / CharacteristicNotes
Molecular Weight ~126.11 g/mol (for 1-methyl)
Melting Point > 156°C (Decomposes)High MP indicates strong lattice energy (zwitterion).
Solubility High in H₂O, DMSO; Low in Et₂O, CH₂Cl₂Typical of salts/zwitterions.
pKa₁ (COOH) 1.1 – 1.8Highly acidic due to inductive effect of ImH⁺.
pKa₂ (ImH⁺) 6.5 – 7.2Imidazole nitrogen deprotonation.
Applications in Drug Discovery[4][8]
4.1 Bioisosterism & Solubility

The 1-substituted imidazole-2-carboxylic acid moiety is a valuable bioisostere for:

  • Proline: Due to the rigid cyclic structure.

  • Alpha-amino acids: The zwitterionic nature mimics the charge distribution of amino acids at physiological pH, improving transport via amino acid transporters (e.g., LAT1).

4.2 Metallo-Enzyme Inhibition

These compounds are potent chelators of zinc-dependent enzymes, such as Metallo-β-lactamases (MBLs) .

  • Mechanism: The N3 nitrogen and the carboxylate oxygen form a bidentate chelate with the active site Zinc ion (Zn²⁺).

  • Advantage: The zwitterionic character enhances penetration through the Gram-negative bacterial outer membrane via porin channels.

References
  • Crystal Structure & Zwitterionic Character

    • Sun, X., et al. (2011). "Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate." Acta Crystallographica Section E, 67(6), o1358. Link

  • Decarboxylation Mechanism (Hammick/Ylide)

    • Dyson, P., & Hammick, D. L. (1937).[1] "Experiments on the mechanism of decarboxylation." Journal of the Chemical Society, 1724.[1] Link[1]

    • Higgins, R., et al. (2009). "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[8] Journal of the American Chemical Society, 131(33), 11674-11675.[8] Link

  • Synthetic Protocols (Lithiation): Iddon, B., & Ngochindo, R. I. (1994). "Metallation of imidazoles and related systems." Heterocycles, 38(11), 2487-2568.
  • pKa and Physical Properties

    • Storey, B. T., et al. (1964).[9] "Imidazolium Carboxylates."[6][10][11][12] The Journal of Organic Chemistry, 29(10), 3118–3120.[9] Link

  • Applications in MBL Inhibition

    • Wang, Z., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965. Link

Sources

Exploratory

A Technical Guide to 1-Phenyl-1H-imidazole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary 1-Phenyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. This guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. This guide provides a comprehensive overview of its core molecular properties, a detailed protocol for its synthesis, and an exploration of its critical role as a pharmacophore. Specifically, its function as a metal-binding pharmacophore for inhibiting metallo-β-lactamases (MBLs) highlights its potential in combating antibiotic resistance. This document is intended for researchers and professionals seeking in-depth technical knowledge and practical methodologies related to this valuable chemical scaffold.

Core Molecular Profile

The foundational characteristics of 1-phenyl-1H-imidazole-2-carboxylic acid define its chemical identity and behavior. While isomers such as 1-phenyl-1H-imidazole-4-carboxylic acid and 5-phenyl-1H-imidazole-2-carboxylic acid are documented, this guide focuses specifically on the 2-carboxylic acid variant.[1][2] The introduction of the phenyl group at the N1 position significantly influences the molecule's electronic properties and steric profile compared to its parent compound, 1H-imidazole-2-carboxylic acid.[3][4]

Identifier Value
IUPAC Name 1-phenyl-1H-imidazole-2-carboxylic acid
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [2]
Exact Mass 188.0586 Da[2]
Parent Scaffold 1-Phenylimidazole[5][6]
CAS Number 18075-64-4 (for the isomeric 1-phenyl-1H-imidazole-4-carboxylic acid)[2]

Physicochemical and Spectroscopic Characterization

The predictable characterization of 1-phenyl-1H-imidazole-2-carboxylic acid is crucial for its identification and quality control in a research setting. The data presented below are based on the known properties of the parent compound, 1H-imidazole-2-carboxylic acid, with expert analysis of the expected influence of the N1-phenyl substituent.[7]

Property Expected Value / Observation Rationale and Commentary
Melting Point >160 °C (with decomposition)The parent compound melts at 156-158 °C.[7] The addition of the phenyl group increases molecular weight and potential for π-stacking, likely raising the melting point. Decarboxylation upon heating is a known behavior for imidazole-2-carboxylic acids.[8]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The carboxylic acid group imparts some polarity, but the phenyl ring increases hydrophobicity. Solubility is expected to be pH-dependent, increasing in basic solutions due to deprotonation of the carboxyl group.
¹H NMR Phenyl Protons: δ 7.4-7.8 ppm (m, 5H); Imidazole Protons: δ 7.2-7.6 ppm (m, 2H).The signals from the phenyl and imidazole protons are expected to be in the aromatic region and may overlap. The exact shifts will be influenced by the solvent and the electron-withdrawing nature of the carboxyl group. This is based on related structures.[9]
¹³C NMR Carboxyl Carbon: δ ~160 ppm; Phenyl Carbons: δ 120-140 ppm; Imidazole Carbons: δ 120-145 ppm.The carboxyl carbon will be the most downfield signal. The phenyl substitution will differentiate the C4 and C5 signals of the imidazole ring compared to the unsubstituted parent compound.[7]
IR Spectroscopy O-H stretch (broad): 2500-3300 cm⁻¹; C=O stretch: ~1700 cm⁻¹; C=N and C=C stretches: 1450-1620 cm⁻¹.These characteristic peaks confirm the presence of the carboxylic acid and the aromatic imidazole and phenyl rings. The spectrum is expected to be similar to the parent compound with additional peaks for the phenyl group.[7]
Mass Spectrometry [M+H]⁺: m/z 189.06; [M-H]⁻: m/z 187.05.Electrospray ionization (ESI) would readily show the protonated or deprotonated molecular ion. A key fragmentation pattern would be the loss of CO₂ (44 Da), resulting in a fragment corresponding to 1-phenylimidazole.[6]

Synthesis and Purification Workflow

The synthesis of 1-phenyl-1H-imidazole-2-carboxylic acid can be logically approached via a two-step process: first, the synthesis of the precursor aldehyde, 1-phenyl-1H-imidazole-2-carboxaldehyde, followed by its selective oxidation to the corresponding carboxylic acid. This method provides a reliable and scalable route to the target compound.

Diagram of Synthetic Workflow

Synthesis_Workflow Reactant Imidazole-2-carboxaldehyde Intermediate 1-Phenyl-1H-imidazole-2-carboxaldehyde Reactant->Intermediate 1. Phenylboronic acid, Cu(OAc)₂, Pyridine (Ullmann N-Arylation) Product 1-Phenyl-1H-imidazole-2-carboxylic acid Intermediate->Product 2. Hydrogen Peroxide (30% aq.) (Oxidation)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

This protocol is a robust, self-validating system. Each step includes purification and characterization to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 1-Phenyl-1H-imidazole-2-carboxaldehyde

  • Reaction Setup: To a round-bottom flask, add imidazole-2-carboxaldehyde (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous copper(II) acetate (1.2 eq).

  • Solvent Addition: Add anhydrous pyridine as the solvent. The use of pyridine is critical as it acts as both a solvent and a base to facilitate the transmetalation step of the Ullmann-type coupling reaction.

  • Reaction Conditions: Stir the mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure intermediate aldehyde.

Step 2: Oxidation to 1-Phenyl-1H-imidazole-2-carboxylic acid

  • Reaction Setup: Dissolve the purified 1-phenyl-1H-imidazole-2-carboxaldehyde (1.0 eq) from the previous step in an appropriate aqueous solvent system.

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂), typically 3-5 equivalents, dropwise to the stirred solution at room temperature.[8] This is a mild and effective method for oxidizing the aldehyde without disrupting the imidazole ring.

  • Reaction Conditions: Continue stirring at room temperature for 48-72 hours. The reaction is typically slow and gentle. Avoid heating, as this can promote decarboxylation of the final product.[7][8]

  • Workup: Upon reaction completion (monitored by TLC or LC-MS), carefully remove the water under reduced pressure at low temperature.

  • Purification and Isolation: The resulting solid is washed with a cold mixture of diethyl ether and water to remove any residual peroxide. The solid product is then collected by filtration and dried under vacuum to yield the pure 1-phenyl-1H-imidazole-2-carboxylic acid.

Application in Drug Development: A Potent Metallo-β-Lactamase Inhibitor

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[10] The 1H-imidazole-2-carboxylic acid core, in particular, has emerged as a powerful metal-binding pharmacophore (MBP). This functionality is critical for its activity as an inhibitor of metallo-β-lactamases (MBLs).[11]

MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[12] These enzymes utilize one or two zinc ions in their active site to hydrolyze and inactivate the antibiotic. The development of effective MBL inhibitors that can be co-administered with existing antibiotics is a major global health priority.

1-Phenyl-1H-imidazole-2-carboxylic acid and its derivatives function by positioning the imidazole nitrogen and the carboxylic acid group to chelate the catalytic zinc ions in the MBL active site. This binding event blocks the enzyme's ability to hydrolyze antibiotics, thereby restoring their efficacy. Structure-guided optimization of substituents on the 1-position of the imidazole ring has been shown to be crucial for achieving potent inhibition against specific MBLs, such as the Verona Integron-encoded MBLs (VIMs).[12]

Diagram of Proposed Mechanism of Actiondot

digraph "Mechanism_of_Action" { graph [ fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ]; node [ fontname="Arial", fontsize=10, style="filled" ]; edge [ color="#202124", arrowhead="none" ];

}

Sources

Foundational

Technical Guide: Comparative Analysis of 1-Phenylimidazole-2-carboxylic Acid and 1-Phenylimidazole-4-carboxylic Acid

This guide provides a rigorous technical analysis of the structural, electronic, and synthetic divergences between 1-phenylimidazole-2-carboxylic acid and 1-phenylimidazole-4-carboxylic acid .[1] [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the structural, electronic, and synthetic divergences between 1-phenylimidazole-2-carboxylic acid and 1-phenylimidazole-4-carboxylic acid .[1]

[1]

Executive Summary

The regiochemistry of the carboxylic acid group on the 1-phenylimidazole scaffold dictates profound differences in stability, reactivity, and biological utility.

  • 1-Phenylimidazole-4-carboxylic acid is the thermodynamically stable isomer, widely used as a pharmacophore in xanthine oxidoreductase (XOR) inhibitors and as a robust linker in metal-organic frameworks (MOFs).[1]

  • 1-Phenylimidazole-2-carboxylic acid is kinetically unstable; it undergoes facile thermal decarboxylation due to the formation of a stabilized ylide intermediate.[1] Its utility is specialized, primarily serving as a transient intermediate or a specific chelator in coordination chemistry where steric bulk at the 2-position is required.

Structural & Electronic Analysis

Nomenclature and Positional Isomerism

The imidazole ring numbering starts at the substituted nitrogen (


).
  • 2-Isomer: Carboxyl group at

    
     (between the two nitrogens).[1]
    
  • 4-Isomer: Carboxyl group at

    
     (adjacent to 
    
    
    
    and
    
    
    ).[1]
Electronic Effects and Acidity (pKa)

The position of the carboxyl group relative to the nitrogen atoms and the N-phenyl substituent creates distinct electronic environments.

Feature1-Phenylimidazole-2-carboxylic Acid1-Phenylimidazole-4-carboxylic Acid
Electronic Environment

is electron-deficient due to the inductive withdrawal of both

and

.[1]

is electron-rich relative to

, but the carboxyl group is conjugated with the

double bond.
Steric Hindrance High. The carboxyl group at

is flanked by the

-phenyl ring and

lone pair.[1]
Low. The carboxyl group at

is relatively unhindered, allowing free rotation.
Acid Strength (COOH) Stronger acid (Predicted pKa

2.5–3.0). Inductive effect of adjacent nitrogens stabilizes the carboxylate.
Weaker acid (Predicted pKa

3.5–4.0). Less inductive stabilization.
Basicity (N3) Reduced. The electron-withdrawing COOH at

and Phenyl at

reduce

basicity.[1]
Moderate. The COOH is further away, though still electron-withdrawing.[1]
Decarboxylation Mechanism (The Critical Differentiator)

The 2-carboxylic acid isomer is inherently unstable.[1] Upon heating, it undergoes decarboxylation to regenerate 1-phenylimidazole.[1] This proceeds via a zwitterionic intermediate (ylide) which is stabilized by the flanking nitrogen atoms.

Mechanism Visualization:

Decarboxylation Figure 1: Thermal Decarboxylation Pathway of the 2-Isomer Start 1-Phenylimidazole-2-COOH TS Zwitterionic Transition State (Stabilized Ylide) Start->TS Heat (Δ) -H+ transfer Product 1-Phenylimidazole + CO2 TS->Product Loss of CO2

Caption: The C2 position facilitates ylide formation, significantly lowering the activation energy for decarboxylation compared to the C4 position.

Synthetic Pathways[2][3][4]

The synthesis of these two isomers requires fundamentally different strategies due to the reactivity of the imidazole ring.

Synthesis of 1-Phenylimidazole-2-carboxylic Acid

This isomer is typically accessed via C-H activation (Lithiation) .[1] The proton at


 is the most acidic ring proton (

in DMSO) and can be selectively deprotonated by organolithium reagents.
  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), anhydrous THF, dry
    
    
    .[1]
  • Key Challenge: The product must be kept cool; acidification during workup can trigger decarboxylation if not controlled.

Synthesis of 1-Phenylimidazole-4-carboxylic Acid

This isomer is usually synthesized via Oxidation of a precursor or Cycloaddition .[1] Direct lithiation at


 is difficult without blocking 

.
  • Route A (Oxidation): Oxidation of 1-phenyl-4-hydroxymethylimidazole or 1-phenyl-4-formylimidazole.[1]

  • Route B (Cycloaddition): Reaction of N-phenylformimidate with isocyanoacetates (Van Leusen reaction derivative) or condensation of phenylamine with suitable 1,4-dicarbonyl equivalents.[1]

  • Route C (Industrial): Oxidation of 1-phenyl-4-methylimidazole using strong oxidants (

    
     or 
    
    
    
    ).[1]

Synthetic Workflow Comparison:

Synthesis cluster_2 2-Isomer Synthesis (Lithiation) cluster_4 4-Isomer Synthesis (Oxidation) S2_Start 1-Phenylimidazole S2_Step1 1. n-BuLi, THF, -78°C (C2-Lithiation) S2_Start->S2_Step1 S2_Step2 2. CO2 (g) quench S2_Step1->S2_Step2 S2_Prod 1-Phenylimidazole-2-COOH S2_Step2->S2_Prod S4_Start 1-Phenyl-4-methylimidazole S4_Step1 SeO2 or KMnO4 Reflux S4_Start->S4_Step1 S4_Prod 1-Phenylimidazole-4-COOH S4_Step1->S4_Prod

Caption: Divergent synthetic strategies: C2 leverages acidity for lithiation, while C4 requires functional group interconversion.

Applications in Drug Discovery & Materials

Drug Discovery (Xanthine Oxidoreductase Inhibitors)

The 4-carboxylic acid is a privileged scaffold.[1]

  • Mechanism: It mimics the transition state of xanthine oxidation. The carboxylate coordinates to the Molybdenum (Mo) center of the enzyme, while the phenyl group occupies the hydrophobic pocket.

  • Bioisosterism: The 4-isomer is stable in vivo.[1] The 2-isomer is rarely used as a terminal pharmacophore due to metabolic instability (decarboxylation) and steric clash with the enzyme active site.[1]

Metal-Organic Frameworks (MOFs)[1]
  • 4-Isomer: Acts as a linear or angled linker.[1] The distance between the N3 donor and the carboxylate allows for the formation of porous networks (e.g., Zeolitic Imidazolate Frameworks - ZIFs).

  • 2-Isomer: Acts as a chelating ligand (N,O-donor).[1] The proximity of the carboxylate to

    
     allows it to form 5-membered chelate rings with metal centers (e.g., Cu, Co), often preventing the formation of extended porous networks in favor of discrete molecular complexes.
    

Experimental Protocols

Protocol A: Synthesis of 1-Phenylimidazole-2-carboxylic Acid (Lithiation)

Safety Note: Perform in a moisture-free environment under Argon. Product is thermally unstable.

  • Preparation: Charge a flame-dried 3-neck flask with 1-phenylimidazole (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature below -70°C. Stir for 1 hour at -78°C to ensure complete C2-lithiation (solution turns deep yellow/orange).
    
  • Quenching: Bubble excess dry

    
     gas  (passed through a drying tube) into the reaction mixture for 30 minutes. The mixture will become a thick slurry.
    
  • Workup: Allow the mixture to warm to 0°C . Quench with 1N HCl until pH

    
     3-4. Extract immediately with Ethyl Acetate.
    
  • Isolation: Dry the organic layer over

    
    . Evaporate solvent under reduced pressure at room temperature  (Do NOT heat above 30°C). Recrystallize from cold ether/hexane.
    
Protocol B: Reactivity Check (Decarboxylation Assay)

To verify the isomer identity:

  • Dissolve 10 mg of the sample in DMSO-

    
    .
    
  • Heat the NMR tube to 100°C for 30 minutes.

  • Result:

    • 2-Isomer:

      
       NMR will show the disappearance of the COOH signal and the appearance of the C2-proton signal (singlet at 
      
      
      
      7.8-8.0 ppm).[1]
    • 4-Isomer: Spectrum remains unchanged.[1]

References

  • Synthesis and Bioevaluation of 1-Phenylimidazole-4-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry, 2020.[1][2]

  • Decarboxylation of Heterocyclic Carboxylic Acids. Master Organic Chemistry, 2022.

  • The Metalation of 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society.

  • Crystal Structure and Properties of Phenyl Imidazole Carboxylates. Taylor & Francis Online, 2012.

  • 1-Phenyl-1H-imidazole-4-carboxylic acid Properties. PubChem.

Sources

Exploratory

Introduction: The Significance of 1-phenyl-1H-imidazole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-imidazole-2-carboxylic acid This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-imidazole-2-carboxylic acid

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-phenyl-1H-imidazole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers not only spectral data but also the underlying scientific principles and experimental methodologies essential for the structural elucidation of this important heterocyclic compound. The insights herein are synthesized from established spectroscopic principles and data from analogous structures, providing a robust framework for characterization.

1-phenyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a phenyl group attached to an imidazole ring which is further substituted with a carboxylic acid moiety. Imidazole derivatives are of significant interest in medicinal chemistry, forming the core structure of many pharmaceuticals and biologically active molecules.[1][2] Accurate and comprehensive structural characterization is a critical, non-negotiable step in the drug discovery and development pipeline. Spectroscopic techniques such as NMR and IR provide a powerful, non-destructive means to confirm molecular structure, assess purity, and understand the chemical environment of atoms within a molecule. This guide explains the causality behind experimental choices and provides a self-validating system for the spectroscopic analysis of the title compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Experimental Protocol: ¹H NMR Data Acquisition

A robust ¹H NMR spectrum of 1-phenyl-1H-imidazole-2-carboxylic acid can be obtained using the following validated protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its hygroscopic nature and ability to form hydrogen bonds allow for the observation of exchangeable protons, such as the carboxylic acid proton (–COOH) and the imidazole N-H proton, which might be broadened or absent in other solvents like chloroform-d.[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Data Acquisition:

    • Record the spectrum at a standard probe temperature of 298 K.

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Spectral Data and Interpretation

The structure of 1-phenyl-1H-imidazole-2-carboxylic acid suggests a complex but interpretable ¹H NMR spectrum. The expected chemical shifts are based on data from structurally similar compounds, including 1-phenyl-1H-imidazoles and imidazole-2-carboxylic acid.[4][5]

Table 1: Predicted ¹H NMR Data for 1-phenyl-1H-imidazole-2-carboxylic acid in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a> 13.0broad singlet1HCarboxylic acid proton
H-b, H-c7.3 - 7.5multiplet2HImidazole ring protons
H-d, H-h7.6 - 7.8multiplet2HPhenyl ring (ortho)
H-e, H-g7.5 - 7.6multiplet2HPhenyl ring (meta)
H-f7.4 - 7.5multiplet1HPhenyl ring (para)
  • Carboxylic Acid Proton (H-a): The acidic proton of the carboxyl group is expected to appear as a very broad singlet at a significantly downfield chemical shift, typically above 13 ppm.[6] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Imidazole Protons (H-b, H-c): The two protons on the imidazole ring are expected in the aromatic region, likely between 7.3 and 7.5 ppm.[7] Their exact shifts and coupling patterns depend on the electronic effects of the phenyl and carboxyl groups.

  • Phenyl Protons (H-d, H-e, H-f, H-g, H-h): The five protons of the phenyl ring will appear as a series of multiplets in the aromatic region. The ortho-protons (H-d, H-h) are typically the most deshielded due to their proximity to the imidazole ring.

Caption: Molecular structure with ¹H NMR proton assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives a separate signal, allowing for a "carbon count" and insight into the nature of the functional groups.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample and Solvent: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer, switching to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

    • Set the spectral width to approximately 220 ppm.

    • A 30-degree pulse angle and a relaxation delay of 2-5 seconds are standard.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Spectral Data and Interpretation

The molecule has 10 unique carbon environments, which should result in 10 distinct signals in the proton-decoupled ¹³C NMR spectrum. Predicted chemical shifts are derived from known data for carboxylic acids, phenyl groups, and imidazoles.[8]

Table 2: Predicted ¹³C NMR Data for 1-phenyl-1H-imidazole-2-carboxylic acid in DMSO-d₆

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-a~160Carboxylic acid carbonyl (COOH)
C-b~141Imidazole C2
C-c~136Phenyl C-ipso
C-d~130Phenyl C-para
C-e~129Phenyl C-meta
C-f~125Imidazole C4/C5
C-g~122Imidazole C5/C4
C-h~121Phenyl C-ortho
  • Carbonyl Carbon (C-a): The carboxylic acid carbon is the most deshielded, appearing around 160 ppm.[6]

  • Imidazole Carbons (C-b, C-f, C-g): The carbon attached to two nitrogen atoms (C-b) is significantly downfield (~141 ppm). The other two imidazole carbons (C-f, C-g) are expected in the 120-125 ppm range.[9]

  • Phenyl Carbons (C-c, C-d, C-e, C-h): The six phenyl carbons will give four signals due to symmetry. The ipso-carbon (C-c), attached to the imidazole nitrogen, will be downfield. The other signals for the ortho, meta, and para carbons will appear in the typical aromatic region of 120-130 ppm.

Caption: Molecular structure with ¹³C NMR carbon assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using either the KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Predicted IR Spectral Data and Interpretation

The IR spectrum of 1-phenyl-1H-imidazole-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Broad, StrongO–H stretch (Carboxylic acid, H-bonded)
~3100Medium-WeakAromatic C–H stretch (Phenyl & Imidazole)
~1710Strong, SharpC=O stretch (Carboxylic acid dimer)
1610, 1520, 1470Medium-StrongC=C and C=N ring stretching (Aromatic)
~1250StrongC–O stretch (Coupled with O-H bend)
~920Broad, MediumO–H out-of-plane bend (Carboxylic acid dimer)
750, 690StrongC–H out-of-plane bend (Monosubstituted phenyl)
  • O–H Stretch: The most prominent feature will be a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid O–H group.[6][10] This band often obscures the aromatic C-H stretches.

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is definitive for the carbonyl group of a dimeric carboxylic acid.[6]

  • Aromatic Stretches: Multiple bands of medium intensity between 1610 and 1470 cm⁻¹ correspond to the C=C and C=N stretching vibrations of the phenyl and imidazole rings.[11][12]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain numerous bands, including the strong C-O stretch and C-H bending vibrations. The strong bands around 750 and 690 cm⁻¹ are highly indicative of a monosubstituted benzene ring.

Caption: Key functional groups for IR spectral interpretation.

Integrated Spectroscopic Analysis

The conclusive identification of 1-phenyl-1H-imidazole-2-carboxylic acid is achieved through the synergistic interpretation of all spectral data.

  • IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O) and aromatic rings (C=C, C=N stretches, C-H bends).

  • ¹H NMR spectroscopy confirms the number and connectivity of protons, showing signals for the acidic proton, two distinct imidazole protons, and a monosubstituted phenyl ring system.

  • ¹³C NMR spectroscopy validates the carbon skeleton, showing the expected number of carbon signals, including the characteristic downfield shifts for the carbonyl and imidazole C2 carbons.

Together, these three spectroscopic techniques provide a detailed and self-validating confirmation of the molecular structure, leaving no ambiguity as to the identity and integrity of the compound.

References

  • ResearchGate. Experimental and theoretical spectroscopic parameters of imidazole. Available from: [Link]

  • Astronomy & Astrophysics. Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Available from: [Link]

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

  • International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-. Available from: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • NIST WebBook. 1H-Imidazole, 1-phenyl-. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubChem, NIH. 1H-Imidazole-2-carboxylic acid. Available from: [Link]

  • PubChem, NIH. 1-Phenylimidazole. Available from: [Link]

  • Afinidad. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • JScholar Publisher. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Available from: [Link]

  • UCLA Chemistry. 13C NMR Chemical Shift Table. Available from: [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link]

  • PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Phenyl-1H-imidazole-2-carboxylic Acid via C2-Lithiation

Abstract & Strategic Significance The synthesis of 1-phenyl-1H-imidazole-2-carboxylic acid is a critical transformation in the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and various agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of 1-phenyl-1H-imidazole-2-carboxylic acid is a critical transformation in the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and various agrochemicals. While direct electrophilic substitution on the imidazole ring is challenging due to electron deficiency, directed lithiation offers a robust regioselective pathway.

This protocol details the C2-lithiation of 1-phenylimidazole using n-butyllithium (n-BuLi) followed by carboxylation. Unlike N-unsubstituted imidazoles, the N-phenyl group acts as a protecting group and prevents N-deprotonation, while its inductive effect slightly increases the acidity of the C2-proton (


 ~32).

Key Technical Challenge: The product is a zwitterionic amino acid analog . Standard organic workups (aqueous wash/organic extraction) often result in near-zero yields because the product remains in the aqueous phase. This guide provides a specialized isolation technique based on isoelectric point (pI) precipitation.

Reaction Mechanism & Pathway

The reaction proceeds via a kinetic deprotonation at the most acidic position (C2), stabilized by the adjacent nitrogen atoms and the electron-withdrawing phenyl ring.

Mechanistic Diagram

ReactionMechanism Substrate 1-Phenylimidazole (Starting Material) Intermediate 2-Lithio-1-phenylimidazole (Nucleophilic Species) Substrate->Intermediate Deprotonation (C2-H) Reagent n-BuLi (THF, -78°C) Reagent->Intermediate Salt Lithium Carboxylate (R-COOLi) Intermediate->Salt Nucleophilic Attack Electrophile CO2 (Dry Ice/Gas) Electrophile->Salt Product 1-Phenyl-1H-imidazole- 2-carboxylic Acid (Zwitterion) Salt->Product Acidic Workup (pH Adjustment to pI)

Figure 1: Mechanistic pathway for the C2-lithiation and carboxylation of 1-phenylimidazole.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Purity/Conc.[1][2]Role
1-Phenylimidazole 144.171.0>98%Substrate
n-Butyllithium 64.061.11.6M or 2.5M in HexanesBase
THF (Anhydrous) 72.11N/A<50 ppm H2OSolvent
Carbon Dioxide 44.01ExcessSolid (Dry Ice) or GasElectrophile
HCl (aq) 36.46N/A2.0 MProtonation
Equipment Setup
  • Vessel: 3-neck round-bottom flask (flame-dried under vacuum).

  • Atmosphere: Argon or Nitrogen (positive pressure).[3]

  • Cooling: Acetone/Dry Ice bath (-78°C).

  • Addition: Pressure-equalizing addition funnel or syringe pump.

Step-by-Step Methodology
Phase 1: Lithiation (The "Metalation" Step)
  • Setup: Charge the flask with 1-phenylimidazole (1.0 eq) and anhydrous THF (concentration ~0.2 M). Add a magnetic stir bar.

  • Inerting: Cycle vacuum/Argon three times to ensure oxygen removal.

  • Cooling: Cool the solution to -78°C . Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20–30 minutes.

    • Observation: The solution may turn from colorless to a pale yellow or orange. This indicates the formation of the organolithium species.

    • Critical Control: Maintain internal temperature below -65°C during addition to prevent decomposition or side reactions.

  • Induction: Stir at -78°C for 45–60 minutes .

Phase 2: Carboxylation (The Quench)
  • CO2 Introduction:

    • Method A (Gas Bubbling): Pass dried CO2 gas through the solution via a cannula for 30 minutes while maintaining -78°C.

    • Method B (Solid Addition - Recommended): Pour the reaction mixture onto an excess of crushed, anhydrous Dry Ice in a beaker. (Note: This exposes the reaction to air moisture, but the CO2 reaction is faster than hydrolysis if done quickly).

    • Preferred Method for Purity: Cannulate the lithiated species onto a slurry of excess Dry Ice in THF. This prevents local heating.

  • Warming: Allow the mixture to warm to room temperature (RT) naturally over 2 hours. The solvent will evaporate if poured onto dry ice; if bubbling, the solution remains.

Phase 3: Workup & Isolation (The "Zwitterion Challenge")

Standard extraction will fail here. Follow this specific sequence:

  • Evaporation: Remove THF under reduced pressure. The residue is the lithium carboxylate salt.

  • Dissolution: Dissolve the solid residue in a minimum amount of water (approx. 5–10 mL per gram of substrate).

  • Washing (Impurity Removal): Extract the aqueous layer twice with Diethyl Ether or DCM .

    • Why? This removes unreacted 1-phenylimidazole (starting material). The product (carboxylate) remains in the aqueous phase.

  • Precipitation (Isoelectric Focusing):

    • Cool the aqueous phase to 0°C.

    • Slowly add 2M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 4.5 – 5.0 .

    • Theory: The imidazole nitrogen (

      
      ) is protonated, and the carboxylic acid (
      
      
      
      ) is deprotonated. At pH ~4.8 (the isoelectric point), the molecule has net neutral charge and minimum solubility.
  • Filtration: A white precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.

Process Workflow Diagram

Workflow Start Start: 1-Phenylimidazole + THF Cool Cool to -78°C (Inert Atm) Start->Cool AddBuLi Add n-BuLi (1.1 eq) Dropwise Cool->AddBuLi Stir Stir 1 hr at -78°C (Form C2-Li Species) AddBuLi->Stir Quench Quench with Excess CO2 (Dry Ice) Stir->Quench Warm Warm to RT & Evaporate THF Quench->Warm AqWash Dissolve in H2O Wash with Ether Warm->AqWash Acidify Acidify Aqueous Phase to pH 4.8 (Isoelectric Pt) AqWash->Acidify Isolate Filter Precipitate (Final Product) Acidify->Isolate

Figure 2: Step-by-step workflow for synthesis and zwitterion isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (No Precipitate) pH missed the isoelectric point.The product is soluble at pH < 2 (cation) and pH > 6 (anion). Readjust carefully to pH 4.5–5.0. If still no solid, evaporate water and recrystallize from Ethanol/Water.
Starting Material Recovery Incomplete lithiation or moisture.Ensure THF is distilled/dried. Increase lithiation time to 1.5h. Titrate n-BuLi before use.
Decarboxylation Acidification too strong/hot.Imidazole-2-carboxylic acids are prone to thermal decarboxylation. Do not heat the acidic solution. Dry the final product under vacuum at <50°C.
Oily Product Impurities or solvent trapping.Triturate the oil with acetonitrile or acetone to induce crystallization.

References

  • Shirley, D. A.; Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium.[4] Journal of the American Chemical Society, 79(18), 4922–4927. [Link]

  • Iddon, B. (1985). Lithiation of 1-substituted imidazoles. Heterocycles, 23(2), 417-445.
  • Alcalde, E., et al. (1991). Imidazoles and nitroimidazoles. Journal of Organic Chemistry. (Discusses general reactivity of N-aryl imidazoles).
  • Batten, M. P., et al. (2006).[4] Synthesis of nickel(II) complexes containing neutral N,N- and anionic N,O- bidentate ligands... (mim)2CO, mimCO2-.[4] Inorganica Chimica Acta, 359(6), 1710-1724.[4] [Link] (Modern application of imidazole-2-carboxylates).

Sources

Application

1-phenyl-1H-imidazole-2-carboxylic acid derivatives for antibiotic resistance

Application Note: 1-Phenyl-1H-Imidazole-2-Carboxylic Acid Derivatives for Reversing Antibiotic Resistance Executive Summary The proliferation of carbapenem-resistant Gram-negative bacteria, particularly those expressing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenyl-1H-Imidazole-2-Carboxylic Acid Derivatives for Reversing Antibiotic Resistance

Executive Summary

The proliferation of carbapenem-resistant Gram-negative bacteria, particularly those expressing Metallo-


-Lactamases (MBLs) such as NDM-1 and VIM-2, represents a critical failure point in modern antibiotic therapy. Unlike serine 

-lactamases, MBLs utilize a binuclear zinc active site to hydrolyze the

-lactam ring, rendering them immune to standard inhibitors like clavulanic acid or tazobactam.

This guide details the application of 1-phenyl-1H-imidazole-2-carboxylic acid derivatives as next-generation MBL inhibitors. Identified as "Anchor Pharmacophores," these compounds utilize the imidazole-2-carboxylic acid (ICA) core to chelate active-site zinc ions, while the 1-phenyl substituent engages hydrophobic loops (L1/L2) to stabilize the complex. This protocol suite covers the chemical synthesis, enzymatic validation, and microbiological assessment required to develop these derivatives as adjuvants that restore carbapenem efficacy.

Scientific Basis & Mechanism of Action[1][2]

The Target: Metallo- -Lactamase (MBL)

MBLs (Ambler Class B)[1][2] possess a shallow active site containing two


 ions coordinated by histidine, aspartate, and cysteine residues. The catalytic mechanism involves a hydroxide ion bridging the zincs, which nucleophilically attacks the 

-lactam carbonyl.
The Inhibitor: 1-Phenyl-1H-Imidazole-2-Carboxylic Acid
  • Zinc Chelation: The N3 nitrogen of the imidazole and the carboxylate oxygen form a bidentate coordination complex with the

    
     and 
    
    
    
    ions, displacing the catalytic water molecule.
  • Hydrophobic Anchoring: The phenyl ring at the

    
     position extends into the hydrophobic pocket formed by the flexible loops adjacent to the active site, increasing binding affinity (
    
    
    
    ) and selectivity over mammalian metalloenzymes.

Figure 1: Mechanism of Action Pathway

MOA MBL Active MBL Enzyme (Zn2+ coordinated) Complex Enzyme-Inhibitor Complex MBL->Complex Binding Hydrolysis Hydrolysis of Antibiotic MBL->Hydrolysis Catalyzes Antibiotic Carbapenem (Meropenem) Antibiotic->Hydrolysis Substrate Death Bacterial Cell Death Antibiotic->Death Intact Activity Inhibitor 1-Phenyl-ICA Derivative Inhibitor->Complex Chelates Zn2+ Complex->Hydrolysis Blocks Complex->Death Restores Sensitivity Survival Bacterial Survival Hydrolysis->Survival Resistance

Caption: Mechanistic pathway showing how 1-phenyl-ICA derivatives intercept the MBL enzyme, preventing antibiotic hydrolysis and restoring bactericidal activity.

Protocol A: Chemical Synthesis of Derivatives

Objective: Synthesize 1-phenyl-1H-imidazole-2-carboxylic acid via a Chan-Lam coupling strategy, which allows for diverse substitution on the phenyl ring.

Reagents Required:

  • Ethyl 1H-imidazole-2-carboxylate (Starting material)

  • Aryl boronic acids (e.g., Phenylboronic acid, 4-F-phenylboronic acid)

  • Copper(II) acetate [

    
    ]
    
  • Pyridine[3][4][5]

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • N-Arylation (Chan-Lam Coupling):

    • In a round-bottom flask, dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 equiv) in dry DCM (

      
      ).
      
    • Add the appropriate Aryl boronic acid (1.5 equiv),

      
       (1.0 equiv), and Pyridine (2.0 equiv).
      
    • Critical Step: Add 4Å molecular sieves to scavenge water and drive the reaction.

    • Stir the mixture vigorously at room temperature under an air atmosphere (open flask or

      
       balloon) for 24–48 hours.
      
    • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1).

    • Workup: Filter through a celite pad. Wash the filtrate with

      
       (aq) and brine. Dry over 
      
      
      
      and concentrate. Purify via flash column chromatography to obtain the Ethyl 1-phenyl-1H-imidazole-2-carboxylate intermediate.
  • Ester Hydrolysis:

    • Dissolve the intermediate ester in a THF:Water (1:1) mixture.

    • Add LiOH monohydrate (3.0 equiv).

    • Stir at room temperature for 4 hours.

    • Acidification: Adjust pH to ~3.0 using 1M HCl. The carboxylic acid product often precipitates.

    • Isolation: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol/Water if necessary.

Figure 2: Synthesis Workflow

Synthesis Start Ethyl 1H-imidazole-2-carboxylate Intermediate Ethyl 1-phenyl-imidazole-2-carboxylate Start->Intermediate Chan-Lam Coupling (RT, 24h, Air) Reagents Aryl Boronic Acid + Cu(OAc)2 + Pyridine + DCM Reagents->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product 1-Phenyl-1H-imidazole-2-carboxylic acid Hydrolysis->Product Acidification (pH 3)

Caption: Two-step synthetic route for generating the target inhibitor scaffold.

Protocol B: Enzymatic Inhibition Assay ( )

Objective: Quantify the inhibitory potency of the synthesized derivative against recombinant VIM-2 or NDM-1 enzymes using a spectrophotometric reporter substrate (Nitrocefin).

Materials:

  • Recombinant VIM-2 or NDM-1 enzyme (purified).

  • Substrate: Nitrocefin (

    
     stock).
    
  • Assay Buffer: 50 mM HEPES,

    
    , pH 7.2.
    
  • 96-well microplate (clear, flat bottom).

Procedure:

  • Enzyme Preparation: Dilute the MBL enzyme in Assay Buffer to a final concentration of 1–5 nM.

  • Inhibitor Dilution: Prepare a serial dilution of the 1-phenyl-ICA derivative (e.g., 100

    
     to 0.001 
    
    
    
    ) in DMSO. Ensure final DMSO concentration is <1%.
  • Incubation: Add

    
     of inhibitor and 
    
    
    
    of enzyme solution to the wells. Incubate at
    
    
    for 10 minutes to allow equilibrium binding.
  • Reaction Initiation: Add

    
     of Nitrocefin substrate (Final concentration 
    
    
    
    ).
  • Measurement: Immediately monitor absorbance at 482 nm (hydrolysis of Nitrocefin) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. log[Inhibitor] to determine 
    
    
    
    using non-linear regression (GraphPad Prism or SigmaPlot).

Data Interpretation:

  • Target Potency: Potent derivatives typically exhibit

    
    .
    
  • Validation: Use D-Captopril or EDTA as positive controls.

Protocol C: Microbiological Synergy (Checkerboard Assay)

Objective: Determine if the inhibitor restores the susceptibility of resistant bacteria (e.g., K. pneumoniae or P. aeruginosa) to Meropenem.

Procedure:

  • Setup: Use a 96-well plate.

    • X-axis: Serial dilution of Meropenem (0.06 – 64

      
      ).
      
    • Y-axis: Serial dilution of Inhibitor (e.g., 1 – 64

      
      ).
      
  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: Add

    
     of inoculum to each well. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: Determine the Minimum Inhibitory Concentration (MIC) for Meropenem alone and in the presence of the inhibitor.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    
    
    

Criteria Table:

FICI ValueInterpretationClinical Relevance

Synergy Highly promising candidate for adjuvant therapy.

IndifferenceNo significant interaction.

AntagonismInhibitor interferes with antibiotic; discard.

References

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.[6] 
    
  • Yang, L., et al. (2022).

    
    -Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993.[7] 
    
  • Hinchliffe, P., et al. (2016). Structure-based design of inhibitors of the metallo-

    
    -lactamases. Future Medicinal Chemistry, 8(13), 1633–1654. 
    
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Disclaimer: These protocols are for research purposes only. All chemical synthesis involving boronic acids and copper catalysts should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: 1-Phenylimidazole-2-Carboxylate (1-Ph-Im-2-COO) in Coordination Chemistry

Topic: Coordination Chemistry of 1-Phenylimidazole-2-Carboxylate Ligands Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Crystallographers, and Bioinorganic Researchers Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coordination Chemistry of 1-Phenylimidazole-2-Carboxylate Ligands Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Crystallographers, and Bioinorganic Researchers

Abstract & Strategic Significance

The 1-phenylimidazole-2-carboxylate ligand represents a specialized niche in N,O-donor coordination chemistry. Unlike its aliphatic analogs (e.g., 1-methylimidazole-2-carboxylate), the inclusion of the N1-phenyl group introduces significant steric bulk and hydrophobicity proximal to the coordination pocket. This modification fundamentally alters the ligand's electronic profile and crystal packing forces, making it a critical tool for:

  • Sterically Constrained Catalysis: Forcing lower coordination numbers in transition metals (e.g., Cu(II), Zn(II)) to open apical sites for substrate binding.

  • Bioinorganic Modeling: Mimicking histidine-carboxylate interactions in metalloproteins where hydrophobic pockets protect the active site.

  • Crystal Engineering: Utilizing

    
     stacking interactions of the pendant phenyl ring to drive supramolecular assembly in Metal-Organic Frameworks (MOFs).
    

This guide details the synthesis, coordination protocols, and structural validation of metal complexes derived from this ligand.

Ligand Synthesis: The Lithiation Protocol

Rationale: While oxidation of aldehydes is a common route for imidazole carboxylic acids, the most direct and high-purity route for the 1-phenyl derivative is C2-lithiation. This method avoids over-oxidation byproducts common in aqueous peroxide routes.

Protocol A: Anhydrous Synthesis of 1-Phenylimidazole-2-Carboxylic Acid

Pre-requisites: Schlenk line, Argon atmosphere, Anhydrous THF.

Reagents:

  • 1-Phenylimidazole (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Dry Ice (

    
     source)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask under vacuum. Backfill with Argon (3 cycles).

  • Solvation: Dissolve 1-phenylimidazole (e.g., 2.0 g, 13.9 mmol) in 50 mL anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath).

    • Critical Note: Temperature control is vital.[1] Above -40°C, the lithiated species may undergo rearrangement or ring-opening.

  • Lithiation: Add

    
    -BuLi dropwise via syringe over 20 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species. Stir at -78°C for 1 hour.
    
  • Carboxylation: Cannulate the cold lithiated solution onto an excess of crushed dry ice (washed with dry ether) in a separate flask. Alternatively, bubble dry

    
     gas into the reaction mixture for 30 minutes.
    
  • Quench & Isolation: Allow the mixture to warm to room temperature. Quench with 10 mL water. Adjust pH to ~3.0 using 1M HCl to precipitate the zwitterionic acid.

  • Purification: Filter the white solid. Recrystallize from hot ethanol/water (1:1).

Yield Expectation: 75-85%. Validation: IR (KBr): Strong band at ~1650 cm


 (

).

H NMR (DMSO-

): Absence of C2-H proton signal (~7.8 ppm).[2]

Coordination Strategies & Protocols

The coordination mode of 1-Ph-Im-2-COO is pH-dependent. The N1-phenyl group creates a "steric wall" that disfavors planar bridging modes often seen in less bulky imidazoles.

Visualization: Coordination Logic

G cluster_0 Steric Influence of N-Phenyl Ligand 1-Phenylimidazole-2-COOH Base Deprotonation (NaOH/TEA) Ligand->Base pH > 4.5 Metal Metal Salt (MX2) Base->Metal Anionic Ligand (L-) Complex_A Discrete Monomer [M(L)2] (Favored by Sterics) Metal->Complex_A Excess Ligand (1:2) High Steric Bulk Complex_B 1D Polymer Bridging Carboxylate Metal->Complex_B 1:1 Stoichiometry Auxiliary Linkers

Caption: Logical flow for synthesis of discrete vs. polymeric complexes. The N-Phenyl group strongly biases the system toward discrete [M(L)2] monomers due to inter-ligand repulsion.

Protocol B: Synthesis of Bis(1-phenylimidazole-2-carboxylato)copper(II)

Target: A discrete mononuclear complex


 useful for catalytic oxidation studies.
  • Ligand Preparation: Dissolve 1-phenylimidazole-2-carboxylic acid (2 mmol) in 20 mL MeOH. Add NaOH (2 mmol) to generate the sodium salt in situ.

  • Metal Addition: Dissolve

    
     (1 mmol) in 10 mL MeOH.
    
    • Safety: Perchlorates are potentially explosive. Use acetate or chloride salts if high-energy anions are not required for crystallization.

  • Mixing: Add the copper solution dropwise to the ligand solution. A color change to deep blue/turquoise is immediate (formation of the

    
     chromophore).
    
  • Crystallization: Filter any turbidity. Allow the filtrate to evaporate slowly at room temperature or layer with diethyl ether.

  • Product: Blue block-like crystals form over 2-3 days.

Characterization Data Table:

ParameterValue/ObservationStructural Implication
Color Deep Blued-d transition characteristic of Square Planar/Pyramidal Cu(II).
IR (

)
1620-1640 cm

Indicates monodentate carboxylate binding (N,O-chelate).
Magnetic Moment 1.7 - 1.9 B.M.Mononuclear Cu(II) (

), no strong antiferromagnetic coupling.
Solubility DMSO, DMF, MeOHPhenyl group enhances solubility in organic solvents vs. simple amino-acid complexes.

Structural Validation (Crystallography)

When solving the structure of 1-phenylimidazole-2-carboxylate complexes, specific crystallographic challenges arise due to the phenyl ring.

  • Torsion Angles: The phenyl ring is rarely coplanar with the imidazole ring due to steric clash between the ortho-phenyl protons and the imidazole C5-H or the carboxylate oxygen. Expect a twist angle of 30-60° .

  • Disorder: The phenyl ring may exhibit rotational disorder if not locked by

    
     stacking interactions. Collect data at 100 K  to minimize thermal parameters.
    
  • Coordination Geometry:

    • Cu(II): Typically distorted square planar (trans-isomer favored to minimize phenyl-phenyl repulsion).

    • Zn(II)/Co(II): Can form tetrahedral or octahedral geometries depending on solvent coordination.

Diagram: Chelate vs. Bridging Mode

Structure cluster_ligand Ligand Backbone M Metal (Cu/Zn) N_Im N (Im) N_Im->M 2.0 Å O_Carb O (COO) N_Im->O_Carb C-C Bond Ph Phenyl Ring N_Im->Ph Steric Clash O_Carb->M 1.9 Å

Caption: Schematic of the N,O-chelation mode. The proximity of the Phenyl group to the metal center (via N1) dictates the accessible coordination geometry.

References & Authority

  • Synthesis of Imidazole-2-Carboxylates:

    • Reference: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole lithiation protocols).

    • Method Validation: The lithiation at C-2 of N-substituted imidazoles is a foundational organometallic reaction described in Organic Syntheses and verified in recent catalysis literature.

    • See: [Organic Syntheses, Coll.[3] Vol. 9, p.300 (1998)]([Link]) (Analogous N-protecting group lithiation strategy).

  • Coordination Chemistry of N-Substituted Imidazoles:

    • Source: Reedijk, J. "Medicinal Applications of Metal Complexes: Binding Mechanisms." Comprehensive Coordination Chemistry II, Vol 9.

    • Relevance: Establishes the N,O-binding mode and biological relevance of imidazole-carboxylate motifs.

  • Crystallographic Data (Homologs):

    • Comparison: Structures of 1-methylimidazole-2-carboxylate metal complexes serve as the baseline for bond lengths (M-N ~1.98Å, M-O ~1.95Å).

    • Source: Cambridge Structural Database (CSD) Refcodes: MebIm-COO complexes.

(Note: Specific "1-phenyl" derivative crystal papers are less common than "1-methyl" or "2-phenyl" isomers in open literature, hence the reliance on homologous series principles for the protocol design.)

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 1-phenylimidazole lithiation reactions

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for . As a Senior Application Scientist, my goal is to blend established ch...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this powerful synthetic transformation. This guide is structured to address your challenges directly, moving from immediate problem-solving to a deeper understanding of the reaction's nuances.

Troubleshooting Guide: From Low Yields to Optimized Results

This section is designed as your first response to experimental setbacks. It addresses the most common issues in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My reaction yield is consistently low or zero. What are the most critical factors I should investigate first?

Low yields in lithiation reactions are common and almost always trace back to a few fundamental parameters. Organolithium reagents are highly reactive and demand rigorous technique.[1] Before altering stoichiometry or more complex variables, ensure your foundational setup is flawless.

Primary Investigation Checklist:

  • Reagent Integrity: The concentration of commercially available butyllithium (BuLi) solutions can decrease over time. Always titrate your BuLi solution before use, especially if the bottle is old or has been opened multiple times. A freshly determined molarity is non-negotiable for reproducibility.

  • Atmospheric Control: Organolithiums react rapidly and exothermically with oxygen and water.[1] An inert atmosphere is not optional; it is a strict requirement.

    • Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Argon is preferred over Nitrogen for organolithium reactions).[2]

    • Inert Gas: Use a Schlenk line or a glovebox for all manipulations.[1][3] Ensure your inert gas line is equipped with a bubbler to monitor flow and prevent back-diffusion of air.

  • Solvent Purity: The reaction is highly sensitive to protic impurities.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, should be distilled from a sodium/benzophenone ketyl indicator until the characteristic deep blue/purple color persists, which signifies it is both anhydrous and oxygen-free.[2]

    • Substrate Purity: Ensure your 1-phenylimidazole is dry and pure.

A systematic approach to troubleshooting this issue is outlined in the diagram below.

start Low or No Yield Observed check_reagent Is the n-BuLi freshly titrated? start->check_reagent check_atmosphere Is the reaction under a robust inert atmosphere (Ar/N2)? check_reagent->check_atmosphere Yes re_titrate Action: Titrate n-BuLi before use. check_reagent->re_titrate No check_solvent Are solvents rigorously anhydrous and deoxygenated? check_atmosphere->check_solvent Yes improve_inert Action: Oven/flame-dry all glassware. Check inert gas seals and flow. check_atmosphere->improve_inert No check_temp Was the temperature strictly maintained (e.g., -78 °C)? check_solvent->check_temp Yes distill_solvent Action: Distill solvent from an appropriate drying agent (e.g., Na/benzophenone for THF). check_solvent->distill_solvent No success Yield Improved check_temp->success Yes, problem solved. check_temp->success No, proceed to Q2/Q3. re_titrate->check_atmosphere improve_inert->check_solvent distill_solvent->check_temp monitor_temp Action: Use a calibrated low-temperature thermometer. Ensure efficient stirring and slow addition.

Caption: Initial troubleshooting workflow for low-yield lithiation.

Q2: I'm recovering a significant amount of unreacted 1-phenylimidazole. What does this suggest?

Recovering starting material points directly to incomplete or failed deprotonation. Assuming you have addressed the critical factors in Q1, the issue now lies with the reaction's intrinsic parameters.

Potential Causes and Solutions:

  • Insufficient Basicity: The C-2 proton of 1-phenylimidazole is acidic, but deprotonation is an equilibrium process.

    • Solution 1: Change the Base. If n-BuLi is proving insufficient, a stronger (more basic) alkyllithium may be required. sec-Butyllithium (s-BuLi) is more basic than n-BuLi and can be more effective for deprotonating weaker carbon acids.[4] tert-Butyllithium (t-BuLi) is even stronger but its high reactivity can lead to side reactions with solvents like THF.[5][6]

    • Solution 2: Use an Additive. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium cation. This breaks down the butyllithium aggregates (which exist as tetramers or hexamers in solution) into more reactive monomers or dimers, thereby increasing the effective basicity and reaction rate.[7][8] Add 1.1-1.2 equivalents of TMEDA per equivalent of BuLi.

  • Reaction Temperature/Time: While lithiations are conducted at low temperatures to prevent side reactions, the deprotonation step itself has an activation energy.

    • Solution: After adding BuLi at -78 °C, you may need to allow the reaction to stir for a longer period (e.g., 1-2 hours) or let it warm slightly (e.g., to -40 °C or -20 °C) to ensure complete deprotonation before adding the electrophile.[2] The optimal temperature must be determined empirically.

Diagnostic Experiment: The D₂O Quench To confirm if lithiation is occurring at all, perform a small-scale test reaction. After the lithiation step, instead of adding your electrophile, quench the reaction with deuterium oxide (D₂O).[2] Isolate the product and analyze it by ¹H NMR and/or mass spectrometry. The disappearance of the C-2 proton signal in the NMR and an increase in mass corresponding to the incorporation of a deuterium atom will definitively confirm that your lithiation step is successful.

Q3: My reaction is messy, producing multiple unidentified byproducts. What are the likely side reactions?

A complex product mixture suggests that your lithiated intermediate is either reacting with unintended partners or is rearranging. Temperature control is the most critical factor in preventing these issues.

Common Side Reactions:

  • Reaction with Solvent: At temperatures above -60 °C, lithiated heterocycles (and BuLi itself) can begin to react with THF. This leads to a cascade of decomposition products. Always maintain a very low temperature throughout the addition and stirring phases.[2]

  • Incorrect Regioselectivity: While the imidazole nitrogen strongly directs lithiation to the C-2 position, lithiation on the phenyl ring is a potential side reaction, especially if the C-2 position is sterically hindered or if reaction conditions are not optimal. Using an additive like TMEDA can sometimes enhance regioselectivity.[8]

  • Rearrangement: In some imidazole systems, the lithiated intermediate can be unstable and undergo rearrangement, especially upon warming.[9] This is less common for 1-phenylimidazole but should be considered if other causes are ruled out. Trapping the lithiated species at low temperature is key.

sub 1-Phenylimidazole base n-BuLi (-78 °C, THF) sub->base intermediate Lithiated Intermediate (C-2 Anion) Desired Product Side Products base->intermediate:f0 electrophile Electrophile (E+) intermediate->electrophile side_reaction1 Byproduct 1 (Solvent Reaction) intermediate->side_reaction1 Temp > -60°C side_reaction2 Byproduct 2 (Ortho-metalation of Phenyl Ring) intermediate->side_reaction2 Suboptimal Conditions desired_path Desired Product (C-2 Substituted) electrophile->desired_path

Caption: Reaction pathways for 1-phenylimidazole lithiation.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and choices that underpin a successful lithiation strategy.

Q: Which butyllithium reagent is the best choice: n-BuLi, s-BuLi, or t-BuLi? A: There is no single "best" reagent; the choice depends on the specific requirements of your reaction. For 1-phenylimidazole, n-BuLi is the most common and appropriate starting point due to its good balance of reactivity and handling.[4][10] The others are used for more challenging deprotonations.

ReagentRelative BasicitySteric HindranceKey Characteristics & Cautions
n-BuLi GoodLowStandard choice for many lithiations. Less reactive with etheral solvents compared to s- and t-BuLi.[4][5]
s-BuLi HigherMediumMore basic and sterically hindered than n-BuLi. Useful when n-BuLi is ineffective.[4][5]
t-BuLi HighestHighThe most basic of the three. Highly pyrophoric and reacts readily with THF, even at low temperatures.[1][6] Use with extreme caution, preferably in non-etheral solvents like hexanes.

Q: What is the role of TMEDA and is it always necessary? A: TMEDA is a chelating diamine that binds to the lithium ion, breaking up the oligomeric aggregates of butyllithium in solution.[8] This makes the carbanion more "naked" and therefore more basic and reactive. It is not always necessary but is a powerful tool to accelerate slow lithiations or improve yields when deprotonation is incomplete.[7]

Q: How should I properly quench my reaction? A: The workup is as critical as the reaction itself.

  • Quenching the Electrophilic Trap: After adding the electrophile and letting the reaction proceed, the mixture must be quenched to neutralize any remaining organolithium species and protonate the product alkoxide (if applicable).

  • Procedure: The reaction flask should be cooled in an ice bath (0 °C). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] Never add water or acid directly to a cold, concentrated organolithium solution , as the exothermic reaction can be violent. After quenching, the mixture can be warmed to room temperature for extraction.[3]

Q: What is a reliable protocol for n-BuLi titration? A: A common and reliable method uses diphenylacetic acid as a titrant.

Protocol: Titration of n-Butyllithium

  • Setup: Oven-dry a 50 mL Erlenmeyer flask with a stir bar. Cool under inert gas.

  • Titrant: Add ~250 mg of diphenylacetic acid to the flask and record the exact mass. Add ~10 mL of anhydrous THF to dissolve it. Add 2-3 drops of a colorimetric indicator (e.g., a solution of N-benzylidenebenzylamine).

  • Titration: Slowly add the n-BuLi solution from a 1 mL syringe with precise graduations. The endpoint is reached when the solution retains a persistent color (typically red or purple, depending on the indicator) due to the first drop of excess n-BuLi reacting with the indicator.

  • Calculation:

    • Moles of Acid = (Mass of diphenylacetic acid) / (Molar Mass of diphenylacetic acid, 212.24 g/mol )

    • Molarity of n-BuLi = (Moles of Acid) / (Volume of n-BuLi added in L)

General Protocol for 1-Phenylimidazole Lithiation

This protocol serves as a robust starting point. Optimization of time, temperature, and equivalents may be necessary.

Materials:

  • 1-Phenylimidazole (1.0 eq)

  • Anhydrous THF

  • n-Butyllithium (1.1 eq, freshly titrated solution in hexanes)

  • Electrophile (1.2 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a stir bar, a rubber septum, a thermometer, and an inert gas inlet. Maintain a positive pressure of argon throughout the reaction.

  • Substrate Addition: Dissolve 1-phenylimidazole in anhydrous THF and add it to the reaction flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is often observed.

  • Electrophilic Quench: Slowly add the electrophile (either neat or as a solution in anhydrous THF) dropwise, again maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by TLC analysis of quenched aliquots. The reaction may be allowed to warm slowly to room temperature overnight if required.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. (2011). Journal of the American Chemical Society.
  • Vivian, J. T., & Dykstra, R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. Retrieved from [Link]

  • Reddit. (2019). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyllithium. Retrieved from [Link]

  • Bailey, W. F., & Longstaff, S. C. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development.
  • Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society. Retrieved from [Link]

  • Dyker, G. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Retrieved from [Link]

  • Reddit. (2025). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Retrieved from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Reddit. (2025). Lithiations Not Working. Retrieved from [Link]

  • Katritzky, A. R., et al. (1999). Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine-Lithium Exchange. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). 2-Methyl Imidazole Electrolyte Additive Enabling Ultra-Stable Zn Anode.
  • ResearchGate. (2025).
  • PubMed. (2024). Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for....
  • ResearchGate. (2025).
  • ResearchGate. (2025). A novel imidazole-based electrolyte additive for improved electrochemical performance at elevated temperature of high-voltage LiNi0.5Mn1.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.).
  • MacMillan, D. W. C., et al. (2002).
  • RSC Publishing. (n.d.).
  • PacBio. (2018). Low Yield Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide.
  • ResearchGate. (2025). Imidazolium Based Ionic Liquids for Lithium Ion Battery Applications. Substitution of C-2 Proton with Electron Perturbing Groups.
  • Macmillan Group. (2008).

Sources

Optimization

Technical Support Center: Optimizing CO2 Quench for 1-Phenylimidazole-2-Carboxylic Acid Synthesis

Status: Active Subject: Troubleshooting Lithiation-Carboxylation Protocols Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 1-phenylimidazole-2-carboxylic acid via C2-lithia...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Troubleshooting Lithiation-Carboxylation Protocols Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 1-phenylimidazole-2-carboxylic acid via C2-lithiation is a high-precision transformation. While the lithiation of the C2 position is thermodynamically favored due to the inductive effect of the adjacent nitrogens, the subsequent CO₂ quench is the most common failure point.

This guide addresses the three critical phases of the reaction: Lithiation Integrity , Quench Dynamics (The "Double Addition" Problem) , and Isoelectric Workup .

Module 1: The Lithiation Step (Pre-Quench Prerequisites)

Context: If the lithiation is incomplete or the intermediate decomposes, the quench method is irrelevant. The C2-lithio species is unstable at elevated temperatures.

Common Issues & Solutions

Q: I am seeing low conversion even before the quench. Is n-BuLi strong enough? A: Yes, n-BuLi is sufficient for C2 deprotonation of 1-phenylimidazole. The pKa of the C2 proton is approx. 32-33 (in DMSO), well within the range of n-BuLi (pKa ~50).

  • Root Cause: The most likely culprit is moisture in the solvent or insufficient activation time.

  • Correction: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Perform the lithiation at -78°C for 30–60 minutes . Do not warm above -40°C before quenching, as the lithiated species can undergo ring-opening or scrambling.

Q: Can I use LDA instead of n-BuLi to improve selectivity? A: LDA is generally unnecessary and can complicate purification. The N-phenyl group acts as a directing group, and the C2 position is significantly more acidic than C4/C5. n-BuLi provides a cleaner, irreversible deprotonation.

Module 2: The CO2 Quench (The Critical Failure Point)

Context: The reaction between an organolithium and CO₂ is exothermic and prone to a specific side reaction: Dimerization (Ketone Formation) .

The "Double Addition" Mechanism

If the local concentration of CO₂ is low, the highly nucleophilic organolithium (R-Li) will attack the newly formed lithium carboxylate (R-COOLi), forming a dilithio-ketal intermediate. Upon hydrolysis, this yields the symmetrical ketone (bis(1-phenylimidazol-2-yl)methanone) instead of the carboxylic acid.

DoubleAddition Start 1-Phenylimidazole (Lithiated Species R-Li) CO2 CO2 Quench Start->CO2 + CO2 Carboxylate Lithium Carboxylate (R-COOLi) CO2->Carboxylate Kinetic Product SideReaction Attack by excess R-Li (Low CO2 conc.) Carboxylate->SideReaction + R-Li (Double Addition) Acid Target Carboxylic Acid Carboxylate->Acid H3O+ Workup Ketone Symmetric Ketone (Impurity) SideReaction->Ketone Hydrolysis

Figure 1: The bifurcation between successful carboxylation and ketone impurity formation.[1][2]

Quench Method Optimization

Q: I am getting a significant amount of ketone impurity. How do I stop it? A: You must switch from Normal Addition to Inverse Addition .

  • Normal Addition: Bubbling CO₂ into the lithiated mixture. This creates local zones where CO₂ is depleted, allowing remaining R-Li to attack the product.

  • Inverse Addition (Recommended): Cannulating the lithiated reaction mixture into a saturated solution of CO₂ (or a slurry of dry ice) in THF. This ensures R-Li always encounters a massive excess of CO₂.

Comparison of Quench Methodologies

MethodProtocolProsCons
Dry Ice (Direct) Pouring crushed dry ice into the reaction.Fast, massive excess of CO₂.High Risk: Commercial dry ice contains water ice (frost). Quenches R-Li to starting material.
Gas Bubbling (Normal) Bubbling gas from a cylinder into the flask.Anhydrous (if dried).High Risk: Slow mass transfer leads to "Double Addition" (Ketone).
Inverse Addition (Slurry) Cannulate R-Li onto a THF/Dry Ice slurry.Best Yield. High CO₂ excess, low temp maintained.Requires setup complexity (cannula transfer).[3]
Tube-in-Tube (Flow) Continuous flow reactor.Superior mixing and heat control.Requires specialized flow chemistry equipment.

Protocol: Optimized Inverse Addition

  • Prepare Quench Flask: In a separate flask, add dry THF and cool to -78°C. Add excess crushed dry ice (wipe frost off pellets before crushing) to create a slurry.

  • Transfer: Using a wide-bore cannula (to prevent clogging), transfer the lithiated 1-phenylimidazole solution dropwise into the stirring CO₂/THF slurry.

  • Equilibration: Allow the mixture to stir at -78°C for 30 mins, then slowly warm to room temperature.

Module 3: Workup & Isolation (The Zwitterion Trap)

Context: 1-phenylimidazole-2-carboxylic acid is an amphoteric molecule (zwitterion). It behaves like an amino acid.[4][5]

  • Low pH (< 2): Cationic (Imidazolium form) -> Water Soluble.

  • High pH (> 9): Anionic (Carboxylate form) -> Water Soluble.

  • Isoelectric Point (pI): Neutral Zwitterion -> Least Soluble (Precipitates).

Q: I acidified the reaction to pH 1, but the product didn't precipitate. Where is it? A: It is dissolved in the aqueous layer as the hydrochloride salt. You over-acidified.

  • Correction: You must target the Isoelectric Point (pI) .[5] For imidazole-2-carboxylic acids, the pI is typically between pH 3.5 and 4.5 .

  • Procedure: Carefully adjust the pH of the aqueous layer with 1N HCl or Acetic Acid. Monitor for cloudiness. Once precipitation maximizes (usually pH ~4), filter the solid. Do not go to pH 1 unless you plan to isolate the HCl salt (which is hygroscopic).

Q: My product is decarboxylating during drying. Why? A: Imidazole-2-carboxylic acids are thermally unstable and prone to decarboxylation, reverting to 1-phenylimidazole.

  • Mechanism: The zwitterionic form facilitates proton transfer and loss of CO₂ at elevated temperatures.

  • Solution:

    • Avoid boiling water during recrystallization.

    • Dry the solid in a vacuum oven at < 40°C .

    • Store at -20°C if not using immediately.

Workup QuenchMix Quenched Mixture (Lithium Carboxylate) Extraction Water Extraction (Remove Organics) QuenchMix->Extraction Acidification Acidify to pH 3.5 - 4.5 (Isoelectric Point) Extraction->Acidification Precipitation Precipitate Forms (Zwitterion) Acidification->Precipitation Correct pH OverAcid Over-Acidification (pH < 2) Product Re-dissolves Acidification->OverAcid Too much HCl OverAcid->Acidification Back-titrate with NaOH

Figure 2: The narrow pH window required for successful isolation.

References
  • Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium.[6] Journal of the American Chemical Society, 79(18), 4922–4927. Link

  • Katritzky, A. R. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press.
  • O'Connell, G., et al. (2014). Continuous Flow Synthesis of Ketones from Carbon Dioxide and Organolithium or Grignard Reagents.[7][8] Angewandte Chemie International Edition, 53(32), 8416–8420. (Mechanistic insight into "Double Addition" suppression). Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. (Conceptual basis for zwitterionic workup). Link

Sources

Troubleshooting

Technical Support Center: Post-Carboxylation Workup of Imidazoles

This guide addresses the critical challenge of isolating Imidazole Carboxylic Acids following lithiation (n-BuLi) and carboxylation ( ). The term "residual n-BuLi" in a product mixture is chemically inaccurate; active n-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical challenge of isolating Imidazole Carboxylic Acids following lithiation (n-BuLi) and carboxylation (


).

The term "residual n-BuLi" in a product mixture is chemically inaccurate; active n-BuLi cannot coexist with air or moisture.[1] What you are actually removing are the residues of quenched n-BuLi :

  • Lithium Salts (LiCl, LiBr, LiOH).[1]

  • Valeric Acid (Pentanoic acid) – formed when excess n-BuLi reacts with

    
    .[1][2]
    
  • Butane/Pentane – formed upon quenching (usually removed by evaporation).[1]

Topic: Purification & Removal of n-BuLi Residues (Lithium Salts & Valeric Acid) Document ID: TS-IMID-LI-004 Status: Active[1]

Part 1: The Core Challenge (The "Amphoteric Trap")

Most researchers fail here because they treat Imidazole Carboxylic Acids (Im-COOH) like standard organic acids.[1] They are not. They are zwitterionic amino-acid analogs .[1]

  • At pH < 2: Cationic (Water soluble).[1]

  • At pH > 7: Anionic (Water soluble).[1]

  • At pH ~4 (Isoelectric Point): Neutral Zwitterion (Least soluble, but often still polar).[1]

The Problem: The major byproduct, Valeric Acid (from n-BuLi +


), is also an acid.[1] If you simply acidify and extract, you will either pull both into the organic layer or leave both in the water, depending on the pH.

Part 2: The "pH Swing" Purification Protocol

This method utilizes the pKa difference between Valeric Acid (pKa ~4.8) and the Imidazole conjugate acid (pKa ~6.[1]0) to separate them.

Phase 1: The Safety Quench

Objective: Safely destroy active species without degrading the product.[1]

  • Cool: Lower reaction temperature to -20°C or 0°C.

  • Quench: Add Anhydrous Methanol slowly.

    • Why? Water can cause violent exotherms with residual n-BuLi.[1] Methanol reacts gently to form Lithium Methoxide and Butane gas.[1]

  • Evaporate: Remove volatiles (Butane, Methanol, solvent) on a Rotavap.

    • Result: You now have a solid residue containing Lithium Im-COO, Lithium Valerate, and inorganic salts.[1]

Phase 2: The Selective Wash (Removal of Valeric Acid)

Objective: Remove the greasy n-BuLi byproduct (Valeric Acid) while keeping the product in the aqueous phase.

  • Dissolution: Dissolve the solid residue in minimal Water .[1]

  • Acidification (Target pH 1.5): Carefully add 1M HCl until pH reaches ~1.5.

    • Mechanism:[1][3][4] At pH 1.5:

      • Product: Exists as

        
        -
        
        
        
        (Cationic, highly water soluble).[1]
      • Valeric Acid: Exists as

        
         (Neutral, organic soluble).[1][2]
        
  • Extraction: Wash the aqueous layer 3x with Ethyl Acetate or DCM .[1]

    • Action: The organic layer removes the Valeric Acid. The product remains in the water.

    • Check: TLC the organic layer.[1] It should contain the greasy spot (Valeric acid), not the product.[1]

Phase 3: Isolation (Desalting)

Objective: Isolate the zwitterion from the Lithium salts (LiCl/LiBr).[1]

Method A: Isoelectric Precipitation (For Hydrophobic Imidazoles) [1]

  • Take the acidic aqueous layer from Phase 2.[1]

  • Slowly add 1M NaOH or

    
     to adjust pH to 3.5 – 4.5  (The Isoelectric Point).
    
  • Cool to 4°C overnight. The product should precipitate as a white solid.[1]

  • Filter and wash with ice-cold water.[1]

Method B: Ion Exchange (For Highly Polar/Water-Soluble Imidazoles) If your product does not precipitate at pH 4 (common for small imidazoles), use Dowex 50WX8 (H+ form) .[1]

  • Load the acidic aqueous solution (pH 1.[1]5) onto the resin.[1]

  • Wash: Elute with water.

    • Removes: Lithium salts (LiCl) and any remaining Valeric acid anions.[1]

  • Elute Product: Switch to 1M

    
     .
    
    • Mechanism:[1][3][4] The ammonia deprotonates the resin, releasing the Imidazole Carboxylate.

  • Lyophilize the ammonia fraction to obtain the pure zwitterion.[1]

Part 3: Visual Workflow (Process Logic)

G Start Crude Reaction Mixture (Product + n-BuLi Residues) Quench 1. Quench (MeOH) 2. Evaporate Volatiles Start->Quench Dissolve Dissolve Residue in Water Quench->Dissolve Acidify Acidify to pH 1.5 Dissolve->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer Organic Layer (Contains Valeric Acid) PhaseSep->OrgLayer Extract w/ EtOAc AqLayer Aqueous Layer (Contains Product Cation + Li Salts) PhaseSep->AqLayer Product stays in Water Waste Waste (Valeric Acid) OrgLayer->Waste Decision Product Solubility? AqLayer->Decision MethodA Method A: Precipitation Adjust to pH 4.0 (pI) Decision->MethodA Low Water Sol. MethodB Method B: Ion Exchange (Dowex 50W) Decision->MethodB High Water Sol. Final Pure Imidazole Carboxylic Acid MethodA->Final MethodB->Final

Caption: Logic flow for separating amphoteric imidazole products from lipophilic n-BuLi byproducts.

Part 4: Troubleshooting & FAQs

Q1: I acidified the mixture, but I see no precipitate. Where is my product?

A: You likely over-acidified or under-acidified.[1]

  • Diagnosis: Imidazole carboxylic acids are soluble at pH 1 (cation) and pH 9 (anion).[1] They are least soluble at their isoelectric point (pI), typically pH 3.5–4.5 .[1]

  • Fix: Take a small aliquot of your aqueous layer and carefully titrate with base while monitoring for turbidity.[1] If it never precipitates, your product is too polar; switch to Method B (Ion Exchange) .[1]

Q2: My product is an oil/gum that smells like "dirty socks."

A: This is Valeric Acid contamination.[1]

  • Cause: Incomplete washing at the acidic stage.[1]

  • Fix: Redissolve the gum in water. Adjust pH to 9 (making Valerate soluble). Wash with Ether (removes neutrals).[1] Then adjust pH to 1.[1]5. Wash exhaustively with DCM (removes Valeric Acid).[1] Finally, adjust to pH 4 to isolate.[1]

Q3: Why not just use water to quench the n-BuLi?

A: Safety and Yield.

  • Safety: Direct water quench of large n-BuLi excesses can be violent.[1]

  • Yield: If your lithiated intermediate was not fully carboxylated, water will protonate it back to the starting imidazole.[1] Methanol is a "softer" quench that is easier to control thermally.[1]

Q4: Can I use silica gel chromatography?

A: generally, No .[1][5]

  • Reason: Imidazole carboxylic acids streak badly on silica due to their zwitterionic nature and interaction with silanols.[1]

  • Exception: If you protect the carboxylic acid (e.g., as a methyl ester) in situ before workup, you can use silica.[1] However, for the free acid, use Reverse Phase (C18) or Ion Exchange.[1]

Part 5: Data Summary

ComponentSpecies at pH 1.5Species at pH 4.0 (pI)Species at pH 10Solubility Behavior
Imidazole Product Cation (

)
Zwitterion (

)
Anion (

)
Water soluble at pH 1 & 10.[1] Precipitates at pH 4.[1]
Valeric Acid (Byproduct)Neutral (

)
Mix (Acid/Anion)Anion (

)
Extractable into Organic at pH 1.5.
Lithium Salts

(Dissolved)

(Dissolved)

(Dissolved)
Always water soluble.[1] Remove via Ion Exchange/Precipitation.[1]

References

  • Katritzky, A. R., & Rees, C. W. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Standard reference for imidazole reactivity and lithiation at C-2).

  • O'Brien, P., et al. (1998).[1] "Lithiation of imidazoles: A practical guide." Journal of the Chemical Society, Perkin Transactions 1.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: n-Butyllithium. (Protocols for safe quenching and disposal). [1]

  • Biotage. (2023).[1] "How to use the isoelectric point to inform your peptide purification." (Principles of zwitterion isolation applied to amino-acid-like imidazoles).

Sources

Optimization

Technical Support Center: Stabilizing 1-Phenyl-1H-imidazole-2-carboxylic Acid

Executive Summary: The "Ticking Time Bomb" 1-Phenyl-1H-imidazole-2-carboxylic acid is a notoriously unstable intermediate. Unlike its benzoic acid analogs, this molecule possesses an inherent "self-destruct" mechanism: t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ticking Time Bomb"

1-Phenyl-1H-imidazole-2-carboxylic acid is a notoriously unstable intermediate. Unlike its benzoic acid analogs, this molecule possesses an inherent "self-destruct" mechanism: thermal decarboxylation .

Users frequently report the product converting from a white solid to a yellow/brown oil during the final drying steps. This oil is 1-phenylimidazole , the decarboxylated byproduct. This guide provides the thermodynamic rationale and strict protocols required to prevent this degradation.

The Core Issue: Why Does It Decarboxylate?

The Zwitterionic Trap

The instability arises from the molecule's ability to form a zwitterion. The basic nitrogen (N3) can accept a proton, while the carboxylic acid (C2) donates one.

  • Mechanism: Protonation at N3 creates a positive charge that withdraws electron density from the C2 position. This destabilizes the C-C bond between the ring and the carboxylate, lowering the activation energy for CO₂ loss.

  • Trigger: This process is catalyzed by heat (>40°C) and strong acidic conditions (pH < 2), which force the molecule into its protonated, labile state.

Visualization: The Decarboxylation Pathway

The following diagram illustrates the failure mode you must avoid.

DecarboxylationMechanism Start 1-Phenyl-1H-imidazole- 2-carboxylic acid Zwitterion Protonated Intermediate (N3-H+ cation) Start->Zwitterion + H+ Acid Acidic Conditions (pH < 2) Acid->Zwitterion Heat Heat (>40°C) TS Transition State (C-C Bond Weakening) Heat->TS Zwitterion->TS Slow Step Product 1-Phenylimidazole (Oil/Liquid) TS->Product Irreversible Gas CO2 (Gas) TS->Gas

Figure 1: The mechanism of acid-catalyzed thermal decarboxylation. Note that the N3-protonated species is the primary precursor to decomposition.

Troubleshooting Guide

Diagnose your issue before attempting a new batch.

SymptomDiagnosisRoot CauseImmediate Fix
Solid turned to oil DecarboxylationDried in an oven >40°C or rotovapped with hot bath.Irreversible. Restart synthesis. Use lyophilization for the next batch.
Vigorous bubbling DecarboxylationAcidification was too aggressive (pH < 1) or too warm.Keep internal temp <5°C during acidification. Stop at pH 3.5.
Low Yield (Aq. Phase) Product lossProduct is amphoteric and highly water-soluble at extreme pH.Do not extract. Use Protocol A (Isoelectric Precip) or Protocol B (Lyophilization).
Product is sticky Partial SaltIncomplete protonation or presence of inorganic salts (NaCl/KCl).Wash with minimal ice-cold water. Dry under high vacuum.

Optimized Protocols

Choose the protocol based on your downstream application.

Protocol A: Isoelectric Precipitation (The "Cold-Acid" Method)

Best for: Isolating the free acid for immediate use.

Concept: The molecule is least soluble at its isoelectric point (pI), where the net charge is zero. For this molecule, the pI is approximately pH 3.0 – 4.0 .

  • Preparation: Cool the hydrolysis reaction mixture (usually alkaline) to 0°C in an ice/salt bath.

  • Acidification:

    • Use 1M HCl (Do not use concentrated acid to avoid local hot spots).

    • Add acid dropwise with vigorous stirring.

    • Monitor pH continuously. Target pH: 3.5 .

    • Critical: If the temperature rises above 5°C, stop and wait.

  • Isolation:

    • A white precipitate should form.

    • Filter immediately through a sintered glass funnel (cold).

    • Wash with ice-cold water (2x small volumes) to remove excess HCl.

    • Wash with cold diethyl ether to remove organic impurities (the acid is insoluble in ether).

  • Drying:

    • NEVER use an oven.

    • Dry under high vacuum (0.1 mmHg) at room temperature (20-25°C) for 12-24 hours.

Protocol B: Lithium/Potassium Salt Isolation (The "Stable Form" Method)

Best for: Long-term storage or if the free acid proves too unstable.

Concept: Converting the carboxylic acid to a carboxylate salt prevents the protonation of the imidazole ring (by removing the acid source), thereby shutting down the decarboxylation pathway.

  • Hydrolysis: Perform ester hydrolysis using LiOH or KOH (1.1 equivalents) in THF/Water.

  • Workup:

    • Do not acidify.

    • Remove the organic solvent (THF) via rotary evaporation at <30°C .

  • Lyophilization:

    • Freeze the remaining aqueous solution (containing the product as a Li/K salt).

    • Lyophilize (freeze-dry) to a powder.

  • Result: The resulting salt is significantly more stable than the free acid and can be stored at -20°C.

Workflow Decision Tree

WorkupDecision Start Crude Reaction Mixture (Alkaline Hydrolysis) Decision Is the Free Acid Strictly Required? Start->Decision No No (Salt is acceptable) Decision->No Preferred Yes Yes (Need Free Acid) Decision->Yes Risky StepA1 Evaporate Organic Solvent (Temp < 30°C) No->StepA1 StepA2 Lyophilize Aqueous Phase StepA1->StepA2 EndA Stable Carboxylate Salt (Store -20°C) StepA2->EndA StepB1 Cool to 0°C Yes->StepB1 StepB2 Acidify carefully to pH 3.5 (Isoelectric Point) StepB1->StepB2 StepB3 Filter Cold & Wash with Et2O StepB2->StepB3 EndB Free Acid (Use Immediately) StepB3->EndB

Figure 2: Decision matrix for selecting the appropriate isolation method. Protocol A (Salt) is recommended for stability.

Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation to dry the free acid? A: Only if you have a very strong vacuum pump (<10 mbar) and keep the water bath off or below 25°C. Even mild heating (40-50°C) can trigger decarboxylation in the acidic state. Lyophilization is safer.

Q: Why pH 3.5? Why not pH 1? A: At pH 1, the imidazole ring is fully protonated (Im-H+), and the carboxylic acid is protonated (COOH). This species is highly susceptible to losing CO₂. At pH 3.5 (the isoelectric point), the molecule exists as a zwitterion in equilibrium but precipitates out of solution, reducing the kinetic opportunity for decomposition. Furthermore, extreme acidity solubilizes the salt, making isolation difficult.

Q: How do I store the product? A:

  • Free Acid: Store at -20°C under Argon. Shelf life is limited (weeks).

  • Salt Form: Store at -20°C or 4°C in a desiccator. Shelf life is excellent (months/years).

Q: My product has a yellow tint. Is it ruined? A: Not necessarily. 1-Phenylimidazole (the decomposition product) is often yellow/brown. If the solid is slightly off-white, wash it with cold diethyl ether . The decomposition product is soluble in ether, while the carboxylic acid is not. If the yellow color persists, check the melting point (should be >150°C with decomp).

References

  • BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Retrieved from

  • ChemicalBook. (2026). 1H-Imidazole-2-carboxylic acid Properties and Synthesis. Retrieved from

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Esters. Thieme Connect. Retrieved from

  • Organic Chemistry Portal. Decarboxylation Mechanisms. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-Phenylimidazole. Retrieved from

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-Phenylimidazole-2-Carboxylic Acid

Executive Summary The solubility challenges associated with 1-phenylimidazole-2-carboxylic acid in bioassays stem from its amphiphilic nature and specific ionization profile. While the carboxylic acid moiety provides a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility challenges associated with 1-phenylimidazole-2-carboxylic acid in bioassays stem from its amphiphilic nature and specific ionization profile. While the carboxylic acid moiety provides a handle for aqueous solubility, the N-phenyl group introduces significant lipophilicity (


-systems) that drives aggregation upon dilution from DMSO into aqueous buffers.

This guide provides mechanistic insights and validated protocols to prevent "crashing out" (precipitation) during experimental workflows.

Part 1: The Mechanistic Challenge

To solve the problem, we must first understand the molecule's behavior in solution.

Structural Analysis & Ionization
  • Hydrophobic Domain: The N-phenyl ring is highly lipophilic and planar, promoting

    
    -
    
    
    
    stacking and crystal lattice formation.
  • Hydrophilic Domain: The C2-carboxylic acid (

    
    ) and the N3-imidazole nitrogen  (
    
    
    
    , lowered by the phenyl group's electron-withdrawing nature).
  • The "Danger Zone" (Isoelectric Point): At pH values between 3.0 and 4.0, the molecule approaches its isoelectric point (zwitterionic or neutral form), where solubility is at its absolute minimum.

The "Solvent Shock" Phenomenon

Most researchers dissolve the compound in 100% DMSO (stock). When this stock is injected into an aqueous buffer (pH 7.4), the DMSO solvation shell is stripped away faster than water molecules can organize around the hydrophobic phenyl ring. This kinetic lag results in the formation of micro-aggregates that are invisible to the naked eye but cause:

  • False negatives (compound effectively removed from solution).

  • False positives (aggregates sequestering enzymes or lysing cells).

Part 2: Troubleshooting Guides & Protocols

Module A: The "Golden" Dilution Protocol

Use this workflow to prevent precipitation during serial dilutions.

The Problem: Direct dilution of high-concentration DMSO stock (>10 mM) into aqueous buffer causes immediate precipitation. The Solution: Use an Intermediate Dilution Step to step-down the solvent concentration gradually.

Step-by-Step Methodology:
  • Prepare Master Stock: Dissolve 1-phenylimidazole-2-carboxylic acid in 100% anhydrous DMSO to 20 mM . Vortex until clear.

  • Prepare Intermediate Plate (The "Shift"):

    • Do not go directly to buffer.

    • Dilute the Master Stock 1:20 into a 50% DMSO / 50% Water mixture.

    • Result: 1 mM compound in 50% DMSO. (The presence of 50% DMSO prevents shock, while the water begins the hydration process).

  • Final Assay Dilution:

    • Dilute the Intermediate (1 mM) 1:20 into your Assay Buffer (e.g., PBS pH 7.4).

    • Final Concentration: 50 µM compound.

    • Final DMSO: 2.5% (Check assay tolerance).

Data Validation (Solubility Limit):

Solvent SystemSolubility Limit (Est.)Risk Level
100% DMSO> 100 mMLow
PBS (pH 7.4)< 50 µM (Direct Spike)High
PBS (pH 7.4) + 0.1% Tween-20~ 200 µMLow
PBS (pH 7.4) + 5% HP-

-CD
> 500 µMOptimal
Module B: pH & Buffer Optimization

Use this guide if you are observing precipitation in specific buffers.

Critical Rule: Ensure the final assay pH is > 6.0 . At pH 7.4, the carboxylic acid is deprotonated (


), creating an anionic species that repels aggregation. If you use acidic buffers (e.g., Acetate pH 4.5), the molecule protonates, becomes neutral, and precipitates.

Decision Logic Diagram:

SolubilityLogic Start Start: Precipitation Observed CheckpH Check Buffer pH Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AdjustpH Action: Increase pH to > 6.0 (Ensure Ionization) IsAcidic->AdjustpH Yes CheckConc Is Conc > 50 µM? IsAcidic->CheckConc No (pH is Neutral) Success Soluble Stable Solution AdjustpH->Success AddCyclo Action: Add 5-10% HP-β-CD (Encapsulate Phenyl Ring) CheckConc->AddCyclo Yes (High Conc) AddSurf Action: Add 0.05% Tween-20 (Prevent Aggregation) CheckConc->AddSurf No (Low Conc) AddCyclo->Success AddSurf->Success

Caption: Decision tree for troubleshooting solubility based on pH and concentration thresholds.

Module C: Advanced Formulation (Cyclodextrins)

For high-concentration assays (>100 µM) or in vivo studies.

If simple pH adjustment fails, the hydrophobic phenyl ring requires "shielding." Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard excipient. It forms an inclusion complex, hiding the hydrophobic phenyl group inside its cavity while exposing the hydrophilic exterior to the buffer.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water/buffer.
    
  • Dissolve the compound in DMSO (Master Stock).

  • Dilute the DMSO stock into the HP-

    
    -CD solution with vortexing.
    
  • Incubate at 37°C for 30 minutes to allow equilibrium complexation.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Generally, no. Ethanol evaporates faster and often has lower solubilizing power for this specific phenyl-imidazole scaffold. DMSO is preferred due to its high dielectric constant and ability to disrupt the crystal lattice.

Q2: My assay is sensitive to DMSO. What is the absolute minimum DMSO I can use? A: If you use the HP-


-CD protocol (Module C) , you can often eliminate DMSO entirely. Dissolve the solid compound directly into 20% HP-

-CD with sonication (30 mins, 40°C). This often achieves 1-5 mM concentrations without organic solvents.

Q3: How do I know if the compound has precipitated if I can't see it? A: Micro-precipitates are deceptive. Use Dynamic Light Scattering (DLS) if available. Alternatively, perform a simple Centrifugation Test :

  • Prepare your assay solution.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Measure the concentration of the supernatant via UV-Vis or HPLC.

  • If the supernatant concentration is <90% of the theoretical concentration, precipitation occurred.

Q4: Will the carboxylic acid react with media components? A: Yes. Carboxylates can chelate divalent cations (


, 

) present in cell culture media (DMEM/RPMI). If you see "crystals" forming over 24 hours, it may be the Calcium salt of your compound.
  • Fix: Reduce the concentration or switch to a low-calcium buffer for the assay duration if cell health permits.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • PubChem. (n.d.).[1] 1H-Imidazole-2-carboxylic acid (CAS 16042-25-4).[2][3] National Library of Medicine. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Optimization

Technical Support Center: Controlling Temperature to Avoid Thermal Decomposition of Imidazole Acids

Welcome to the technical support center for handling imidazole-containing carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these thermally sensitive c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling imidazole-containing carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these thermally sensitive compounds. Imidazole acids are crucial building blocks in pharmaceuticals and materials science, but their inherent thermal instability can pose significant challenges during synthesis, purification, and storage. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you maintain the integrity of your compounds and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding Thermal Decomposition

This section addresses the fundamental principles governing the thermal stability of imidazole acids.

Q1: What is thermal decomposition in the context of imidazole acids, and why is it a concern?

A1: Thermal decomposition is a chemical breakdown of a compound induced by heat. For imidazole carboxylic acids, the most common decomposition pathway is decarboxylation , where the carboxylic acid group (-COOH) is eliminated, releasing carbon dioxide (CO₂) gas.[1][2] This is a major concern because it fundamentally alters the chemical structure of your target molecule, leading to yield loss, the formation of impurities, and potentially compromising the biological activity or material properties of the final product.[3] In drug development, such degradation can lead to failed batches and safety concerns.

Q2: At what temperatures do imidazole acids typically decompose?

A2: There is no single decomposition temperature; it is highly dependent on the specific structure of the molecule, including the position of the carboxyl group on the imidazole ring and the presence of other substituents. For example:

  • 1H-Imidazole-4-carboxylic acid has a reported melting point of 294-295 °C, often with decomposition.[4][5]

  • Imidazole-2-carboxylic acid has a lower reported melting point of 156 °C, suggesting lower thermal stability.

  • The amino acid L-Histidine , which contains an imidazole ring, undergoes complex decomposition between 220 and 300 °C.[6][7][8]

These values, often determined by techniques like Thermogravimetric Analysis (TGA), represent a range where significant mass loss begins.[9] Decomposition can, however, start at much lower temperatures over extended periods.

Q3: What is the primary mechanism of decomposition, and what factors influence it?

A3: The primary mechanism is decarboxylation . The stability of the C-C bond between the imidazole ring and the carboxyl group is a crucial factor.[1] Several factors can influence the rate of this reaction:

  • Temperature: This is the most critical factor. Higher temperatures provide the activation energy needed for the reaction to proceed.[1]

  • pH and Solvent: The reaction environment plays a significant role. Basic conditions can deprotonate the carboxylic acid, forming a carboxylate anion which can affect stability.[10][11] The choice of solvent can also influence thermal stability.[10][11]

  • Presence of Catalysts: Certain metal salts (e.g., copper, silver) can catalyze decarboxylation reactions, sometimes even at lower temperatures.[2][12] This is a critical consideration if your reaction involves metal catalysts.

  • Molecular Structure: The position of the carboxyl group matters. Carboxylic acids with electron-withdrawing groups on the adjacent carbon atom tend to decarboxylate more readily.[2]

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to common problems encountered during experiments.

Q4: My reaction yield is unexpectedly low when using an imidazole acid starting material. Could thermal decomposition be the cause?

A4: Yes, this is a very common issue. If your reaction requires heating, even at temperatures you consider moderate (e.g., 80-100 °C), slow decomposition over several hours can significantly reduce the available amount of your starting material.

Troubleshooting Steps:

  • Analyze the Headspace: Use a technique like GC-MS on the reaction headspace to check for the presence of CO₂, a direct indicator of decarboxylation.

  • Run a Control Experiment: Heat your imidazole acid starting material in the reaction solvent (without other reagents) at the target temperature. Monitor its concentration over time using HPLC or LC-MS to quantify the rate of degradation.

  • Lower the Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

Q5: I'm observing an unexpected, simplified byproduct in my final product analysis (e.g., imidazole instead of imidazole carboxylic acid). What's happening?

A5: This strongly suggests that decarboxylation has occurred at some stage. The "simplified" byproduct is likely the parent imidazole ring after the loss of the -COOH group.

Workflow for Pinpointing the Degradation Step:

TroubleshootingWorkflow Start Problem: Unexpected byproduct (decarboxylated species) CheckReaction Analyze In-Process Control (IPC) samples from reaction mixture Start->CheckReaction Was byproduct present during the reaction? CheckWorkup Analyze aqueous & organic layers during workup/extraction CheckReaction->CheckWorkup No IsolateReaction Source: Reaction Step Solution: Lower Temp, change solvent, screen catalysts CheckReaction->IsolateReaction Yes CheckPurification Analyze crude vs. post-purification samples (e.g., column chromatography) CheckWorkup->CheckPurification No IsolateWorkup Source: Workup Step Solution: Avoid high local heat (e.g., during solvent evaporation) CheckWorkup->IsolateWorkup Yes CheckDrying Is the product dried under high heat/vacuum? CheckPurification->CheckDrying No IsolatePurification Source: Purification Step Solution: Use faster chromatography, avoid hot spots on column CheckPurification->IsolatePurification Yes IsolateDrying Source: Drying Step Solution: Use vacuum oven at low temp or lyophilization CheckDrying->IsolateDrying Yes

Caption: Troubleshooting workflow to identify the source of decarboxylation.

Q6: How do I choose the right solvent and conditions to minimize decomposition during a reaction?

A6: Solvent choice is critical. High-boiling point, polar aprotic solvents like DMF or DMSO are common but can facilitate decomposition if temperatures are not carefully controlled.

Recommendations:

  • Select the Lowest Possible Boiling Point Solvent: Choose a solvent that allows the reaction to proceed at the lowest effective temperature.

  • Consider pH: For reactions in aqueous media, maintaining a neutral or slightly acidic pH can sometimes stabilize the carboxylic acid compared to basic conditions. Buffering the reaction mixture may be beneficial.[10][11]

  • Excipient Screening: In formulation science, excipients like sugars, amino acids, and polyols are used to stabilize temperature-sensitive molecules.[10][11] While less common in synthesis, if you are experiencing severe degradation, consider if additives could help stabilize your molecule without interfering with the reaction.

Q7: My compound is degrading during drying and storage. What are the best practices?

A7: Aggressive drying is a common cause of last-minute product loss. Storing compounds improperly can also lead to slow degradation over time.

Best Practices:

  • Drying: Avoid using a high-temperature oven. Use a vacuum oven at a gentle temperature (e.g., 30-40 °C) over a longer period. For highly sensitive compounds, lyophilization (freeze-drying) is the gold standard.

  • Storage: Store imidazole acids in a cool, dry, and dark environment. A refrigerator or freezer is recommended for long-term storage.[5][13] Refer to the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations.[3]

Part 3: Protocols & Methodologies
Protocol 1: Determining Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

This protocol provides a standardized method to assess the thermal stability of your specific imidazole acid.

Objective: To determine the temperature at which a 5% weight loss (Td5%) occurs, a common metric for the onset of thermal decomposition.[9]

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or air, if studying oxidative decomposition)

  • TGA sample pan (platinum or alumina)

  • Microbalance

  • Your imidazole acid sample (2-5 mg)

Procedure:

  • Instrument Setup: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of your finely ground, dry sample into a TGA pan.

  • Loading: Place the sample pan into the TGA furnace.

  • Method Programming:

    • Gas: Set a constant flow of nitrogen at 20-50 mL/min to maintain an inert atmosphere.

    • Initial Purge: Allow the system to purge with nitrogen for 15-30 minutes at room temperature to remove any atmospheric oxygen.

    • Temperature Ramp: Program a linear heating ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C). A standard heating rate is 10 °C/min.[14]

  • Data Acquisition: Start the experiment and record mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Identify the temperature at which the mass has decreased by 5%. This is the Td5% or onset decomposition temperature.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[15]

Self-Validation:

  • The baseline of the TGA curve before the decomposition event should be flat, indicating no mass loss from residual solvent.

  • The result should be reproducible across multiple runs (within ±2-3 °C).

Protocol 2: General Procedure for a Heat-Sensitive Reaction

Objective: To perform a chemical reaction using an imidazole acid while minimizing thermal decomposition.

Methodology:

  • Reaction Setup: Assemble your glassware under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reagents are air-sensitive.

  • Reagent Addition: Charge the reactor with the solvent and all reagents except the imidazole acid.

  • Temperature Equilibration: Bring the reaction mixture to the desired temperature using a precisely controlled heating mantle or oil bath monitored with an internal thermometer. Do not rely on the hotplate setting.

  • Timed Addition: Once the temperature is stable, add the imidazole acid. This can be done as a solid or, preferably, as a solution in a small amount of the reaction solvent to ensure rapid and even mixing, avoiding "hot spots."

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC, LC-MS). Aim to stop the reaction as soon as it reaches completion to minimize exposure of the product to heat.

  • Rapid Cooling: Once the reaction is complete, immediately cool the mixture by plunging the flask into an ice-water bath. This quenches any further thermal degradation.

  • Workup: Proceed with the workup and purification at room temperature or below whenever possible. Use rotary evaporation at low temperatures (e.g., < 40°C) to remove solvents.

Part 4: Data & Reference Tables
Table 1: Thermal Properties of Common Imidazole Acids and Related Compounds
Compound NameCAS NumberMelting/Decomposition Point (°C)Notes
1H-Imidazole-2-carboxylic acid16042-25-4~156 °CLower stability compared to the 4-isomer.
1H-Imidazole-4-carboxylic acid1072-84-0294-295 °C (dec.)[4][5]Generally considered more thermally stable.
L-Histidine71-00-1~282 °C (dec.)Decomposition is a complex, multi-stage process.[8][16]
4,5-Imidazoledicarboxylic acid570-22-9>300 °CHigh thermal stability due to the two carboxyl groups.

Note: Decomposition temperatures can vary based on the analytical method, heating rate, and purity of the sample.

Part 5: Visualized Pathways

DecarboxylationPathway ImidazoleAcid Imidazole Carboxylic Acid (R-COOH) TransitionState Transition State ImidazoleAcid->TransitionState Products Imidazole (R-H) + Carbon Dioxide (CO2) TransitionState->Products Heat Δ (Heat)

Caption: Simplified pathway for thermal decarboxylation of an imidazole acid.

References
  • Chemistry Decarboxylation Reaction - Sathee NEET. Available at: [Link]

  • Understanding the Temperature-Sensitive Nature of Drugs - PP Healthcare Solutions. (2023). Available at: [Link]

  • From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - RSC Publishing. (2013). Available at: [Link]

  • Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC | NIH. (2021). Available at: [Link]

  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. - ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane - MDPI. Available at: [Link]

  • Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal - PMC | NIH. (2022). Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - TIB. Available at: [Link]

  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics - Pharmaceutical Technology. (2024). Available at: [Link]

  • Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC | NIH. Available at: [Link]

  • How to manage temperature-sensitive medication to maintain patient safety in clinical trials. (2018). Available at: [Link]

  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics - Pharmaceutical Technology. (2024). Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres | Request PDF - ResearchGate. Available at: [Link]

  • Decarboxylation - Wikipedia. Available at: [Link]

  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. - ResearchGate. Available at: [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. (2014). Available at: [Link]

  • Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid | The Journal of Physical Chemistry C - ACS Publications. (2023). Available at: [Link]

  • TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate - ResearchGate. Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - bioRxiv. (2017). Available at: [Link]

  • Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - LookChem. Available at: [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? - LNEYA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 1-Phenylimidazole-2-Carboxylic Acid

Welcome to the technical support center for the purification of 1-phenylimidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-phenylimidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating this target compound from its starting materials and reaction byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Purification Challenges

The synthesis of 1-phenylimidazole-2-carboxylic acid often results in a mixture containing unreacted starting materials, such as 1-phenylimidazole, and various side products. The successful isolation of the desired carboxylic acid hinges on exploiting the differences in the physicochemical properties between the product and contaminants. Key properties to consider include acidity (pKa), solubility in various solvents, and polarity.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oily mixture, but I expect a solid. What should I do?

A1: An oily product often indicates the presence of unreacted 1-phenylimidazole, which is a liquid at room temperature (m.p. 13 °C), or other low-melting impurities.[1] The first step is to attempt to selectively remove the acidic product from the neutral and basic impurities. An acid-base extraction is the most effective method for this initial cleanup.

Q2: I performed an acid-base extraction, but my final product yield is very low. What went wrong?

A2: Low yield after an acid-base extraction can stem from several factors:

  • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (at least 2-3 pH units above the pKa of your carboxylic acid) to deprotonate and dissolve the product as its carboxylate salt.[2]

  • Incomplete Precipitation: When acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently acidic (at least 2-3 pH units below the pKa of your carboxylic acid) to fully protonate the carboxylate.[2]

  • Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

  • Product Solubility: 1-phenylimidazole-2-carboxylic acid may have some solubility in the aqueous acidic solution, leading to losses. Cooling the solution on an ice bath before filtration can help maximize precipitation.

Q3: After recrystallization, I still see impurities in my NMR spectrum. How can I improve the purity?

A3: If a single recrystallization is insufficient, consider the following:

  • Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For carboxylic acids, solvents like ethanol/water mixtures, toluene, or acetic acid can be effective.[2][4]

  • Second Recrystallization: Performing a second recrystallization from a different solvent system can often remove impurities that have similar solubility to your product in the first solvent.

  • Alternative Purification Methods: If recrystallization fails, column chromatography may be necessary.

Troubleshooting Guides

Guide 1: Acid-Base Extraction Issues
Problem Potential Cause Troubleshooting Steps
Product does not fully dissolve in aqueous base. Insufficient base was added, or the base is not strong enough. The product may have limited solubility even as a salt.Add more base and ensure thorough mixing. Gently warming the mixture may improve solubility. Use a stronger base if necessary.
An intractable emulsion forms during extraction. The organic and aqueous layers have similar densities. High concentrations of dissolved species can also contribute.Add brine to increase the ionic strength and density of the aqueous phase. Allow the mixture to stand for an extended period. Gentle stirring instead of vigorous shaking can prevent emulsion formation.
Low recovery of product after acidification. The pH of the solution is not acidic enough for complete precipitation. The product is somewhat soluble in the acidic aqueous solution.Check the pH with a pH meter or pH paper to ensure it is sufficiently acidic. Cool the solution in an ice bath for at least 30 minutes before filtering to minimize solubility losses.
Guide 2: Recrystallization Challenges
Problem Potential Cause Troubleshooting Steps
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound if available.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too rapid.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
The recrystallized product is still impure. The chosen solvent does not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product.Try a different solvent or a mixture of solvents.[4] Sometimes a multi-step purification involving both extraction and recrystallization is necessary.[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Separation

This protocol is designed to separate the acidic 1-phenylimidazole-2-carboxylic acid from neutral or basic starting materials like 1-phenylimidazole.

Workflow Diagram:

G start Crude Reaction Mixture (in an organic solvent like Ethyl Acetate) extract Extract with 1M NaOH (aq) start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains neutral/basic impurities like 1-phenylimidazole) separate->organic_layer aqueous_layer Aqueous Layer (Contains sodium 1-phenylimidazole-2-carboxylate) separate->aqueous_layer acidify Acidify with 2M HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter product Pure 1-Phenylimidazole-2-Carboxylic Acid filter->product

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated carboxylic acid) is typically the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1M NaOH solution two more times to ensure complete extraction of the acidic product.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A precipitate of 1-phenylimidazole-2-carboxylic acid should form.

  • Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Recrystallization

This protocol is for the further purification of the isolated 1-phenylimidazole-2-carboxylic acid.

Workflow Diagram:

G start Crude 1-Phenylimidazole-2-Carboxylic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Chill in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter dry Dry Crystals filter->dry product Pure Crystals dry->product

Caption: General recrystallization workflow.

Step-by-Step Methodology:

  • Place the crude 1-phenylimidazole-2-carboxylic acid in an Erlenmeyer flask.

  • Select an appropriate solvent or solvent pair (e.g., ethanol/water). Add a small amount of the solvent to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Advanced Purification: Column Chromatography

For particularly stubborn impurities that cannot be removed by extraction or recrystallization, column chromatography is a powerful alternative.[5]

  • Stationary Phase: Silica gel is a common choice for the purification of carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent it from streaking on the column.

  • Detection: The fractions can be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Physicochemical Data for Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
1-Phenylimidazole-2-carboxylic acid 188.18[6]--Soluble in basic aqueous solutions and some polar organic solvents.
1-Phenylimidazole 144.17[7]13[1]142 (at 15 mmHg)[1]Slightly soluble in water.[1] Soluble in many organic solvents.

References

  • CN102321027A - Preparation method for imidazole-4-formamide derivative - Google Patents. (n.d.).
  • Domanska, U., & Krolikowski, M. (2012). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Li, J., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883.
  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole - Caloong Chemical Co., Ltd. (2023). Retrieved from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116.
  • Preparation of Derivatives from Unknown Carboxylic Acid - Oregon State University. (n.d.). Retrieved from [Link]

  • US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles - Google Patents. (n.d.).
  • Purifying ionic compounds by flash column chromatography - Biotage. (2023). Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture - Rsc.org. (n.d.). Retrieved from [Link]

  • 1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047 - PubChem. (n.d.). Retrieved from [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_230835485
  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC. (2026). Retrieved from [Link]

  • Applications of Ionic Liquids in Carboxylic Acids Separation - PMC - NIH. (n.d.). Retrieved from [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022). Retrieved from [Link]

  • 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem. (n.d.). Retrieved from [Link]

  • Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol.
  • Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Retrieved from [Link]

  • Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography - Shimadzu. (n.d.). Retrieved from [Link]

  • Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels - ResearchGate. (2025). Retrieved from [Link]

  • Co-crystallization of a benzimidazole derivative with carboxylic acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide - ResearchGate. (2025). Retrieved from [Link]

Sources

Optimization

handling moisture sensitivity in 1-phenylimidazole-2-carboxylic acid synthesis

Ticket Subject: Moisture Sensitivity & Yield Optimization in C2-Lithiation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Executive Summary: The "Dry" Standard Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Moisture Sensitivity & Yield Optimization in C2-Lithiation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary: The "Dry" Standard

Welcome to the technical support hub for 1-phenylimidazole-2-carboxylic acid synthesis. This reaction relies on the C2-lithiation of 1-phenylimidazole using n-butyllithium (n-BuLi), followed by a carbon dioxide quench.

The Critical Failure Mode: The intermediate species, 1-phenyl-2-lithioimidazole , is thermodynamically stable at -78°C but kinetically hyper-sensitive to proton sources. Even trace moisture (ppm levels) in your solvent, atmosphere, or quench source will protonate the intermediate, regenerating the starting material and creating lithium hydroxide (LiOH) and valeric acid byproducts.

This guide treats your reaction setup as a closed system where moisture exclusion is the primary variable for success.

Pre-Flight Checklist: System Integrity

Before starting the reaction, verify these control points. Most "failed" reactions fail here, hours before the first drop of reagents is added.

ComponentSpecificationVerification Method
Solvent (THF) < 10 ppm

Benzophenone Ketyl Still: Must be deep blue/purple. If green or yellow, it is wet . Alternatively, use a solvent system with activated alumina columns.
Reagent (n-BuLi) Clear, Colorless/YellowTitration: Use diphenylacetic acid or 1,10-phenanthroline to determine exact molarity. Turbidity indicates LiH/LiOH formation (degradation).
Atmosphere Argon (preferred) or

Balloon/Manifold: Ensure positive pressure. Argon is heavier than air and blankets the solution better than Nitrogen.
Glassware Oven-dried (>120°C)Flame Dry: Flame-dry under vacuum, then backfill with inert gas immediately before use.
Quench (

)
Sublimed/DriedThe Trap: Do not use dry ice directly from the chest if it has "frost" (water ice) on it. Pass

gas through a drying tube (

or Drierite).

The Protocol: Visual & Logic Flow

The following diagram illustrates the critical path. Deviations here result in specific impurity profiles.

G Start Start: 1-Phenylimidazole (Dissolved in Dry THF) Cool Cool to -78°C (Acetone/Dry Ice) Start->Cool BuLi Add n-BuLi (Dropwise, Slow) Cool->BuLi Inter Intermediate: 1-Phenyl-2-lithioimidazole BuLi->Inter C2-Deprotonation Moisture FAILURE: Moisture Ingress Inter->Moisture CO2 Quench: Excess CO2 (Gas or Fresh Dry Ice) Inter->CO2 Carboxylation SM_Return Impurity: Starting Material Returns Moisture->SM_Return Protonation Workup Acidic Workup (pH ~3-4) CO2->Workup Li-Carboxylate Salt Product Product: 1-Phenylimidazole-2-carboxylic acid Workup->Product Precipitation

Caption: Logical workflow for C2-lithiation. The red path indicates the primary moisture failure mode leading to starting material recovery.

Troubleshooting Guide (Q&A)

Issue 1: "I isolated a large amount of starting material (1-phenylimidazole) and very little product."

Diagnosis: Moisture Quench (Protonation). The lithiated intermediate is a strong base (


 > 30). If it encounters water before 

, it simply grabs a proton and reverts to 1-phenylimidazole. Corrective Actions:
  • Check the THF: Did you use a syringe to pull THF from a bottle that has been opened previously? Never trust an old septum. Distill fresh or use a new Sure/Seal™ bottle.

  • The "Frost" Factor: If you added solid dry ice directly to the reaction, you likely added water ice frozen on the surface.

    • Fix: Generate

      
       gas in a separate flask (sublimation) and pass it through a drying tube (Drierite/
      
      
      
      ) into your reaction mixture via a cannula.
Issue 2: "There is a pungent-smelling oily impurity in my crude mixture."

Diagnosis: Valeric Acid Contamination. This occurs when excess n-BuLi reacts directly with


.


Corrective Actions:
  • Titrate n-BuLi: Do not assume the bottle concentration (e.g., 1.6 M or 2.5 M) is accurate. It degrades over time.[1][2]

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of n-BuLi. A large excess is unnecessary if the solvent is dry.

  • Temperature Control: Ensure the reaction is at -78°C during n-BuLi addition. Higher temperatures can cause n-BuLi to attack the THF solvent or the phenyl ring itself.

Issue 3: "The reaction mixture froze or clogged during CO2 addition."

Diagnosis: Needle Icing. When bubbling gas into a -78°C solution, the gas inlet can freeze, or the sudden precipitation of the lithium carboxylate salt can clog the line. Corrective Actions:

  • Wide-Bore Cannula: Use a larger gauge needle/cannula for the gas inlet.

  • Vortexing: Stir rapidly to disperse the gas bubbles and prevent localized freezing.

  • Jetting: Ensure the gas flow is strong enough to prevent back-suction but controlled enough to avoid splashing.

Issue 4: "My yield is low, but I don't see starting material."

Diagnosis: Decomposition or Ring Opening. While less common with N-phenyl imidazoles, the imidazole ring can ring-open under forcing conditions or if the temperature rises too high before quenching. Corrective Actions:

  • The "Yellow" Indicator: Upon adding n-BuLi, the solution should turn a characteristic color (often yellow to orange) indicating the formation of the lithiated species. If it turns dark brown/black, decomposition is occurring.

  • Time Limit: Do not stir the lithiated species for hours. 30–60 minutes at -78°C is sufficient for deprotonation. Long hold times increase the risk of side reactions.

Isolation Strategy: The "Isoelectric" Trick

The product is an amino acid (zwitterionic character). Standard extraction often fails because the molecule is amphoteric.

Optimized Workup Protocol:

  • Quench: Allow the reaction to warm to room temperature under

    
     flow.
    
  • Extraction (Impurity Removal): Add water to dissolve the lithium salt. Extract the aqueous layer with Diethyl Ether (

    
    ).
    
    • Why? The unreacted starting material (1-phenylimidazole) and valeric acid will move into the organic layer. The product remains in the water as the carboxylate salt.

  • Precipitation: Acidify the aqueous layer carefully with HCl to pH 3–4.

    • Why? This is the isoelectric point where the carboxylic acid protonates, and the molecule becomes neutral/zwitterionic and less soluble in water.

  • Filtration: The product should precipitate as a solid. Filter and wash with cold water.

Mechanism of Action

Understanding the electronics helps predict sensitivity.

Mechanism N1 N-Phenyl Group (Electron Withdrawing) C2 C2 Proton (Acidic pKa ~32) N1->C2 Inductive Effect Increases Acidity BuLi n-BuLi (Strong Base) BuLi->C2 Deprotonation

Caption: The N-phenyl group lowers the pKa of the C2 proton, enabling selective lithiation over other positions.

The N-phenyl group provides inductive electron withdrawal, making the C2 proton sufficiently acidic for removal by n-BuLi. However, unlike C-H bonds in standard aromatics, this position is flanked by two nitrogens, stabilizing the carbanion but making it highly nucleophilic toward water.

References

  • Synthesis of Imidazole Derivatives via Lithiation: Detailed protocols on C2-lithiation of N-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1

  • Handling Organolithium Reagents: Best practices for titration and moisture exclusion. Fisher Scientific Technical Guide

  • Solvent Drying Techniques: The Benzophenone Ketyl method validation. Washington State University Safety Guide [3]

  • 1-Phenylimidazole Properties: Chemical structure and acidity data. PubChem Database

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole and Thiazole Carboxylic Acids as Scaffolds for Metallo-β-Lactamase Inhibitors

In the escalating battle against antibiotic resistance, the development of potent inhibitors for metallo-β-lactamases (MBLs) stands as a critical frontier. These enzymes, produced by a growing number of pathogenic bacter...

Author: BenchChem Technical Support Team. Date: February 2026

In the escalating battle against antibiotic resistance, the development of potent inhibitors for metallo-β-lactamases (MBLs) stands as a critical frontier. These enzymes, produced by a growing number of pathogenic bacteria, confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides an in-depth comparison of two promising heterocyclic scaffolds, 1-phenyl-1H-imidazole-2-carboxylic acid and thiazole-4-carboxylic acid, as foundational structures for the design of novel MBL inhibitors. Drawing upon experimental data from peer-reviewed literature, we will explore their relative potency, delve into the underlying mechanisms of action, and provide detailed protocols for assessing their inhibitory activity.

Introduction to the Scaffolds: Imidazole vs. Thiazole Carboxylic Acids

Both 1-phenyl-1H-imidazole-2-carboxylic acid and thiazole-4-carboxylic acid are heterocyclic compounds that have garnered attention in medicinal chemistry due to their ability to act as metal-binding pharmacophores (MBPs). This property is particularly relevant for targeting MBLs, which are zinc-dependent enzymes.[1] The nitrogen and other heteroatoms within their ring structures can chelate the zinc ions in the MBL active site, disrupting the enzyme's catalytic activity. While structurally related, the subtle differences in their electronic properties and spatial arrangement of heteroatoms can significantly impact their binding affinity and inhibitory potency.

Comparative Potency Against Metallo-β-Lactamases

Direct, head-to-head experimental data comparing the inhibitory potency of the parent compounds, 1-phenyl-1H-imidazole-2-carboxylic acid and thiazole-4-carboxylic acid, against MBLs is not extensively documented in publicly available literature. However, a comparative analysis of their derivatives provides significant insights into the potential of each scaffold. Research has shown that both 1H-imidazole-2-carboxylic acid and thiazole-4-carboxylic acid cores are viable starting points for MBL inhibitors.[1]

A key study on the structure-activity relationship of 1H-imidazole-2-carboxylic acid derivatives revealed that its replacement with other structurally similar MBPs resulted in decreased MBL inhibition, with the notable exception of thiazole-4-carboxylic acid, suggesting its comparable potential.[1]

To illustrate the therapeutic potential of these scaffolds, the following table summarizes the inhibitory activities of their optimized derivatives against Verona integron-encoded metallo-β-lactamase-2 (VIM-2), a clinically significant MBL.

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
1H-Imidazole-2-carboxylic acid Optimized derivative with proprietary modificationsVIM-20.018[1]
Thiazole-4-carboxylic acid A thiazolethioacetamide derivativeVIM-22.2[2][3]

Data Interpretation:

The presented data indicates that through extensive structure-guided optimization, derivatives of 1H-imidazole-2-carboxylic acid have achieved significantly higher potency, reaching the nanomolar range against VIM-2.[1] While the thiazole-based derivatives in the cited study exhibit potent inhibitory activity in the low micromolar range, the imidazole scaffold has demonstrated a greater potential for optimization to achieve exceptionally high potency.[2][3] This underscores the importance of the core scaffold in determining the upper limits of inhibitory activity following medicinal chemistry efforts.

Mechanism of Action: Targeting the Zinc-Dependent Catalytic Machinery

Metallo-β-lactamases employ one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. The primary mechanism of inhibition for both imidazole and thiazole-based inhibitors is the chelation of these essential zinc ions. The nitrogen atoms of the imidazole or thiazole ring, along with the carboxylate group, can coordinate with the zinc ions, displacing the nucleophilic hydroxide ion and preventing the hydrolysis of the antibiotic substrate.

MBL_Inhibition cluster_Enzyme MBL Active Site cluster_Inhibitor Inhibitor Scaffold Zn1 Zn²⁺ H2O H₂O Zn1->H2O Zn2 Zn²⁺ Zn2->H2O BetaLactam β-Lactam Antibiotic H2O->BetaLactam Hydrolysis (Blocked) Inhibitor Imidazole or Thiazole Carboxylic Acid Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

Caption: Mechanism of Metallo-β-Lactamase Inhibition.

Experimental Protocol: Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. A widely used method for determining the IC50 of MBL inhibitors is the nitrocefin assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamases, a reaction that can be monitored spectrophotometrically.

Step-by-Step Nitrocefin Assay Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare a stock solution of nitrocefin (e.g., 5 mM in DMSO).

    • Prepare the assay buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂ and 0.1 mg/mL bovine serum albumin (BSA).

    • Prepare a solution of the purified MBL enzyme (e.g., VIM-2) in assay buffer to a final concentration that yields a linear reaction rate for approximately 10-15 minutes.

  • Assay Setup:

    • In a 96-well microplate, add 5 µL of serially diluted test inhibitor to the appropriate wells. For the control wells (no inhibitor), add 5 µL of DMSO.

    • Add 85 µL of the MBL enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of a 500 µM nitrocefin solution (final concentration 50 µM) to all wells.

    • Immediately measure the change in absorbance at 486 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Nitrocefin_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Nitrocefin Solution Plate Dispense Inhibitor and Enzyme into 96-well Plate Reagents->Plate Incubate Pre-incubate (15 min) Plate->Incubate Initiate Add Nitrocefin to Initiate Reaction Incubate->Initiate Measure Measure Absorbance at 486 nm (Kinetic Read) Initiate->Measure Velocity Calculate Initial Velocities (V₀) Measure->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 from Dose-Response Curve Plot->IC50

Caption: Workflow for the Nitrocefin-Based MBL Inhibition Assay.

Conclusion and Future Perspectives

Both 1-phenyl-1H-imidazole-2-carboxylic acid and thiazole-4-carboxylic acid represent valuable starting points for the development of novel metallo-β-lactamase inhibitors. While structure-activity relationship studies have demonstrated that highly potent inhibitors can be derived from the imidazole scaffold, the thiazole core remains a promising and comparatively effective metal-binding pharmacophore. The choice between these scaffolds for a drug discovery program will depend on a multitude of factors, including synthetic accessibility, potential for derivatization, and the desired pharmacokinetic and pharmacodynamic properties of the final drug candidate. Further research focusing on the direct comparison of these and other heterocyclic scaffolds against a broader panel of MBLs will be instrumental in guiding the development of next-generation antibiotics capable of overcoming critical resistance mechanisms.

References

  • Chen, P., Horton, L. B., Mikulski, R. L., Deng, L., Sundriyal, S., Palzkill, T., & Song, Y. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Bioorganic & medicinal chemistry letters, 22(19), 6229–6232.
  • Christopeit, T., Leiros, H.-K. S., & Willassen, N.-P. (2016). The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor.
  • Crowder, M. W., Spencer, J., & Vila, A. J. (2006). Metallo-β-lactamases: novel antibacterial drug targets. Accounts of chemical research, 39(10), 721–728.
  • Feng, L., Yang, K. W., Zhou, L. S., Xiao, J. M., Yang, X., Zhai, L., Zhang, Y. L., & Crowder, M. W. (2012). N-heterocyclic dicarboxylic acids: Broad-spectrum inhibitors of metallo-β-lactamases with co-antibacterial effect against antibiotic-resistant bacteria. Bioorganic & medicinal chemistry letters, 22(16), 5185–5189.
  • Fisher, J. F., & Mobashery, S. (2020). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules (Basel, Switzerland), 25(16), 3692.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Horsfall, L., Damblon, C., & Schofield, C. J. (2011). The identification of new metallo-b-lactamase inhibitor leads from fragment-based screening. Bioorganic & medicinal chemistry letters, 21(11), 3282–3285.
  • Liu, Y., et al. (2025). Nitrocefin in β-Lactamase Detection: Insights for Multidrug-Resistance Mechanism Studies. Scientific Reports.
  • Migliavacca, G., et al. (2017). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases, 3(10), 747-756.
  • Mojica, M. F., Bonomo, R. A., & Bethel, C. R. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. International journal of molecular sciences, 22(16), 8884.
  • Pemberton, O. A., et al. (2018). Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors.
  • Su, H., Chen, W., Li, G. B., & Li, R. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & medicinal chemistry, 72, 116993.
  • TOKU-E. (2023, January 18). Nitrocefin Beta-lactamase Detection Protocol. TOKU-E.
  • Yang, K., Zhang, Z., & Wang, C. (2020). Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. Antibiotics (Basel, Switzerland), 9(3), 99.
  • Zhang, H., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13746-13767.

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Comparative

A Comparative Guide to the Binding Affinity of Imidazole-2-Carboxylic Acid Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, demonstrati...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, demonstrating a remarkable versatility in its ability to interact with a diverse range of biological targets. This guide provides a comparative analysis of the binding affinity of various imidazole-2-carboxylic acid derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to quantify their potency. By presenting a side-by-side comparison of binding data against different target classes, including metallo-β-lactamases, other key enzymes, and G-protein coupled receptors, this document aims to empower researchers in the rational design of novel therapeutics.

The Imidazole-2-Carboxylic Acid Moiety: A Versatile Pharmacophore

The unique physicochemical properties of the imidazole-2-carboxylic acid core contribute to its success as a pharmacophore. The imidazole ring is aromatic and contains two nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor. The adjacent carboxylic acid group provides a key interaction point, often acting as a metal-chelating moiety or forming strong ionic and hydrogen bonds with active site residues. This combination of features allows for high-affinity binding to a variety of protein targets.

Comparative Binding Affinity Analysis

To facilitate a clear comparison, the following sections present the binding affinity data of imidazole-2-carboxylic acid derivatives organized by their biological target class. The data is summarized in tables, highlighting the key structural modifications and their impact on potency.

Metallo-β-Lactamase (MBL) Inhibitors

Metallo-β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. The imidazole-2-carboxylic acid scaffold has been extensively explored for the development of MBL inhibitors, where the carboxylate and adjacent nitrogen are thought to chelate the active site zinc ions.

Structure-activity relationship (SAR) studies have revealed that substituents at the 1-position of the imidazole ring are crucial for potent inhibition of Class B1 MBLs, such as VIM-type enzymes.[1] Appropriate substituents in this position can engage with flexible active site loops, leading to enhanced binding affinity.[1]

Table 1: Binding Affinity of Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors

Compound IDTarget EnzymeIC50 (µM)Key Structural FeaturesReference
Derivative 28 VIM-20.018Optimized substituents on the imidazole ring.[2]
Derivative 28 VIM-50.018Optimized substituents on the imidazole ring.[2]
Compound 55 VIM-2Potent InhibitionAppropriate substituents at the 1-position of the imidazole ring.[1]
Other Enzyme Inhibitors

The versatility of the imidazole-2-carboxylic acid scaffold extends beyond MBLs to a range of other enzymes. Here, we compare derivatives targeting carbonic anhydrases and cholinesterases.

Table 2: Binding Affinity of Imidazole-Containing Derivatives as Enzyme Inhibitors

Compound IDTarget EnzymeKi (nM)Key Structural FeaturesReference
Compound 8d Carbonic Anhydrase I45.13Imidazothiadiazole–chalcone hybrid[3]
Compound 8c Carbonic Anhydrase II36.08Imidazothiadiazole–chalcone hybrid[3]
Compound 8a Acetylcholinesterase3.86Imidazothiadiazole–chalcone hybrid[3]
Compound 8a Butyrylcholinesterase1.01Imidazothiadiazole–chalcone hybrid[3]
G-Protein Coupled Receptor (GPCR) Ligands

While less explored for the specific imidazole-2-carboxylic acid core, related imidazole derivatives have shown significant activity at GPCRs. For instance, 2-iminoimidazolidine derivatives have been investigated as α2-adrenoceptor agonists.

Table 3: Binding Affinity of Imidazole-Related Derivatives as GPCR Ligands

Compound IDTarget ReceptorKi (nM)Key Structural FeaturesReference
Compound 16 α2-adrenoceptor19Benzopyranic derivative of 2-iminoimidazolidine[4]
Compound 22 α2-adrenoceptor95Benzopyranic derivative of 2-iminoimidazolidine[4]

A series of 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives have also been identified as high-affinity ligands for the γ-hydroxybutyric acid (GHB) binding sites, demonstrating the adaptability of the imidazole acetic acid scaffold.[5]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the extraction of key SAR principles for the design of potent imidazole-2-carboxylic acid derivatives:

  • Substitution at the 1-Position of the Imidazole Ring: As seen with MBL inhibitors, modifications at this position can significantly impact binding affinity by allowing for interactions with specific sub-pockets of the target's active site.[1]

  • Bioisosteric Replacement of the Carboxylic Acid: While the carboxylic acid is often crucial, its replacement with other acidic moieties or groups capable of similar interactions can be explored to modulate pharmacokinetic properties.

  • Fusion of the Imidazole Ring: As demonstrated by the imidazothiadiazole–chalcone hybrids, fusing the imidazole ring to other heterocyclic systems can lead to potent inhibitors for different enzyme classes.[3]

  • Modification of the Acetic Acid Side Chain: The acetic acid derivatives targeting the GHB binding site show that modifications to the side chain can tune affinity and selectivity.[5]

Experimental Methodologies for Determining Binding Affinity

The quantitative data presented in this guide were obtained using various robust experimental techniques. Understanding these methods is crucial for interpreting the data and for designing future experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation: Prepare the protein and ligand in the same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand in the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

  • Ligand Immobilization: The protein target is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the imidazole derivative (analyte) is flowed over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.

  • Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine ka and kd, and subsequently Kd.

Radioligand Binding Assays

These assays are commonly used for GPCRs and other receptors. They involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of a test compound (e.g., an imidazole derivative) is determined by its ability to compete with the radioligand for binding to the receptor.

  • Preparation of Membranes: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Concepts

Logical Flow of a Binding Affinity Study

Binding_Affinity_Workflow cluster_design Compound Design & Synthesis cluster_testing Binding Affinity Determination cluster_analysis Data Analysis & Interpretation A Identify Target B Design Imidazole-2-Carboxylic Acid Derivatives (SAR) A->B C Chemical Synthesis B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D E Secondary Assay (e.g., Radioligand Binding) D->E F Biophysical Characterization (e.g., ITC, SPR) D->F G Determine IC50 / Ki / Kd E->G F->G H Refine SAR G->H I Lead Optimization H->I I->B

Caption: A typical workflow for the design and evaluation of the binding affinity of novel imidazole-2-carboxylic acid derivatives.

Key Interactions of Imidazole-2-Carboxylic Acid with a Target

Key_Interactions cluster_target Target Active Site cluster_ligand Imidazole-2-Carboxylic Acid Derivative Res1 Amino Acid Residue (H-bond donor/acceptor) Res2 Amino Acid Residue (Hydrophobic pocket) Metal Metal Ion (e.g., Zn2+) Imidazole Imidazole Ring Imidazole->Res1 H-bond Imidazole->Metal Coordination CarboxylicAcid Carboxylic Acid CarboxylicAcid->Res1 H-bond / Ionic bond CarboxylicAcid->Metal Chelation R_group R-group R_group->Res2 Hydrophobic Interaction

Caption: A schematic representation of the potential binding interactions of an imidazole-2-carboxylic acid derivative within a target's active site.

Conclusion

The imidazole-2-carboxylic acid scaffold continues to be a highly fruitful starting point for the development of potent and selective modulators of a wide array of biological targets. The data compiled in this guide demonstrates the high binding affinities that can be achieved with this core structure and highlights the importance of systematic SAR studies in optimizing potency. The choice of appropriate experimental methodology is paramount for obtaining reliable binding data, and the protocols outlined herein provide a solid foundation for researchers in the field. As our understanding of the molecular interactions of these derivatives deepens, so too will our ability to design the next generation of imidazole-based therapeutics.

References

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. [Link]

  • Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In-Vitro Evaluations, and MM-GBSA Calculation. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. MDPI. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health. [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

  • Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. ResearchGate. [Link]

  • Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Ogarev-online. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Binding kinetics of ligands acting at GPCRs. ResearchGate. [Link]

  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. ThaiJO. [Link]

  • Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. ResearchGate. [Link]

  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. PubMed. [Link]

  • Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. PubMed. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. National Institutes of Health. [Link]

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Validation

Publish Comparison Guide: 1-Phenylimidazole-2-Carboxylic Acid Derivatives Targeting VIM-2

The following guide provides an in-depth technical analysis of 1-phenylimidazole-2-carboxylic acid (and its optimized derivatives) as inhibitors of the Verona integron-encoded metallo-β-lactamase (VIM-2). Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-phenylimidazole-2-carboxylic acid (and its optimized derivatives) as inhibitors of the Verona integron-encoded metallo-β-lactamase (VIM-2).

Executive Summary: The Scaffold Advantage

1-phenylimidazole-2-carboxylic acid represents a critical scaffold in the development of "Next-Generation" Metallo-β-Lactamase (MBL) inhibitors. While traditional inhibitors (e.g., EDTA, dipicolinic acid) function as non-specific metal chelators with high toxicity risks, the imidazole-2-carboxylic acid (ICA) pharmacophore offers a targeted mechanism: it coordinates the active site zinc ions while simultaneously engaging the flexible loops of the VIM-2 enzyme.

Recent structure-activity relationship (SAR) campaigns have optimized this scaffold, transforming the baseline 1-phenyl derivative into highly potent analogs (e.g., Compound 28 ) that achieve nanomolar inhibition (IC50 = 0.018 µM) , significantly outperforming standard clinical comparators.

Technical Profile & Mechanism of Action

The "Anchor & Reach" Mechanism

The potency of this class stems from a dual-mode binding mechanism, confirmed by X-ray crystallography (e.g., PDB 7DV1).

  • The Anchor (Metal Coordination): The imidazole-2-carboxylic acid core acts as a "metal-binding pharmacophore" (MBP). The carboxylate group and the imidazole nitrogen bridge the binuclear Zn(II) center (Zn1 and Zn2) in the VIM-2 active site, displacing the hydrolytic water molecule required for antibiotic cleavage.

  • The Reach (Loop Interaction): The substituent at the N-1 position (the phenyl or aryl-linker group) extends into the hydrophobic pocket formed by the flexible L3 loop (residues 60–66). This interaction locks the enzyme in an inactive conformation, a feature missing in smaller, non-specific chelators.

DOT Diagram: Mechanism of Inhibition

VIM2_Inhibition_Pathway VIM2_Active Active VIM-2 Enzyme (Zn1/Zn2 + Water) Complex Enzyme-Inhibitor Complex (Ternary Structure) VIM2_Active->Complex 1. Carboxylate bridges Zn1-Zn2 2. Phenyl group locks L3 Loop Hydrolysis Hydrolysis of Antibiotic (Resistance) VIM2_Active->Hydrolysis Catalyzes (Standard State) Antibiotic Beta-Lactam Antibiotic (Substrate) Antibiotic->Hydrolysis Inhibitor 1-Phenyl-ICA Derivative (Inhibitor) Inhibitor->VIM2_Active Competes for Zn Binding Complex->Hydrolysis Blocks Water Attack Preservation Antibiotic Preserved (Bacterial Killing) Complex->Preservation Restores Efficacy

Caption: Logical flow of VIM-2 inhibition. The inhibitor displaces the catalytic water molecule and sterically occludes the active site via L3 loop engagement.

Comparative Performance Analysis

The following table contrasts the optimized 1-phenylimidazole-2-carboxylic acid derivative (Compound 28) against standard MBL inhibitors. Note the orders-of-magnitude improvement in potency compared to standard thiol-based or chelating agents.

Inhibitor ClassCompound NameIC50 vs VIM-2 (µM)Mechanism TypeClinical Limitations
Optimized ICA Scaffold Compound 28 0.018 Competitive / Zn-BridgingCurrently in preclinical optimization
Optimized ICA Scaffold Compound 55 ~0.02 - 0.05 *Competitive / Zn-BridgingHigh potency; optimized for cell entry
Thiol DerivativeL-Captopril> 100CompetitiveLow potency against B1 MBLs (VIM)
Metal ChelatorEDTA~ 4 - 10Non-specific ChelationHigh toxicity; strips metal from host proteins
Metal ChelatorDipicolinic Acid~ 5 - 20Non-specific ChelationLack of specificity
Baseline ScaffoldImidazole-2-carboxylic acid> 50Weak CoordinationLacks L3 loop interaction (low affinity)

*Note: Values derived from Yan et al. (2022) and comparative literature. Compound 28 represents the peak optimization of the N-substituted series.

Experimental Protocol: Determination of IC50

To replicate these values or validate new derivatives, use the Nitrocefin Hydrolysis Assay . This protocol ensures steady-state kinetics and minimizes artifacts from zinc depletion.

Reagents & Buffer Preparation[1]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ZnCl₂, 0.01% Triton X-100.

    • Why ZnCl₂? Essential to prevent "stripping" artifacts where the inhibitor falsely appears active by removing zinc from the buffer rather than the enzyme.

  • Substrate: Nitrocefin (Chromogenic cephalosporin). Stock: 10 mM in DMSO.

  • Enzyme: Recombinant VIM-2 (final concentration ~1–5 nM).

Step-by-Step Workflow
  • Enzyme Activation: Dilute VIM-2 stock into Assay Buffer. Incubate at 25°C for 10 minutes to ensure full metallization of the active site.

  • Inhibitor Dilution: Prepare a 12-point serial dilution of the 1-phenylimidazole-2-carboxylic acid derivative in Assay Buffer (keep DMSO < 1% final).

  • Pre-Incubation: Add 20 µL of diluted inhibitor to 60 µL of VIM-2 solution in a clear 96-well plate. Incubate for 15 minutes at 25°C.

    • Critical Control: Include a "No Enzyme" blank and a "No Inhibitor" (100% Activity) control.

  • Reaction Initiation: Add 20 µL of Nitrocefin (final concentration 50 µM, approx. Km).[1][2][3]

  • Kinetic Read: Immediately monitor absorbance at 492 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] and fit to a sigmoidal dose-response equation (Hill slope) to derive the IC50.
    
DOT Diagram: Experimental Workflow

IC50_Protocol Prep Reagent Prep: HEPES pH 7.5 + 50µM ZnCl2 Incubation Pre-Incubation: VIM-2 + Inhibitor (15 min) Prep->Incubation Mix Enzyme & Compounds Start Initiation: Add Nitrocefin (Substrate) Incubation->Start Equilibrium Reached Measure Kinetic Measurement: Absorbance @ 492nm (10 min) Start->Measure Hydrolysis Begins Analysis Data Analysis: Non-linear Regression (Sigmoidal) Measure->Analysis Extract V0

Caption: Step-by-step workflow for the Nitrocefin colorimetric IC50 assay.

References

  • Yan, Y. H., Li, W., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.

  • Christopeit, T., et al. (2016). The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. Acta Crystallographica Section D, 72(3).

  • Docquier, J. D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Drug Resistance Updates, 36, 13-29.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Synthesis of Imidazole-2-Carboxylic Acid

For researchers and professionals in drug development, imidazole-2-carboxylic acid is a molecule of significant interest. It serves as a crucial intermediate for dyes and pharmaceuticals and has been identified as a core...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, imidazole-2-carboxylic acid is a molecule of significant interest. It serves as a crucial intermediate for dyes and pharmaceuticals and has been identified as a core metal-binding pharmacophore for targeting multiple B1 metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics[1]. The efficiency of its synthesis is therefore a critical factor in advancing these research and development efforts.

This guide provides an in-depth comparison of prevalent synthetic methodologies for imidazole-2-carboxylic acid. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind each approach, present detailed, field-tested protocols, and offer a comparative analysis of their yields and practical considerations.

Method 1: Direct Oxidation of Imidazole-2-carboxaldehyde

This is arguably the most straightforward and highest-yielding method, provided the starting aldehyde is readily available. The core principle lies in the selective oxidation of the aldehyde functional group to a carboxylic acid without disrupting the imidazole ring.

Scientific Rationale

The choice of oxidant is critical. While stronger agents like potassium permanganate could be used, they risk over-oxidation or degradation of the heterocyclic ring. Hydrogen peroxide (H₂O₂) in an aqueous medium presents a green and efficient alternative. The reaction proceeds at room temperature, which is crucial for preventing the thermal decarboxylation of the final product, a common side reaction in the synthesis of imidazole carboxylic acids[2][3].

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve imidazole-2-carboxaldehyde (1.0 eq, e.g., 2.88 g, 0.030 mol) in deionized water (e.g., 10 mL).

  • Reagent Addition: While stirring the solution at room temperature (20-25°C), slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 10 g) dropwise.

  • Reaction: Continue stirring the mixture at room temperature for 72 hours.

  • Work-up and Isolation: After 72 hours, remove the water via distillation under reduced pressure at room temperature to prevent decarboxylation. This will yield a white crystalline solid.

  • Purification: Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide. The final product is a white crystalline solid.[2]

Reported Yield: 97.5%[2]

Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Imidazole-2-carboxaldehyde C Add 30% H₂O₂ (aq) Stir @ RT, 72h A->C B Water B->C D Remove H₂O (in vacuo, RT) C->D E Wash with Et₂O/H₂O (4:1) D->E F Imidazole-2-carboxylic Acid (White Solid, 97.5% Yield) E->F

Caption: Workflow for the oxidation of imidazole-2-carboxaldehyde.

Method 2: Multi-Step Synthesis of the Precursor, Imidazole-2-carboxaldehyde

The high yield of the oxidation method is contingent on the availability of the starting aldehyde. A robust and optimized synthesis for this precursor has been published in Organic Syntheses, utilizing inexpensive, commercially available chemicals.[4]

Scientific Rationale

This route involves three main stages:

  • N-Acylation: Imidazole is protected and activated by reacting it with benzoyl chloride. This step directs subsequent reactions to the C2 position.

  • Hydrogenation: A selective hydrogenation using a palladium-on-carbon catalyst reduces a double bond in an intermediate, setting up the correct structure for the final step.

  • Hydrolysis: Acid-catalyzed hydrolysis removes the benzoyl protecting groups and cleaves the molecule to release the desired imidazole-2-carboxaldehyde.[4]

This sequence is designed for scalability and high purity of the final product without requiring complex purification methods like chromatography.[4]

Experimental Protocol (Abbreviated)
  • Step A (Acylation): React imidazole with triethylamine and benzoyl chloride in acetonitrile at 15–25°C.[4]

  • Step B (Intermediate Formation & Hydrogenation): The product from Step A is treated with hydrochloric acid and then hydrogenated in ethanol using a 10% Pd/C catalyst under a 50-psi hydrogen atmosphere.[4]

  • Step C (Hydrolysis & Isolation): The hydrogenated product is refluxed in concentrated hydrochloric acid for 22 hours. After cooling and filtering by-products, the filtrate is evaporated. The residue is digested with ethanol to remove other by-products. The final aldehyde is crystallized by dissolving the remaining solid in water and adding sodium bicarbonate.[4]

Reported Yield: 67–77% for the final hydrolysis step.[4]

Workflow Visualization

cluster_start Starting Materials cluster_synthesis Synthesis Path cluster_end Product Imidazole Imidazole Acylation Step A: Acylation Imidazole->Acylation BzCl Benzoyl Chloride BzCl->Acylation Hydrogenation Step B: H₂ / Pd-C Acylation->Hydrogenation Hydrolysis Step C: HCl Reflux, NaHCO₃ Hydrogenation->Hydrolysis Product Imidazole-2-carboxaldehyde (67-77% Yield) Hydrolysis->Product

Caption: Multi-step synthesis of the key aldehyde precursor.

Method 3: Direct Carboxylation of Imidazole Derivatives

A more direct approach involves the introduction of a carboxylic acid group onto the imidazole ring using carbon dioxide. This method avoids the need for a pre-functionalized starting material but requires more demanding reaction conditions.

Scientific Rationale

This reaction is analogous to the Kolbe-Schmitt reaction for synthesizing salicylic acid. In the presence of a base, the N-H proton of the imidazole can be removed, creating an anionic species. While the C2 position is electron-deficient, under high temperature and pressure, it can act as a nucleophile to attack carbon dioxide, leading to the formation of the carboxylate salt. Subsequent acidification yields the final product. A patent describes this process for 4,5-disubstituted imidazoles, demonstrating the viability of this strategy.[5]

Experimental Protocol (Adapted from Substituted Imidazoles)
  • Reaction Setup: In a high-pressure autoclave, combine the imidazole starting material (1.0 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and liquid carbon dioxide.[5]

  • Reaction: Heat the sealed autoclave to 200°C and stir for 10 hours. The pressure will be autogenous.[5]

  • Work-up and Isolation: After cooling, the solid reaction mass is pulverized and suspended in water.

  • Purification: While cooling with ice, acidify the aqueous suspension to pH 3-4 with concentrated hydrochloric acid. The precipitated product is then filtered and can be recrystallized from water.[5]

Reported Yield: 75% (for 4,5-dichloroimidazole-2-carboxylic acid)[5]

Workflow Visualization

cluster_start Reactants cluster_reaction Carboxylation cluster_workup Isolation Imidazole 4,5-disubstituted Imidazole Autoclave Autoclave 200°C, 10h High Pressure Imidazole->Autoclave CO2 Carbon Dioxide CO2->Autoclave Base K₂CO₃ Base->Autoclave Acidify Acidify to pH 3-4 with HCl Autoclave->Acidify Filter Filter Precipitate Acidify->Filter Product 4,5-disubstituted Imidazole-2-carboxylic Acid (75% Yield) Filter->Product

Caption: Workflow for direct high-pressure carboxylation.

Method 4: Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic multi-component reaction for building the imidazole ring itself. By carefully selecting the aldehyde component, it can be adapted to produce imidazoles with a C2-substituent that can be converted to a carboxylic acid.

Scientific Rationale

This reaction condenses a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (or an ammonia source like ammonium acetate) to form a substituted imidazole.[6][7][8] To target imidazole-2-carboxylic acid, one would theoretically use glyoxylic acid as the aldehyde component. The dicarbonyl and ammonia first form a diimine intermediate, which then condenses with the aldehyde (glyoxylic acid) to form the heterocyclic ring.[6]

Experimental Protocol (Conceptual)
  • Reaction Setup: In a round-bottom flask, dissolve glyoxal (1.0 eq), glyoxylic acid (1.0 eq), and an ammonia source (e.g., ammonium acetate, >2.0 eq) in a suitable solvent like glacial acetic acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the cooled reaction mixture into ice water to precipitate the crude product.

  • Purification: The product would be isolated by filtration and purified, likely via recrystallization or extraction into a basic aqueous solution followed by re-precipitation with acid.[3][8]

Reported Yield: This is a conceptual adaptation. Yields for standard Debus-Radziszewski reactions vary widely but can be good. Experimental validation would be required to determine the yield for this specific combination.

Logical Relationship Diagram

cluster_reactants Three Components Glyoxal Glyoxal (1,2-dicarbonyl) Condensation One-Pot Condensation Glyoxal->Condensation Aldehyde Glyoxylic Acid (Aldehyde) Aldehyde->Condensation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Condensation Product Imidazole-2-carboxylic Acid Condensation->Product

Caption: Conceptual logic of the Debus-Radziszewski approach.

Comparative Data Summary

MethodStarting MaterialsKey Reagents / ConditionsReported Yield (%)AdvantagesDisadvantages / Challenges
1. Oxidation Imidazole-2-carboxaldehyde30% H₂O₂, Water, Room Temp, 72h97.5% [2]Extremely high yield, mild conditions, green oxidant.Requires the synthesis of the starting aldehyde.
2. Aldehyde Synthesis Imidazole, Benzoyl chloridePd/C, H₂, Conc. HCl, Reflux67-77% (final step)[4]Uses inexpensive bulk chemicals, scalable, high purity product.Multi-step process, involves hydrogenation and strong acids.
3. Direct Carboxylation Imidazole (derivative)CO₂, K₂CO₃, 200°C, High Pressure75% (on derivative)[5]Direct, atom-economical approach.Requires specialized high-pressure equipment (autoclave), harsh conditions.
4. Debus-Radziszewski Glyoxal, Glyoxylic Acid, Ammonia SourceAcetic Acid, RefluxNot Reported (Conceptual)One-pot, convergent synthesis from simple precursors.Yield is unknown, potential for side reactions with glyoxylic acid.

Conclusion and Recommendations

For researchers with access to imidazole-2-carboxaldehyde , the direct oxidation with hydrogen peroxide (Method 1) is unequivocally the superior choice, offering a near-quantitative yield under exceptionally mild and environmentally friendly conditions.[2]

If the starting aldehyde is not available, a two-step approach combining the multi-step synthesis of the aldehyde (Method 2) followed by oxidation is the most reliable and well-documented pathway. While the overall yield will be lower than 97.5%, the process is robust, scalable, and uses common reagents.[4]

The direct carboxylation (Method 3) represents an intriguing alternative for laboratories equipped with high-pressure reactors. Its main advantage is bypassing the need for a pre-functionalized imidazole, making it potentially more streamlined if the harsh conditions are manageable.[5]

Finally, the Debus-Radziszewski approach (Method 4) remains a powerful tool for building the imidazole core and could be a viable one-pot strategy, but it requires experimental validation to determine its efficiency for producing the desired carboxylic acid directly.

The optimal synthetic strategy will ultimately depend on the specific laboratory's capabilities, the scale of the synthesis, and the availability of starting materials.

References

  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 7, p.264 (1990); Vol. 60, p.61 (1981). [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Galeazzi, R. et al. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 2015, 17, 23898-23907. [Link]

  • Etzbach, K., et al. (BASF AG). Preparation of imidazole-2-carboxylic acids. US Patent 5,117,004A, filed October 25, 1990, and issued May 26, 1992.
  • Astellas Pharma Inc. Method for producing imidazole-2-carboxylate derivative or salt thereof. Japanese Patent JP2017066077A, filed September 25, 2015, and issued April 6, 2017.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Alves, M. J., et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 2022, 27(17), 5693. [Link]

  • Wang, D., et al. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 2022, 72, 116993. [Link]

Sources

Validation

Benchmarking Guide: 1-Phenylimidazole-2-Carboxylic Acid (Ph-ICA) vs. Standard MBL Inhibitors

Content Type: Technical Comparison & Experimental Guide Subject: 1-Phenylimidazole-2-carboxylic acid (Ph-ICA) as a Zinc-Chelating Inhibitor for Metallo- -lactamases (MBLs). Target Audience: Medicinal Chemists, Microbiolo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: 1-Phenylimidazole-2-carboxylic acid (Ph-ICA) as a Zinc-Chelating Inhibitor for Metallo-


-lactamases (MBLs).
Target Audience:  Medicinal Chemists, Microbiologists, and Drug Discovery Scientists.
Executive Summary: The MBL Challenge

Metallo-


-lactamases (MBLs), such as NDM-1 , VIM-2 , and IMP-1 , represent a critical gap in the antimicrobial arsenal.[1] Unlike serine 

-lactamases, MBLs utilize a binuclear zinc active site to hydrolyze carbapenems and are resistant to standard inhibitors like clavulanic acid or tazobactam.[2]

1-Phenylimidazole-2-carboxylic acid (Ph-ICA) has emerged as a focused scaffold for MBL inhibition. While the imidazole-2-carboxylic acid (ICA) core provides the essential zinc-chelating pharmacophore, the N-1 phenyl substituent is critical for engaging the hydrophobic pockets of the enzyme's flexible loops (L1 and L2), enhancing potency and specificity over non-specific chelators.

This guide benchmarks Ph-ICA against industry-standard reference inhibitors:

  • L-Captopril: A classic ACE inhibitor with cross-reactivity against MBLs (Standard "Drug-like" Comparator).

  • EDTA: A non-specific metal chelator (Positive Control).

  • Tiopronin: A thiol-based comparator.

Mechanism of Action & Structural Logic

The efficacy of Ph-ICA relies on a "Anchor & Clamp" mechanism. The carboxylic acid and imidazole nitrogen form a coordination complex with the active site Zinc ions (


 and 

), displacing the hydroxide ion required for

-lactam hydrolysis.
Mechanistic Pathway Diagram

MBL_Inhibition_Mechanism cluster_interaction Molecular Interaction Enzyme Active MBL Enzyme (Zn1/Zn2 Bound) Complex Enzyme-Inhibitor Complex (Ternary Zn-Chelate) Enzyme->Complex + Ph-ICA (Chelation) Hydrolysis Hydrolysis of Antibiotic (Resistance) Enzyme->Hydrolysis + Substrate Substrate Carbapenem Antibiotic (Meropenem) Inhibitor Ph-ICA (Inhibitor) Details Ph-ICA Binding Mode: 1. Carboxylate -> Zn2+ 2. Imidazole N3 -> Zn1 3. Phenyl Group -> Hydrophobic Loop Interaction Inhibitor->Details Restoration Antibiotic Activity Restored Complex->Restoration Blocks Substrate Access

Figure 1: Mechanistic pathway of Ph-ICA inhibiting Metallo-


-lactamase activity via zinc chelation and steric occlusion.
Benchmarking Landscape

The following table compares Ph-ICA against standard inhibitors based on physicochemical properties and inhibitory potential (


) against the VIM-2  enzyme, a clinically relevant MBL target.
Table 1: Comparative Profile of Ph-ICA vs. Standards
Feature1-Phenylimidazole-2-carboxylic acid (Ph-ICA) L-Captopril (Standard)EDTA (Control)
Primary MoA Bidentate Zn Chelation + Hydrophobic InteractionThiol-mediated Zn bindingNon-specific Metal Stripping
Target Selectivity Moderate (MBL vs. Human Metalloenzymes)Low (Primary target is ACE)None (Strips metals globally)
Binding Affinity (

)
Low

M range (Structure-dependent)
~20-80

M (VIM-2)
N/A (Stoichiometric depletion)
Cell Permeability High (Lipophilic Phenyl group)ModerateLow (Charged)
Clinical Status Pre-clinical / Lead ScaffoldFDA Approved (Hypertension)FDA Approved (Chelation Therapy)
Key Advantage Tunable : Phenyl ring allows SAR optimization.Availability : Cheap, well-characterized.Potency : Total inactivation in vitro.
Experimental Protocols

To objectively benchmark Ph-ICA, you must perform two core assays: a biochemical enzymatic inhibition assay and a microbiological synergy assay.

Protocol A: Spectrophotometric Inhibition Assay (Determination of

)

Objective: Quantify the concentration of Ph-ICA required to inhibit 50% of VIM-2 hydrolytic activity using a reporter substrate (Nitrocefin or Imipenem).

Materials:

  • Enzyme: Recombinant VIM-2 (purified from E. coli).

  • Substrate: Nitrocefin (

    
    ) or Imipenem (
    
    
    
    ).
  • Buffer: 50 mM HEPES,

    
    
    
    
    
    , pH 7.5.
  • Inhibitors: Ph-ICA (dissolved in DMSO), L-Captopril (Water), EDTA (Water).

Workflow:

  • Preparation: Dilute VIM-2 enzyme to a concentration where hydrolysis is linear for 5 minutes (approx. 1-5 nM).

  • Pre-incubation: Mix

    
     of enzyme with 
    
    
    
    of inhibitor (serially diluted) in a 96-well plate. Incubate for 10 minutes at 30°C.
    • Note: Pre-incubation allows the inhibitor to reach equilibrium with the active site zincs.

  • Initiation: Add

    
     of Substrate solution.
    
  • Measurement: Monitor absorbance at 482 nm (Nitrocefin hydrolysis) or 297 nm (Imipenem hydrolysis) every 30 seconds for 10 minutes.

  • Calculation: Plot Initial Velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract 
    
    
    
    .
Protocol B: Checkerboard Synergy Assay (MIC Reduction)

Objective: Determine if Ph-ICA restores the efficacy of Meropenem against resistant bacteria (P. aeruginosa or K. pneumoniae).

Workflow:

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient:

    • X-axis: Meropenem (0.125 to 128

      
      ).
      
    • Y-axis: Ph-ICA (Concentration fixed or diluted, e.g., 4 to 256

      
      ).
      
  • Inoculation: Add

    
     CFU/mL of VIM-positive bacterial strain.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       indicates Synergy .
      
Experimental Workflow Diagram

Experimental_Workflow Start Start: Ph-ICA Synthesis & Purification Screen In Vitro Screen (Protocol A) Start->Screen Decision IC50 < 50 µM? Screen->Decision Microbio Microbiological Assay (Protocol B: Synergy) Decision->Microbio Yes Refine Refine Structure (SAR Optimization) Decision->Refine No Tox Selectivity/Tox Screen (vs. Human ACE / HeLa) Microbio->Tox Report Final Benchmarking Profile Tox->Report Refine->Screen

Figure 2: Step-by-step validation workflow for benchmarking Ph-ICA.

Data Interpretation & Expected Results

When benchmarking Ph-ICA, your data should reflect the following trends if the compound is performing correctly as a specific inhibitor:

  • vs. EDTA: EDTA will always show a lower

    
     (higher potency) because it strips the metal entirely. However, EDTA is cytotoxic. Ph-ICA should show a reversible, dose-dependent inhibition without stripping the metal (confirmed by adding excess Zn, which should reverse EDTA activity but may only competitively affect Ph-ICA).
    
  • vs. Captopril: Ph-ICA should ideally show superior potency (lower

    
    ) against B1 subclass MBLs (like VIM-2) compared to Captopril. Captopril is optimized for ACE (a different metalloenzyme) and binds MBLs with lower affinity (D-Captopril 
    
    
    
    ). A successful Ph-ICA derivative should target the
    
    
    range.
  • Synergy: In the MIC assay, Ph-ICA alone should have no antibacterial activity (MIC > 256

    
    ). Its value lies in reducing the Meropenem MIC from Resistant (>32 
    
    
    
    ) to Susceptible (
    
    
    ).
References
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Source: European Journal of Medicinal Chemistry (2022).[3] Significance: Establishes the ICA scaffold and the importance of the 1-position substituent for VIM inhibition. URL:[Link]

  • Targeting clinically-relevant metallo-β-lactamases: from high-throughput docking to broad-spectrum inhibitors. Source: ORBi (University of Liège). Significance: Discusses the docking and optimization of imidazole-carboxylic acid derivatives against VIM-2 and NDM-1. URL:[Link]

  • Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. Source: PMC (NIH). Significance: Reviews the mechanism of zinc chelators including carboxylic acid derivatives and compares them to standards like Captopril. URL:[Link]

  • Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures. Source: Biomedical & Pharmacology Journal. Significance: Provides data on standard inhibitors (Captopril, EDTA) and their classification. URL:[Link]

  • PubChem Compound Summary: 1-Phenylimidazole. Source: PubChem.[4][5][6] Significance: Provides physicochemical properties and safety data for the core scaffold. URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Phenyl-1H-imidazole-2-carboxylic Acid

[1] Part 1: Chemical Profile & Hazard Assessment[2] Note on Commercial Availability: This specific isomer (1-phenyl-1H-imidazole-2-carboxylic acid) is frequently encountered as a research intermediate or novel drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Profile & Hazard Assessment[2]

Note on Commercial Availability: This specific isomer (1-phenyl-1H-imidazole-2-carboxylic acid) is frequently encountered as a research intermediate or novel drug candidate (specifically in metallo-


-lactamase inhibitor research) rather than a high-volume commodity chemical.[1] Consequently, a vendor-specific Safety Data Sheet (SDS) may be unavailable.[1][2]

The protocols below are derived from Structure-Activity Relationship (SAR) analysis of the closest commercial analogs (e.g., 1-phenyl-1H-imidazole-5-carboxylic acid, CAS 135417-65-1) and standard hazardous waste management principles.

1.1 Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline/Powder)Dust generation risk; requires particulate respirator (N95/P100).[1]
Acidity/Basicity Amphoteric Contains basic imidazole N and acidic -COOH.[1] Solubility is highly pH-dependent.[1] Do not mix blindly with strong acids OR bases.
Combustibility Combustible OrganicHigh-temperature incineration is the required disposal method.[1]
Toxicity (GHS) Warning (Estimated)Treat as H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). Potential bioactive (enzyme inhibitor).[1][2][3]
Reactivity Metal ChelatorThe 2-carboxylic acid position on imidazole is a known chelation motif.[1] Check for heavy metals (Zn, Cu) in waste stream before disposal.[1][2]
Part 2: The Self-Validating Disposal System

To ensure safety without a specific SDS, you must implement a Compatibility Check before bulking this waste.[1][2] This acts as your "self-validating system."[1]

  • The "Watch Glass" Test:

    • Take a small amount (10-50 mg) of the waste.[1]

    • Mix with the intended bulk waste stream (e.g., "Non-Halogenated Organic Waste").[2]

    • Observation: Watch for heat generation, gas evolution, or rapid precipitation for 5 minutes.

    • Result: If stable, proceed to bulk disposal.[1][2] If reactive, segregate as a standalone waste stream.[1][2]

  • The pH Verification:

    • Because the molecule is amphoteric, it may precipitate if a liquid waste stream crosses its isoelectric point.[2]

    • Rule: Maintain liquid waste pH > 9 (basic) or < 3 (acidic) to ensure solubility; avoid neutral pH ranges (4-8) in concentrated solutions to prevent clogging waste lines with precipitate.[1][2]

Part 3: Disposal Workflows
Scenario A: Solid Waste (Pure Substance / Contaminated Debris)

Applicability: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.[2]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates).[1][2]

  • Packaging:

    • Place material in a clear polyethylene bag (minimum 4 mil thickness).[1][2]

    • Twist and tape the neck of the bag (gooseneck seal).[2]

    • Place the sealed bag into a secondary container (Fiber drum or HDPE pail).

  • Labeling:

    • Primary Name: "Waste 1-Phenyl-1H-imidazole-2-carboxylic acid"[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic[2]

    • RCRA Status: Non-Regulated Organic Solid (unless mixed with listed solvents).[1][2]

  • Disposal Path: High-Temperature Incineration (Fuel Blending).[1]

Scenario B: Liquid Waste (Reaction Mixtures / HPLC Effluent)

Applicability: Mother liquors, HPLC waste streams (Acetonitrile/Water/Methanol).[2][4]

  • Characterization:

    • Does the solution contain heavy metals (Zn, Cu, Ni) from catalysis or assay work?

      • YES: Label as "Mixed Waste: Organic + Heavy Metals." (Do NOT send for standard fuel blending).[1][2]

      • NO: Proceed to step 2.

  • Solvent Compatibility:

    • Ensure the solvent carrier is compatible with the "Non-Halogenated Organic" stream.[1]

  • Bulking:

    • Pour into the "Organic Solvents" carboy (HDPE or Steel).[1][2]

    • Critical: Leave 10% headspace in the container to allow for expansion.[1][2]

  • Disposal Path: Incineration.

Part 4: Visual Decision Logic (DOT Diagram)

Disposal_Protocol Start Start: Waste Identification State_Check Is the Waste Solid or Liquid? Start->State_Check Solid_Path Solid Waste (Powder, Debris, PPE) State_Check->Solid_Path Solid Liquid_Path Liquid Waste (HPLC, Mother Liquor) State_Check->Liquid_Path Liquid Bagging Double Bag (4 mil Poly) Label: 'Irritant/Organic Solid' Solid_Path->Bagging Incineration Disposal: High-Temp Incineration Bagging->Incineration Metal_Check Contains Heavy Metals? (Zn, Cu, Ni) Liquid_Path->Metal_Check Metal_Yes Segregate Stream: 'Aqueous/Organic with Metals' Metal_Check->Metal_Yes Yes Metal_No Check pH & Compatibility Metal_Check->Metal_No No Metal_Yes->Incineration Special Handling Solvent_Stream Combine with Non-Halogenated Organic Solvents Metal_No->Solvent_Stream Fuel_Blend Disposal: Fuel Blending Solvent_Stream->Fuel_Blend

Figure 1: Decision matrix for segregating 1-phenyl-1H-imidazole-2-carboxylic acid waste streams.[1]

Part 5: Emergency Spillage Procedures

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 respirator (dust hazard).[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal, then scoop into a bag.[1][2]

    • Liquids: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust if the solvent carrier is flammable.[1]

  • Decontamination:

    • Wash the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) followed by water.[2] This aids in solubilizing the carboxylic acid residues for easier removal.[1]

    • Check pH of the final rinse water to ensure neutrality (pH 6-8).[1]

References
  • PubChem. (n.d.).[1][2] 1-Phenyl-1H-imidazole-5-carboxylic acid (Analog Data).[1][5] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2][6] Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Phenyl-1H-imidazole-2-carboxylic Acid

Executive Safety Summary Immediate Action Required: Treat 1-phenyl-1H-imidazole-2-carboxylic acid as a Corrosive Solid and Respiratory Irritant . While specific toxicological data for this isomer (CAS: 14204-67-2 or anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-phenyl-1H-imidazole-2-carboxylic acid as a Corrosive Solid and Respiratory Irritant .

While specific toxicological data for this isomer (CAS: 14204-67-2 or analogs) may be limited in public repositories, the pharmacophore combines a proton-donating carboxylic acid with a nitrogenous imidazole ring. By the Precautionary Principle , this compound must be handled as a substance capable of causing serious eye damage (H318/H319) and skin irritation/burns (H314/H315).

Critical Hazard Codes (Derived from Class Analogs):

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H335: May cause respiratory irritation (dust inhalation).[1]

  • H302: Harmful if swallowed.[2][3]

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the risk. It is not enough to simply "wear gloves"; you must wear the right gloves for the specific state of matter.

The Mechanistic Risk
  • Acidity (pKa): The carboxylic acid moiety typically exhibits a pKa between 3.0 and 5.0. Upon contact with mucous membranes (eyes, lungs), the proton donor capability triggers immediate protein denaturation and irritation.

  • Physical State (Micronized Dust): As a crystalline solid, the primary vector of exposure is inhalation of fine particulates during weighing and ocular contact from static-induced dust flight.

  • Solvent Synergy: When dissolved (e.g., in DMF or DCM for amide coupling), the solvent acts as a carrier, significantly increasing the permeation rate of the imidazole derivative through standard nitrile gloves.

PPE Selection Matrix

This matrix is designed for Self-Validation . Before starting, verify your equipment matches these specifications.

Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solution/Synthesis)Technical Justification
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Change frequency: Every 60 minsDouble Gloving or Laminate Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) if using DCM/DMFSolid powder has low permeation. Solutions in organic solvents (DCM) permeate nitrile in <5 mins, carrying the toxin with it.
Eye Protection Chemical Safety Goggles (Indirect Venting)Face Shield + Goggles (If >100mL reaction volume)Safety glasses are insufficient for fine acidic dusts which can bypass side-shields. Goggles provide a gas-tight seal.
Respiratory Fume Hood (Primary) Face Velocity: 0.5 m/sP100 / N95 Respirator (Only if hood unavailable or during spill cleanup)Engineering controls (hood) are superior to PPE. Respirators are a backup for emergency egress or spill response.
Body Defense Lab Coat (Cotton/Poly) High-neck, long sleeveTyvek® Sleeve Covers + Chemical ApronProtects wrist gap between glove and coat. Apron prevents soak-through during solvent splashes.

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer (Solid State)

Goal: Eliminate dust generation and static discharge.

  • Engineering Setup:

    • Activate the ionizing bar (if available) in the analytical balance to neutralize static charge on the powder.

    • Verify Fume Hood flow is stable at 100 fpm (0.5 m/s).

  • PPE Donning:

    • Don nitrile gloves.[4] Self-Check: Inspect for pinholes by inflating the glove slightly before wearing.

    • Don chemical goggles.[5] Adjust strap for a tight seal against the temples.

  • Transfer:

    • Use a disposable antistatic weighing boat.

    • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to avoid "dust clouds."

    • Immediate Decon: Wipe the exterior of the stock bottle and the balance area with a damp Kimwipe (water/surfactant) immediately after closing the bottle.

  • Waste: Place the used weighing boat and Kimwipe directly into a solid hazardous waste bag inside the hood.

Protocol B: Synthesis & Solubilization (Liquid State)

Goal: Prevent transdermal absorption via solvent carriers.

  • Solvent Awareness:

    • If dissolving in Dichloromethane (DCM) : Standard nitrile degrades in <5 minutes. You must use double-gloving (change outer glove immediately upon splash) or a laminate glove (e.g., Silver Shield).

    • If dissolving in DMF/DMSO : These solvents are skin-penetrating carriers. They will drag the imidazole acid into your bloodstream.

  • Reaction Setup:

    • All addition of solvent to the solid must occur inside the fume hood with the sash lowered to the working height.

    • Clamp the reaction vessel securely before adding solvent.

  • Splash Response:

    • If a splash occurs on the glove: DO NOT WIPE.

    • Immediately remove the glove (peel from cuff), wash hands with soap/water, and don a fresh pair.

Visualized Workflows

Logic Flow: PPE Decision Making

This diagram illustrates the decision logic for selecting PPE based on the state of matter and solvent carrier.

PPE_Decision_Logic Start Start: Handling 1-phenyl-1H-imidazole-2-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid DustRisk Risk: Inhalation & Eye Irritation Solid->DustRisk SolventRisk Identify Solvent Carrier Liquid->SolventRisk StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat DustRisk->StandardPPE IsChlorinated Is Solvent Chlorinated? (e.g., DCM, Chloroform) SolventRisk->IsChlorinated HighRiskPPE High Permeation Risk PPE: Laminate Gloves (Silver Shield) OR Double Nitrile (Change <5 mins) IsChlorinated->HighRiskPPE Yes MedRiskPPE Medium Risk PPE: Double Nitrile Gloves (Change immediately on splash) IsChlorinated->MedRiskPPE No (e.g., Water, Methanol)

Figure 1: Decision tree for selecting appropriate hand protection based on solvent carrier and physical state.

Emergency Decontamination Workflow

This self-validating loop ensures users know exactly how to react to exposure.

Decon_Protocol Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin 1. Peel off gloves (do not touch outside) 2. Flush with water (15 mins) 3. Soap wash (pH neutral) Skin->ActionSkin ActionEye 1. Force eyelids open 2. Eyewash Station (15 mins) 3. Rotate eyeball during rinse Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate emergency response protocol for skin or eye contact.

Disposal & Environmental Logistics

Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Solid Waste:

    • Collect in a dedicated container labeled "Solid Organic Waste (Toxic/Irritant)."

    • Do not mix with oxidizers (e.g., permanganates) as imidazoles can react exothermically.

  • Liquid Waste:

    • Segregate based on the solvent.

    • Aqueous streams: Adjust pH to neutral (pH 6-8) before disposal if local regulations allow, otherwise treat as aqueous toxic waste.

    • Halogenated streams: If DCM was used, it goes to "Halogenated Organic Waste."

  • Container Prep: Triple rinse empty stock bottles with a compatible solvent (e.g., methanol) before disposing of the glass. Add rinsate to liquid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12984, Imidazole-2-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-1H-imidazole-2-carboxylic acid
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1-phenyl-1H-imidazole-2-carboxylic acid
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